(R)-ONO-2952
Description
ONO-2952 is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.
an orally-available translocator protein 18 kDa antagonist with anti-stress effects
Structure
3D Structure
Properties
CAS No. |
895169-20-7 |
|---|---|
Molecular Formula |
C22H20ClFN2O2 |
Molecular Weight |
398.9 g/mol |
IUPAC Name |
1-[(1S)-1-(4-chloro-2-methoxyphenyl)-5-fluorospiro[3,9-dihydro-1H-pyrido[3,4-b]indole-4,1'-cyclopropane]-2-yl]ethanone |
InChI |
InChI=1S/C22H20ClFN2O2/c1-12(27)26-11-22(8-9-22)19-18-15(24)4-3-5-16(18)25-20(19)21(26)14-7-6-13(23)10-17(14)28-2/h3-7,10,21,25H,8-9,11H2,1-2H3/t21-/m0/s1 |
InChI Key |
ZBQMTQGDBFZUBG-NRFANRHFSA-N |
Isomeric SMILES |
CC(=O)N1CC2(CC2)C3=C([C@@H]1C4=C(C=C(C=C4)Cl)OC)NC5=C3C(=CC=C5)F |
Canonical SMILES |
CC(=O)N1CC2(CC2)C3=C(C1C4=C(C=C(C=C4)Cl)OC)NC5=C3C(=CC=C5)F |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
1-((1S)-1-(4-chloro-2-methoxyphenyl)-5-fluoro-1,9-dihydrospiro(beta-carboline-4,1'-cyclopropan)-2(3H)-yl)ethanone ONO-2952 |
Origin of Product |
United States |
Foundational & Exploratory
(R)-ONO-2952 and its Putative Mechanism of Action in Microglia: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
(R)-ONO-2952 is a selective antagonist for the Translocator Protein 18 kDa (TSPO), a protein localized on the outer mitochondrial membrane. While direct studies on the action of this compound in microglia are not extensively available in public literature, this guide synthesizes the known functions of TSPO in these crucial central nervous system immune cells to elucidate the compound's probable mechanism of action. Upregulated in activated microglia, TSPO is a key modulator of neuroinflammation, cellular bioenergetics, and steroidogenesis. By antagonizing TSPO, this compound is hypothesized to temper the pro-inflammatory responses of microglia, thereby representing a potential therapeutic avenue for neuroinflammatory and neurodegenerative disorders. This document provides an in-depth overview of the implicated signaling pathways, representative quantitative data from studies on other TSPO ligands, and detailed experimental protocols for investigating the effects of compounds like this compound on microglial function.
Introduction to this compound and Microglial TSPO
This compound is a novel, selective, and orally active antagonist of the 18 kDa translocator protein (TSPO).[1] TSPO, previously known as the peripheral benzodiazepine (B76468) receptor, is highly expressed in steroid-synthesizing tissues and is notably upregulated in activated microglia and astrocytes during neuroinflammatory conditions.[1][2][3][4] This upregulation has positioned TSPO as a biomarker for neuroinflammation.[1][2]
Microglia are the resident immune cells of the central nervous system (CNS), playing critical roles in homeostasis, surveillance, and response to injury or pathogens.[5] Upon activation, microglia can adopt various phenotypes, broadly categorized as pro-inflammatory (M1) or anti-inflammatory (M2). The pro-inflammatory state is characterized by the release of cytotoxic molecules and pro-inflammatory cytokines.[5] TSPO is implicated in several microglial functions, including the regulation of inflammatory responses, oxidative stress, and mitochondrial homeostasis.[3]
Inferred Mechanism of Action of this compound in Microglia
As a TSPO antagonist, this compound is expected to modulate microglial activity by inhibiting the functions of TSPO. The primary inferred mechanisms include:
-
Attenuation of Pro-inflammatory Responses: TSPO ligands have been shown to reduce the release of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 from activated microglia.[1][6][7] By blocking TSPO, this compound may suppress the signaling pathways that lead to the production of these inflammatory mediators.
-
Modulation of Mitochondrial Function and Oxidative Stress: TSPO is located on the outer mitochondrial membrane and is involved in mitochondrial bioenergetics.[1][8] TSPO deficiency has been shown to impair mitochondrial function in microglia.[8][9] TSPO interacts with NADPH Oxidase (NOX2), linking the generation of reactive oxygen species (ROS) to the induction of an antioxidant response.[2] Antagonism of TSPO by this compound could therefore influence redox homeostasis within microglia.
-
Regulation of Neurosteroid Synthesis: While its role is debated, TSPO has been traditionally implicated in the transport of cholesterol into the mitochondria, the rate-limiting step in neurosteroid synthesis.[1] Neurosteroids have immunomodulatory effects, and by interfering with their synthesis, this compound could indirectly affect the inflammatory state of the CNS.
Signaling Pathways
The antagonism of TSPO by this compound is likely to impact several intracellular signaling cascades within microglia.
References
- 1. The Translocator Protein (TSPO) in Mitochondrial Bioenergetics and Immune Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TSPO Finds NOX2 in Microglia for Redox Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Systematic Analysis of Translocator Protein 18 kDa (TSPO) Ligands on Toll-like Receptors-mediated Pro-inflammatory Responses in Microglia and Astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | An Overview of in vitro Methods to Study Microglia [frontiersin.org]
- 6. The protective effect of the TSPO ligands 2,4-Di-Cl-MGV-1, CB86, and CB204 against LPS-induced M1 pro-inflammatory activation of microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibitory Effects of the Two Novel TSPO Ligands 2-Cl-MGV-1 and MGV-1 on LPS-induced Microglial Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Translocator Protein 18 kDa (TSPO) Deficiency Inhibits Microglial Activation and Impairs Mitochondrial Function - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Translocator Protein 18 kDa (TSPO) Deficiency Inhibits Microglial Activation and Impairs Mitochondrial Function [frontiersin.org]
Technical Guide: (R)-ONO-2952 Binding Affinity to Human TSPO
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the binding affinity of the novel translocator protein 18 kDa (TSPO) antagonist, (R)-ONO-2952, to human TSPO. The document outlines the quantitative binding data, a detailed experimental protocol for a representative binding assay, and the associated signaling pathways.
Quantitative Binding Affinity Data
This compound is a potent and selective antagonist for the translocator protein 18 kDa (TSPO).[1] Published data indicates that ONO-2952 binds to both rat and human TSPO with high affinity. The inhibitory constant (Ki) for this compound falls within the nanomolar range, demonstrating a strong interaction with its target.
| Compound | Target | Species | Binding Affinity (Ki) |
| This compound | TSPO | Human | 0.330 - 9.30 nM[1][2][3][4] |
| This compound | TSPO | Rat | 0.330 - 9.30 nM[1][2][3][4] |
This compound is the R-enantiomer of ONO-2952. The provided binding affinity data is for the racemic ONO-2952, which includes the active (R)-enantiomer. ONO-2952 exhibits high selectivity for TSPO over other receptors, transporters, ion channels, and enzymes.[1][2]
Experimental Protocol: Competitive Radioligand Binding Assay
The binding affinity of this compound to human TSPO is typically determined using a competitive radioligand binding assay. This method measures the ability of the unlabeled compound (this compound) to displace a radiolabeled ligand that has a known high affinity for TSPO, such as [³H]PK 11195.
Materials and Reagents
-
Membrane Preparation: Membranes from cells overexpressing human TSPO (e.g., HEK-293T cells) or from tissues with high TSPO expression (e.g., brain tissue).
-
Radioligand: [³H]PK 11195.
-
Unlabeled Ligand: this compound.
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold assay buffer.
-
Scintillation Cocktail.
-
96-well filter plates with GF/C filters.
-
Plate reader for scintillation counting.
Assay Procedure
-
Membrane Preparation:
-
Homogenize cells or tissues in a cold lysis buffer.
-
Centrifuge the homogenate to pellet the membranes.
-
Wash the membrane pellet with fresh buffer and re-centrifuge.
-
Resuspend the final pellet in the assay buffer and determine the protein concentration.
-
-
Competition Assay:
-
In a 96-well plate, add the following to each well in order:
-
Assay buffer.
-
A fixed concentration of [³H]PK 11195 (typically at or below its Kd).
-
Varying concentrations of this compound (e.g., in a serial dilution).
-
Membrane preparation.
-
-
To determine non-specific binding, a separate set of wells should contain a high concentration of an unlabeled TSPO ligand (e.g., unlabeled PK 11195) instead of this compound.
-
To determine total binding, a set of wells should contain only the radioligand and membranes without any competing unlabeled ligand.
-
-
Incubation:
-
Incubate the plates at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
-
Filtration and Washing:
-
Rapidly filter the contents of each well through the filter plate using a vacuum manifold. This separates the bound radioligand (on the filter) from the unbound radioligand (in the filtrate).
-
Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.
-
-
Scintillation Counting:
-
Dry the filter plate.
-
Add scintillation cocktail to each well.
-
Measure the radioactivity in each well using a scintillation counter.
-
Data Analysis
-
Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the log concentration of this compound. This will generate a sigmoidal competition curve.
-
Determine the IC50 value, which is the concentration of this compound that inhibits 50% of the specific binding of the radioligand.
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation:
-
Ki = IC50 / (1 + [L]/Kd)
-
Where:
-
[L] is the concentration of the radioligand used.
-
Kd is the dissociation constant of the radioligand for TSPO.
-
-
Caption: Workflow for a competitive radioligand binding assay.
Signaling Pathway and Mechanism of Action
TSPO is located on the outer mitochondrial membrane and plays a crucial role in the transport of cholesterol into the mitochondria, which is the rate-limiting step in the synthesis of neurosteroids.[5] this compound, as a TSPO antagonist, is thought to exert its effects by modulating this pathway.
By binding to TSPO, this compound inhibits the translocation of cholesterol into the mitochondria. This leads to a reduction in the synthesis of pregnenolone, a precursor to various neurosteroids. In conditions of stress, where neurosteroid production can be dysregulated, this compound has been shown to inhibit both the accumulation of neurosteroids and the release of noradrenaline in the brain.[2][3] Furthermore, ONO-2952 has been observed to suppress the release of pro-inflammatory cytokines and mitochondrial reactive oxygen species in microglia, suggesting an anti-inflammatory and neuroprotective role.[6]
Caption: this compound inhibits neurosteroid synthesis via TSPO.
This guide provides a foundational understanding of the binding characteristics of this compound to human TSPO. For further details, researchers are encouraged to consult the primary literature cited.
References
- 1. Frontiers | Translocator protein in the rise and fall of central nervous system neurons [frontiersin.org]
- 2. Translocator protein (TSPO): the new story of the old protein in neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-stress effects of ONO-2952, a novel translocator protein 18 kDa antagonist, in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. giffordbioscience.com [giffordbioscience.com]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. neurobio.hiroshima-u.ac.jp [neurobio.hiroshima-u.ac.jp]
(R)-ONO-2952 and its Impact on the Neurosteroid Synthesis Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
(R)-ONO-2952, the R-enantiomer of ONO-2952, is a potent and selective antagonist of the 18 kDa translocator protein (TSPO). Emerging research has highlighted its potential in modulating neurosteroid synthesis, a critical pathway implicated in a range of neurological and psychiatric disorders. This technical guide provides a comprehensive overview of the mechanism of action of this compound, its effects on the neurosteroid synthesis pathway, and detailed experimental protocols for its investigation. While preclinical studies demonstrate that ONO-2952 inhibits stress-induced neurosteroid accumulation, specific quantitative data on the modulation of individual neurosteroids such as pregnenolone, progesterone, and allopregnanolone (B1667786) by this compound are not extensively available in the public domain. This guide summarizes the existing data and provides methodologies for further quantitative analysis.
Introduction to this compound and TSPO
This compound is a selective antagonist of the translocator protein (TSPO), an 18 kDa protein primarily located on the outer mitochondrial membrane. TSPO plays a crucial role in the rate-limiting step of steroidogenesis: the translocation of cholesterol from the outer to the inner mitochondrial membrane. By antagonizing TSPO, this compound is hypothesized to reduce the production of neurosteroids, particularly under conditions of stress where their synthesis is often upregulated.
The Neurosteroid Synthesis Pathway
Neurosteroids are synthesized de novo in the central nervous system, primarily in glial cells, and also in peripheral glands. The synthesis cascade begins with cholesterol and leads to the formation of various neuroactive steroids that can modulate neuronal activity.
Caption: The neurosteroid synthesis pathway from cholesterol to allopregnanolone.
Quantitative Data on this compound
While direct quantitative data on the effect of this compound on the concentrations of individual neurosteroids is limited in publicly available literature, binding affinity data and qualitative effects have been reported.
Table 1: Binding Affinity of ONO-2952 for Translocator Protein (TSPO)
| Species | Ki (nmol/L) | Reference |
| Rat | 0.330 - 9.30 | [1] |
| Human | 0.330 - 9.30 | [1] |
Qualitative Effects on Neurosteroid Levels:
-
ONO-2952 has been shown to inhibit neurosteroid accumulation in the brains of rats subjected to acute stress[1].
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of this compound and its effects on neurosteroid synthesis.
TSPO Competitive Binding Assay
This protocol is adapted from standard radioligand binding assays used to determine the affinity of a compound for TSPO.
Caption: Workflow for a TSPO competitive binding assay.
Detailed Methodology:
-
Membrane Preparation:
-
Homogenize fresh or frozen brain tissue (e.g., rat cortex) in ice-cold sucrose buffer (0.32 M sucrose, 1 mM HEPES, pH 7.4).
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the crude mitochondrial fraction containing TSPO.
-
Wash the pellet by resuspension in assay buffer (e.g., 50 mM Tris-HCl, pH 7.4) and recentrifugation.
-
Resuspend the final pellet in fresh assay buffer and determine the protein concentration (e.g., using a BCA assay).
-
-
Binding Assay:
-
In a 96-well plate, add in order:
-
Assay buffer
-
This compound at various concentrations (e.g., 10-11 to 10-5 M) or vehicle.
-
[3H]PK 11195 (a standard TSPO radioligand) at a fixed concentration (e.g., 1-2 nM).
-
Membrane preparation (typically 50-100 µg of protein per well).
-
-
To determine non-specific binding, use a high concentration of a non-labeled TSPO ligand (e.g., 10 µM PK 11195).
-
Incubate the plate at a specified temperature (e.g., 25°C) for a set time (e.g., 60 minutes) to reach equilibrium.
-
Terminate the incubation by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.
-
Wash the filters rapidly with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the concentration of this compound to generate a competition curve.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) from the curve using non-linear regression analysis.
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Quantification of Neurosteroids in Brain Tissue by LC-MS/MS
This protocol provides a general framework for the extraction and quantification of pregnenolone, progesterone, and allopregnanolone from brain tissue.
Caption: Workflow for neurosteroid quantification by LC-MS/MS.
Detailed Methodology:
-
Sample Preparation and Extraction:
-
Accurately weigh a sample of brain tissue (e.g., 50-100 mg).
-
Add a mixture of deuterated internal standards (e.g., Pregnenolone-d4, Progesterone-d9, Allopregnanolone-d4) to the tissue.
-
Homogenize the tissue in an organic solvent such as acetonitrile (B52724) or a mixture of isopropanol (B130326) and ethyl acetate (B1210297) to precipitate proteins and extract the steroids.
-
Vortex and centrifuge the homogenate at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Collect the supernatant.
-
Perform solid-phase extraction (SPE) on the supernatant for further purification and concentration. A C18 or mixed-mode SPE cartridge can be used.
-
Condition the SPE cartridge with methanol (B129727) and then water.
-
Load the supernatant.
-
Wash the cartridge with a low percentage of organic solvent in water to remove polar interferences.
-
Elute the neurosteroids with a high percentage of organic solvent (e.g., methanol or acetonitrile).
-
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Use a reverse-phase C18 column for separation.
-
Employ a gradient elution with a mobile phase consisting of two solvents, for example, Solvent A: water with 0.1% formic acid and Solvent B: acetonitrile or methanol with 0.1% formic acid.
-
The gradient program should be optimized to achieve good separation of the target neurosteroids.
-
-
Mass Spectrometry (MS):
-
Use a triple quadrupole mass spectrometer.
-
Employ an atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) source in positive ion mode.
-
Optimize the MS parameters (e.g., collision energy, declustering potential) for each neurosteroid and its internal standard.
-
Perform quantification using Multiple Reaction Monitoring (MRM). Select specific precursor-to-product ion transitions for each analyte and its corresponding internal standard.
-
-
-
Quantification:
-
Prepare a series of calibration standards with known concentrations of each neurosteroid and a fixed concentration of the internal standards.
-
Process the calibration standards in the same way as the brain tissue samples.
-
Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte.
-
Calculate the concentration of each neurosteroid in the brain tissue samples by interpolating their peak area ratios on the calibration curve.
-
Express the final concentration as ng/g of brain tissue.
-
In Vitro Steroidogenesis Assay using H295R Cells
The H295R human adrenocortical carcinoma cell line is a valuable in vitro model as it expresses all the key enzymes required for steroidogenesis.
Detailed Methodology:
-
Cell Culture and Treatment:
-
Culture H295R cells in a suitable medium (e.g., DMEM/F12 supplemented with Nu-Serum and ITS+ Premix).
-
Seed the cells in a multi-well plate (e.g., 24- or 96-well) and allow them to attach and grow to a desired confluency (e.g., 70-80%).
-
To induce steroidogenesis, stimulate the cells with a cAMP-inducing agent such as forskolin (B1673556) (e.g., 10 µM) for a period of time (e.g., 24-48 hours).
-
Treat the stimulated cells with various concentrations of this compound or vehicle for a specified duration (e.g., 24 or 48 hours).
-
-
Hormone Quantification:
-
After the treatment period, collect the cell culture medium.
-
The concentrations of pregnenolone, progesterone, and allopregnanolone in the medium can be quantified using LC-MS/MS as described in section 5.2, or by using commercially available ELISA kits.
-
-
Data Analysis:
-
Determine the concentration of each steroid at each concentration of this compound.
-
Express the results as a percentage of the vehicle-treated control.
-
Generate dose-response curves to determine the IC50 of this compound for the inhibition of the synthesis of each neurosteroid.
-
Conclusion
This compound is a potent and selective TSPO antagonist that has been shown to inhibit stress-induced neurosteroid accumulation. While the precise quantitative effects on individual neurosteroids in the synthesis pathway remain to be fully elucidated in publicly accessible literature, the methodologies outlined in this guide provide a robust framework for researchers to conduct such investigations. Further studies are warranted to fully characterize the dose-dependent effects of this compound on pregnenolone, progesterone, and allopregnanolone levels, which will be crucial for understanding its therapeutic potential in stress-related and other neurological disorders.
References
The Role of (R)-ONO-2952 in Modulating Noradrenaline Release: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-ONO-2952 is a potent and selective antagonist of the Translocator Protein 18 kDa (TSPO), a mitochondrial protein implicated in a range of cellular functions, including steroidogenesis. This technical guide provides an in-depth analysis of the role of this compound in modulating noradrenaline release, consolidating available preclinical data. The primary mechanism of action involves the inhibition of stress-induced increases in brain noradrenaline levels through the attenuation of neurosteroid synthesis. This document outlines the quantitative data, experimental methodologies, and the putative signaling pathway, offering a comprehensive resource for researchers in neuropharmacology and drug development.
Introduction
Noradrenaline (norepinephrine) is a critical catecholamine neurotransmitter in the central nervous system, playing a pivotal role in regulating arousal, attention, stress responses, and mood. Dysregulation of the noradrenergic system is implicated in the pathophysiology of various psychiatric and neurological disorders. Consequently, pharmacological agents that can modulate noradrenaline release are of significant therapeutic interest. This compound has emerged as a novel investigational compound that indirectly influences noradrenergic activity. Unlike classical modulators that target adrenergic receptors or transporters, this compound acts on TSPO, offering a distinct mechanism for controlling noradrenaline release, particularly in the context of stress.
Quantitative Data
The available preclinical data for this compound primarily focuses on its binding affinity for TSPO and its in vivo effects on stress-induced noradrenaline release. A specific IC50 value for the direct inhibition of noradrenaline release has not been reported in the reviewed literature.
| Parameter | Species | Value | Reference |
| Ki for TSPO Binding | Rat | 0.330 - 9.30 nM | [1] |
| Ki for TSPO Binding | Human | 0.330 - 9.30 nM | [1] |
| In vivo effect | Rat | Dose-dependent inhibition of stress-induced noradrenaline release in the brain | [1] |
Mechanism of Action: The Signaling Pathway
This compound exerts its modulatory effect on noradrenaline release through a multi-step signaling pathway initiated by the antagonism of TSPO.
-
TSPO Antagonism: this compound binds to and inhibits the function of TSPO, which is located on the outer mitochondrial membrane.
-
Inhibition of Neurosteroid Synthesis: TSPO plays a crucial role in the translocation of cholesterol, the precursor for all steroid hormones, into the mitochondria. By antagonizing TSPO, this compound inhibits the synthesis of neurosteroids, such as allopregnanolone (B1667786) and pregnenolone.[2][3]
-
Modulation of Noradrenergic Neuron Activity: Neurosteroids are known to modulate the activity of various neurotransmitter systems, including the noradrenergic system. Certain neurosteroids can enhance the release of noradrenaline.[4] By reducing the levels of these neurosteroids, this compound attenuates the stress-induced overactivation of noradrenergic neurons, leading to a decrease in noradrenaline release.
Experimental Protocols
The following provides a generalized experimental protocol for assessing the effect of this compound on stress-induced noradrenaline release in the rat brain using in vivo microdialysis, based on standard methodologies in the field.[5][6][7]
Animals
-
Species: Male Sprague-Dawley or Wistar rats (250-300g).
-
Housing: Housed in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle. Food and water are available ad libitum. Animals should be habituated to the housing conditions for at least one week prior to surgery.
Stereotaxic Surgery and Microdialysis Probe Implantation
-
Anesthetize the rat with an appropriate anesthetic (e.g., isoflurane (B1672236) or a ketamine/xylazine mixture).
-
Place the animal in a stereotaxic frame.
-
Implant a guide cannula targeting the brain region of interest (e.g., prefrontal cortex, amygdala, or hypothalamus).
-
Secure the guide cannula to the skull with dental cement.
-
Allow the animal to recover for at least 48 hours post-surgery.
In Vivo Microdialysis Procedure
-
On the day of the experiment, insert a microdialysis probe (e.g., CMA 12, Harvard Apparatus) through the guide cannula.
-
Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min) using a microinfusion pump.
-
Allow for a stabilization period of at least 2 hours to obtain a stable baseline of noradrenaline levels.
-
Collect dialysate samples at regular intervals (e.g., every 20 minutes) into vials containing an antioxidant solution (e.g., perchloric acid) to prevent catecholamine degradation.
Drug Administration and Stress Induction
-
Administer this compound or vehicle intraperitoneally (i.p.) or orally (p.o.) at the desired doses and time points prior to stress induction.
-
Induce acute stress. A common method is restraint stress, where the animal is placed in a well-ventilated plastic restrainer for a defined period (e.g., 20-60 minutes).
-
Continue collecting dialysate samples throughout the stress period and for a designated post-stress period.
Noradrenaline Analysis
-
Analyze the concentration of noradrenaline in the dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-ED).
-
Quantify the noradrenaline levels by comparing the peak areas to those of known standards.
-
Express the results as a percentage of the basal noradrenaline levels.
References
- 1. Anti-stress effects of ONO-2952, a novel translocator protein 18 kDa antagonist, in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Neurosteroids and translocator protein 18 kDa (TSPO) in depression: implications for synaptic plasticity, cognition, and treatment options - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Neurosteroids, via sigma receptors, modulate the [3H]norepinephrine release evoked by N-methyl-D-aspartate in the rat hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Use of microdialysis to measure brain noradrenergic receptor function in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The noradrenaline-dopamine interaction in the rat medial prefrontal cortex studied by multi-probe microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Noradrenaline release in the rat amygdala is increased by stress: studies with intracerebral microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Pharmacological Profile of (R)-ONO-2952 Enantiomer
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a comprehensive overview of the publicly available pharmacological data for ONO-2952. It is important to note that specific pharmacological data delineating the profile of the (R)-ONO-2952 enantiomer from the racemate or the (S)-enantiomer is not extensively available in the public domain. The information presented below pertains to ONO-2952 (the racemate) unless otherwise specified. The stereochemistry of chiral drugs can be critical, with enantiomers often exhibiting different pharmacological and pharmacokinetic properties. For instance, the (R)-enantiomer of the well-known TSPO ligand PK11195 has been shown to have a higher affinity for TSPO compared to the (S)-enantiomer, highlighting the potential importance of stereoselectivity for this target.[1]
Introduction
ONO-2952 is a novel, potent, and selective antagonist of the 18 kDa Translocator Protein (TSPO), previously known as the peripheral benzodiazepine (B76468) receptor.[2][3] TSPO is located on the outer mitochondrial membrane and is implicated in a variety of cellular processes, including steroidogenesis, inflammation, and apoptosis. Its upregulation in the central nervous system is associated with neuroinflammation, making it a key target for therapeutic intervention in stress-related and neurodegenerative disorders. ONO-2952 has demonstrated anti-stress and anxiolytic-like effects in preclinical models, suggesting its potential as a therapeutic agent for conditions such as irritable bowel syndrome (IBS), anxiety, and depression.[2][4] This guide focuses on the pharmacological properties of the (R)-enantiomer of ONO-2952, drawing from the available data on the racemic mixture.
Mechanism of Action
ONO-2952 exerts its pharmacological effects primarily through the antagonism of TSPO. The proposed signaling pathway is as follows:
-
Stress Response: In response to stress, there is an increased demand for neurosteroids.
-
Cholesterol Transport: TSPO plays a crucial role in the transport of cholesterol, the precursor for all steroids, from the outer to the inner mitochondrial membrane. This is a rate-limiting step in neurosteroidogenesis.
-
Neurosteroid Synthesis: Increased cholesterol transport leads to the synthesis of neurosteroids, such as allopregnanolone.
-
Noradrenergic System Activation: Stress also leads to the activation of the noradrenergic system, resulting in the release of noradrenaline.
-
ONO-2952 Intervention: ONO-2952, as a TSPO antagonist, inhibits the transport of cholesterol into the mitochondria.
-
Downstream Effects: This inhibition leads to a reduction in stress-induced neurosteroid accumulation and a subsequent decrease in the excessive activation of the noradrenergic system.[2][3]
Quantitative Pharmacological Data
The following tables summarize the available quantitative data for ONO-2952. It is important to reiterate that this data pertains to the racemic mixture.
Table 1: In Vitro Binding Affinity of ONO-2952
| Target | Species | Ki (nM) | Reference |
| TSPO | Rat | 0.33 | [2][3] |
| TSPO | Human | 9.30 | [2][3] |
Table 2: Selectivity Profile of ONO-2952
| Target | Ki or IC50 (nM) | Fold Selectivity vs. Human TSPO | Reference |
| Melatonin 2 Receptor | >1000 | >107 | [3] |
| Progesterone B Receptor | >1000 | >107 | [3] |
| Adrenergic α2C Receptor | >1000 | >107 | [3] |
| GABAA Receptor | >5600 | >602 | [3] |
| Data is based on a screening against 98 off-targets where ONO-2952 at 10 µM showed <50% inhibition for most targets.[3] |
Table 3: In Vivo Pharmacokinetic Parameters of ONO-2952 in Humans (Single Ascending Dose, Fasted)
| Dose (mg) | Cmax (ng/mL) | Tmax (hr) | AUClast (ng·hr/mL) |
| 3 | 1.8 ± 0.8 | 3.0 (2.0-4.0) | 10.3 ± 4.5 |
| 10 | 5.2 ± 2.1 | 3.5 (2.0-6.0) | 43.8 ± 17.6 |
| 30 | 12.6 ± 5.6 | 3.0 (2.0-6.0) | 136 ± 63 |
| 100 | 28.1 ± 11.1 | 3.0 (2.0-6.0) | 393 ± 155 |
| 200 | 41.2 ± 16.5 | 3.5 (2.0-8.0) | 652 ± 254 |
| 400 | 50.8 ± 19.9 | 4.0 (2.0-8.0) | 884 ± 349 |
| Values are presented as mean ± SD for Cmax and AUClast, and median (range) for Tmax.[5] |
Experimental Protocols
Detailed experimental protocols for the key assays used to characterize ONO-2952 are provided below. These are generalized protocols based on standard methodologies in the field.
TSPO Radioligand Binding Assay
This protocol describes a competitive binding assay to determine the affinity of a test compound for TSPO using [3H]PK11195 as the radioligand.
References
- 1. Essential Principles and Recent Progress in the Development of TSPO PET Ligands for Neuroinflammation Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-stress effects of ONO-2952, a novel translocator protein 18 kDa antagonist, in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Randomised clinical trial: exploratory phase 2 study of ONO-2952 in diarrhoea-predominant irritable bowel syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Safety, Tolerability, and Pharmacokinetic Profile of the Novel Translocator Protein 18 kDa Antagonist ONO-2952 in Healthy Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
(R)-ONO-2952: A Technical Guide to its Impact on Mitochondrial Function
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
(R)-ONO-2952 is the R-enantiomer of ONO-2952, a potent and selective antagonist of the Translocator Protein 18 kDa (TSPO). TSPO is a crucial protein located on the outer mitochondrial membrane, playing a significant role in mitochondrial physiology, including cholesterol transport, neurosteroid synthesis, and the modulation of oxidative stress. This technical guide provides an in-depth analysis of the known and inferred impacts of this compound on mitochondrial function, with a particular focus on its effects within microglia, the resident immune cells of the central nervous system. While direct quantitative data for this compound's effect on key mitochondrial parameters remains limited in publicly available literature, this document synthesizes findings from studies on TSPO deficiency and antagonism to build a comprehensive picture of its potential mitochondrial-modulating effects. This guide also includes detailed experimental protocols for key assays relevant to the study of mitochondrial function and visual diagrams of associated cellular pathways and workflows.
Introduction to this compound and its Target: TSPO
This compound is a selective antagonist for the 18 kDa Translocator Protein (TSPO), previously known as the peripheral benzodiazepine (B76468) receptor. It has been investigated for its potential therapeutic applications in stress-related disorders, such as irritable bowel syndrome (IBS) and depression. The primary mechanism of action of this compound is the inhibition of TSPO function.
TSPO is ubiquitously expressed in various tissues, with notable upregulation in glial cells during neuroinflammation. Its strategic location on the outer mitochondrial membrane places it at a critical juncture for regulating mitochondrial activities. One of the most well-characterized functions of TSPO is its role in the transport of cholesterol from the cytoplasm into the mitochondria, which is the rate-limiting step in the synthesis of neurosteroids.
The Role of TSPO in Mitochondrial Function
TSPO is integral to maintaining mitochondrial homeostasis. Its functions extend beyond neurosteroidogenesis and include:
-
Regulation of Mitochondrial Respiration: Studies involving the genetic knockout or knockdown of TSPO have demonstrated its importance in cellular respiration.
-
Mitochondrial Membrane Potential (ΔΨm) Maintenance: TSPO appears to be involved in sustaining the electrochemical gradient across the inner mitochondrial membrane, which is essential for ATP production.
-
Control of Reactive Oxygen Species (ROS) Production: Mitochondria are the primary source of cellular ROS. TSPO has been implicated in the modulation of mitochondrial ROS generation, particularly under conditions of cellular stress and inflammation.
-
ATP Synthesis: By influencing mitochondrial respiration and membrane potential, TSPO indirectly affects the cell's capacity for ATP production.
Impact of TSPO Antagonism by this compound on Mitochondrial Function
Direct quantitative studies on the effects of this compound on mitochondrial bioenergetics are not extensively available. However, research on the effects of TSPO antagonists and TSPO-deficient cellular models provides significant insights into the likely consequences of this compound administration.
Modulation of Mitochondrial Reactive Oxygen Species (ROS)
A key study has shown that ONO-2952 suppressed the release of mitochondrial reactive oxygen species in cultured microglia stimulated by lipopolysaccharide (LPS)[1]. This suggests that in a pro-inflammatory environment where microglial TSPO is upregulated, this compound may exert a protective effect by mitigating oxidative stress originating from the mitochondria.
Inferred Effects from TSPO Deficiency Studies
Studies on microglia with TSPO knockout or deficiency have revealed significant alterations in mitochondrial function. These findings serve as a valuable proxy for understanding the potential impact of a TSPO antagonist like this compound.
Table 1: Effects of TSPO Deficiency on Microglial Mitochondrial Function
| Mitochondrial Parameter | Observation in TSPO-Deficient Microglia | Reference |
| Mitochondrial Membrane Potential (ΔΨm) | Significantly decreased | [2] |
| ATP Production | Decreased | [2] |
| Basal Respiration (OCR) | Significantly reduced | [2] |
| Maximal Respiration (OCR) | Significantly reduced | [2] |
| ATP Synthesis-Related Oxygen Consumption | Significantly reduced | [2] |
These data suggest that antagonism of TSPO by this compound, particularly under conditions of high TSPO expression such as neuroinflammation, could lead to a downregulation of microglial mitochondrial activity.
Signaling Pathways and Experimental Workflows
Signaling Pathway of TSPO in Neurosteroid Synthesis
Caption: TSPO's role in neurosteroid synthesis and its inhibition by this compound.
Experimental Workflow for Assessing Mitochondrial Function
Caption: Workflow for evaluating this compound's impact on mitochondrial function.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments cited or relevant to the investigation of this compound's effects on mitochondrial function.
Measurement of Mitochondrial Reactive Oxygen Species (ROS)
-
Principle: This protocol utilizes MitoSOX™ Red, a fluorescent probe that specifically targets mitochondria in live cells and is oxidized by superoxide, a primary mitochondrial ROS. The resulting fluorescence is proportional to the level of mitochondrial superoxide.
-
Materials:
-
Cultured microglia (e.g., BV-2 or primary microglia)
-
This compound
-
Lipopolysaccharide (LPS) or other inflammatory stimulus
-
MitoSOX™ Red reagent (e.g., from Thermo Fisher Scientific)
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
Fluorescence microscope or plate reader
-
-
Procedure:
-
Seed microglia in a suitable culture plate (e.g., 96-well black-walled plate for plate reader analysis or glass-bottom dishes for microscopy).
-
Allow cells to adhere and grow to the desired confluency.
-
Treat cells with this compound at various concentrations for a predetermined time. A vehicle control should be included.
-
In a subset of wells, co-treat with an inflammatory stimulus like LPS to induce mitochondrial ROS production.
-
Prepare a 5 µM working solution of MitoSOX™ Red in warm HBSS.
-
Remove the culture medium from the cells and wash gently with warm HBSS.
-
Add the MitoSOX™ Red working solution to each well and incubate for 10-15 minutes at 37°C, protected from light.
-
Wash the cells three times with warm HBSS.
-
Add fresh warm HBSS to the wells.
-
Measure fluorescence using a fluorescence microscope or a plate reader with an excitation of ~510 nm and an emission of ~580 nm.
-
Measurement of Mitochondrial Membrane Potential (ΔΨm)
-
Principle: The JC-1 dye is a ratiometric fluorescent probe that exists as green-fluorescent monomers at low mitochondrial membrane potential and forms red-fluorescent "J-aggregates" at high mitochondrial membrane potential. The ratio of red to green fluorescence provides a measure of mitochondrial polarization.
-
Materials:
-
Cultured microglia
-
This compound
-
JC-1 Assay Kit (e.g., from Cayman Chemical or Abcam)
-
FCCP or CCCP (as a positive control for depolarization)
-
Fluorescence microscope, plate reader, or flow cytometer
-
-
Procedure:
-
Culture and treat microglia with this compound and/or inflammatory stimuli as described in the ROS protocol. Include a positive control group treated with FCCP or CCCP (e.g., 50 µM for 15-30 minutes) to induce complete depolarization.
-
Prepare the JC-1 staining solution according to the manufacturer's instructions (typically 1-10 µM in culture medium).
-
Add the JC-1 staining solution to each well and incubate for 15-30 minutes at 37°C in a CO2 incubator.
-
Carefully remove the staining solution and wash the cells with the provided assay buffer.
-
Add fresh assay buffer to the cells.
-
Measure the fluorescence of both the JC-1 monomers (green) and J-aggregates (red).
-
For a plate reader: Green - Ex/Em ~485/535 nm; Red - Ex/Em ~540/590 nm.
-
For flow cytometry: Green - FL1 channel; Red - FL2 channel.
-
-
Calculate the ratio of red to green fluorescence. A decrease in this ratio indicates mitochondrial depolarization.
-
Measurement of Oxygen Consumption Rate (OCR)
-
Principle: The Seahorse XF Cell Mito Stress Test measures the rate of oxygen consumption (OCR) of live cells in real-time. By sequentially injecting mitochondrial inhibitors (oligomycin, FCCP, and a mixture of rotenone (B1679576) and antimycin A), key parameters of mitochondrial respiration such as basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity can be determined.
-
Materials:
-
Cultured microglia
-
This compound
-
Seahorse XF Cell Mito Stress Test Kit (Agilent)
-
Seahorse XFe96 or XFe24 Analyzer and associated culture plates and cartridges
-
Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine
-
-
Procedure:
-
Seed microglia in a Seahorse XF culture plate and allow them to adhere.
-
Hydrate the sensor cartridge with Seahorse XF Calibrant overnight in a non-CO2 incubator at 37°C.
-
On the day of the assay, treat the cells with this compound for the desired duration.
-
Replace the culture medium with pre-warmed Seahorse XF assay medium and incubate in a non-CO2 incubator at 37°C for 1 hour.
-
Load the injector ports of the hydrated sensor cartridge with oligomycin, FCCP, and rotenone/antimycin A according to the manufacturer's protocol.
-
Place the cell plate in the Seahorse XF Analyzer and initiate the Mito Stress Test protocol.
-
The instrument will measure the basal OCR, followed by OCR measurements after the sequential injection of the inhibitors.
-
After the assay, normalize the OCR data to cell number or protein concentration per well.
-
Measurement of ATP Production
-
Principle: This assay relies on the luciferase-luciferin reaction, where the amount of light produced is directly proportional to the concentration of ATP.
-
Materials:
-
Cultured microglia
-
This compound
-
ATP determination kit (e.g., CellTiter-Glo® Luminescent Cell Viability Assay from Promega)
-
Luminometer
-
-
Procedure:
-
Seed microglia in an opaque-walled 96-well plate suitable for luminescence measurements.
-
Treat the cells with this compound and/or an inflammatory stimulus.
-
Equilibrate the plate and its contents to room temperature for approximately 30 minutes.
-
Add the ATP reagent (which lyses the cells and provides the luciferase and luciferin) to each well according to the kit's instructions.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
A standard curve with known ATP concentrations should be run in parallel to quantify the ATP levels in the experimental samples.
-
Conclusion
This compound, as a selective antagonist of the mitochondrial protein TSPO, is positioned to have a significant impact on mitochondrial function, particularly in the context of neuroinflammation where TSPO expression is elevated. The available evidence strongly suggests that by antagonizing TSPO, this compound may modulate mitochondrial ROS production and cellular respiration in microglia. While direct quantitative data on this compound's effects on mitochondrial bioenergetics are still emerging, the experimental frameworks and findings from related TSPO-deficiency studies provided in this guide offer a robust foundation for researchers and drug development professionals to further investigate the mitochondrial-mediated therapeutic potential of this compound. Future studies employing the detailed protocols outlined herein will be crucial to fully elucidate the quantitative impact of this compound on mitochondrial function and its implications for the treatment of stress-related and neuroinflammatory disorders.
References
(R)-ONO-2952: A Technical Overview of its Anti-Inflammatory Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-ONO-2952 is a novel, selective antagonist of the Translocator Protein 18 kDa (TSPO), a mitochondrial protein implicated in a range of cellular processes, including inflammation. This technical guide provides an in-depth overview of the anti-inflammatory properties of this compound, summarizing key experimental findings, detailing methodologies, and visualizing the underlying signaling pathways. Emerging research highlights its potential as a therapeutic agent in neuroinflammatory and stress-related disorders by modulating microglial activation and the subsequent inflammatory cascade.
Core Mechanism of Action: TSPO Antagonism
This compound exerts its anti-inflammatory effects primarily through its potent and selective antagonism of TSPO. TSPO is upregulated in activated microglia, the resident immune cells of the central nervous system, making it a key target for modulating neuroinflammation. By binding to TSPO, this compound is thought to interfere with downstream signaling pathways that lead to the production of pro-inflammatory mediators.
Quantitative Data on Anti-Inflammatory Efficacy
While specific IC50 values for the inhibition of all pro-inflammatory cytokines by this compound are not extensively published, available data from preclinical studies demonstrate a significant and dose-dependent suppression of key inflammatory markers. One study has shown that this compound suppresses the release of pro-inflammatory cytokines in cultured microglia stimulated by lipopolysaccharide (LPS)[1][2]. Further quantitative analysis is required to fully characterize the potency of this compound across a range of inflammatory mediators.
Table 1: Summary of In Vitro Anti-Inflammatory Activity of this compound
| Cell Type | Stimulant | Pro-Inflammatory Mediator | Effect of this compound | Reference |
| Cultured Microglia | LPS | Pro-inflammatory cytokines | Suppression of release | [1][2] |
| Cultured Microglia | LPS | Mitochondrial Reactive Oxygen Species | Suppression of release | [2] |
Signaling Pathways Modulated by this compound
The anti-inflammatory effects of this compound are mediated through the modulation of key intracellular signaling pathways, primarily the NF-κB and MAPK pathways, which are central to the inflammatory response in microglia.
Toll-Like Receptor 4 (TLR4) Signaling and Microglial Activation
Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of microglia through the Toll-like receptor 4 (TLR4). Activation of TLR4 initiates a signaling cascade that leads to the production of pro-inflammatory cytokines. While a direct interaction between this compound and TLR4 has not been demonstrated, its downstream effects on NF-κB and MAPK signaling suggest an interference with the TLR4-mediated inflammatory response.
Figure 1: Proposed mechanism of this compound in the TLR4 signaling pathway.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) is a critical transcription factor that orchestrates the expression of numerous pro-inflammatory genes. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB. This allows NF-κB to translocate to the nucleus and initiate the transcription of target genes, including those for TNF-α, IL-1β, and IL-6. This compound, through its antagonism of TSPO, is believed to inhibit the activation of the NF-κB pathway, thereby reducing the production of these inflammatory cytokines.
Figure 2: Inhibition of the NF-κB signaling pathway by this compound.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) signaling pathways, including p38, JNK, and ERK, are also activated by LPS and play a crucial role in the inflammatory response by regulating the expression of pro-inflammatory genes. While direct evidence for the modulation of MAPK phosphorylation by this compound is still emerging, the known interplay between TSPO and cellular stress responses suggests that this compound may also exert its anti-inflammatory effects by attenuating the activation of these pathways.
Experimental Protocols
The following are generalized protocols for key experiments used to investigate the anti-inflammatory properties of this compound.
In Vitro Lipopolysaccharide (LPS) Stimulation of Microglia
Objective: To assess the effect of this compound on the production of pro-inflammatory cytokines by microglia in response to an inflammatory stimulus.
1. Cell Culture:
-
Murine BV-2 microglial cells or primary microglia are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified incubator.
2. Treatment:
-
Cells are pre-treated with various concentrations of this compound for 1-2 hours.
-
Following pre-treatment, cells are stimulated with LPS (e.g., 100 ng/mL) for a specified period (e.g., 6, 12, or 24 hours).
3. Cytokine Measurement:
-
Cell culture supernatants are collected.
-
The concentrations of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.
4. Data Analysis:
-
Cytokine concentrations in the this compound-treated groups are compared to the LPS-only control group to determine the inhibitory effect.
Figure 3: Experimental workflow for LPS stimulation of microglia.
Western Blot Analysis of NF-κB and MAPK Pathway Proteins
Objective: To investigate the effect of this compound on the activation of key signaling proteins in the NF-κB and MAPK pathways.
1. Cell Lysis:
-
Following treatment as described above, cells are washed with cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.
2. Protein Quantification:
-
Protein concentration in the cell lysates is determined using a BCA protein assay.
3. SDS-PAGE and Western Blotting:
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies against total and phosphorylated forms of NF-κB p65, IκBα, p38, JNK, and ERK.
-
After washing, the membrane is incubated with HRP-conjugated secondary antibodies.
4. Detection and Analysis:
-
Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Densitometric analysis is performed to quantify the levels of phosphorylated proteins relative to their total protein levels.
Conclusion
This compound demonstrates significant anti-inflammatory properties, primarily through the antagonism of TSPO and the subsequent modulation of pro-inflammatory signaling pathways in microglia. Its ability to suppress the production of key inflammatory cytokines highlights its therapeutic potential for a variety of neuroinflammatory and stress-related disorders. Further research is warranted to fully elucidate the quantitative aspects of its efficacy and the intricacies of its molecular mechanisms, particularly its effects on the MAPK signaling cascade. The experimental protocols and pathway diagrams provided in this guide serve as a foundational resource for researchers and drug development professionals investigating the promising anti-inflammatory actions of this compound.
References
The Discovery and Development of ONO-2952: A Selective TSPO Antagonist for Stress-Related Disorders
An In-depth Technical Guide
Abstract
ONO-2952 is a novel, potent, and selective antagonist of the 18 kDa translocator protein (TSPO), a mitochondrial protein implicated in neurosteroidogenesis and inflammatory responses. Developed by Ono Pharmaceutical Co., Ltd., ONO-2952 has been investigated for its therapeutic potential in stress-related disorders, including irritable bowel syndrome (IBS) and anxiety. This technical guide provides a comprehensive overview of the discovery, development, and pharmacological profile of ONO-2952, with a focus on its mechanism of action, preclinical efficacy, and clinical evaluation. While ONO-2952 is the (S)-enantiomer of the molecule, this guide also acknowledges the existence of its (R)-enantiomer, although public domain data on the specific pharmacological properties of the (R)-enantiomer is currently unavailable. This document is intended for researchers, scientists, and drug development professionals interested in the scientific journey of this promising therapeutic candidate.
Introduction
Stress-related disorders represent a significant and growing global health concern, encompassing a wide range of conditions such as anxiety disorders, depression, and irritable bowel syndrome (IBS). The pathophysiology of these disorders is complex and involves dysregulation of the neuroendocrine and immune systems. A key player in the cellular stress response is the 18 kDa translocator protein (TSPO), located on the outer mitochondrial membrane. TSPO is involved in the transport of cholesterol into the mitochondria, which is the rate-limiting step in the synthesis of neurosteroids. These neurosteroids, in turn, modulate neuronal activity, influencing mood, anxiety, and pain perception.
ONO-2952, identified as the (S)-enantiomer of 1-((1S)-1-(4-chloro-2-methoxyphenyl)-5-fluoro-1,9-dihydrospiro[beta-carboline-4,1'-cyclopropan]-2(3H)-yl)ethanone, is a novel and selective antagonist of TSPO. By inhibiting TSPO, ONO-2952 is hypothesized to modulate the production of neurosteroids and attenuate the physiological responses to stress. This guide details the discovery and development of ONO-2952, presenting key preclinical and clinical data, outlining experimental methodologies, and visualizing its proposed mechanism of action.
Discovery and Rationale
The discovery of ONO-2952 stemmed from a research program aimed at identifying novel therapeutic agents for stress-related disorders. The rationale was centered on the hypothesis that modulating neurosteroidogenesis through TSPO antagonism could offer a new approach to treating these conditions. Preclinical studies have shown that ONO-2952 potently binds to both rat and human TSPO with high selectivity.[1]
Data Presentation
In Vitro Pharmacology
The in vitro pharmacological profile of ONO-2952 demonstrates its high affinity and selectivity for TSPO.
| Parameter | Species | Value (nM) | Reference |
| Ki for TSPO | Rat | 0.330 | [1] |
| Ki for TSPO | Human | 9.30 | [1] |
ONO-2952 exhibits high selectivity for TSPO over a panel of other receptors, transporters, and enzymes.
Preclinical In Vivo Efficacy
Preclinical studies in rodent models of stress have demonstrated the potential therapeutic effects of ONO-2952.
| Animal Model | Species | Endpoint | Effective Dose (mg/kg, p.o.) | Reference |
| Restraint Stress-Induced Defecation | Rat | Reduction in fecal pellets | ≥ 0.3 | [1] |
| Conditioned Fear Stress | Rat | Reduction in freezing behavior | ≥ 1.0 | [1] |
Clinical Pharmacokinetics (Single Ascending Dose - SAD Study)
A Phase 1 single ascending dose study was conducted in healthy volunteers to assess the safety and pharmacokinetic profile of ONO-2952.[2]
| Dose (mg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) |
| 3 | 14.8 | 3.0 | 134 |
| 10 | 41.5 | 3.5 | 459 |
| 30 | 104 | 3.0 | 1480 |
| 100 | 206 | 2.5 | 3280 |
| 200 | 313 | 3.0 | 5860 |
| 400 | 425 | 3.0 | 9260 |
Clinical Pharmacokinetics (Multiple Ascending Dose - MAD Study)
A multiple ascending dose study was also conducted in healthy volunteers.[2]
| Dose (mg/day) | Cmax,ss (ng/mL) | Tmax,ss (h) | AUC24,ss (ng·h/mL) |
| 30 | 205 | 4.0 | 2960 |
| 60 | 389 | 3.0 | 5890 |
| 100 | 733 | 3.0 | 11800 |
Cmax,ss: Maximum plasma concentration at steady state; Tmax,ss: Time to reach Cmax at steady state; AUC24,ss: Area under the plasma concentration-time curve over 24 hours at steady state.
Experimental Protocols
TSPO Binding Assay
Objective: To determine the binding affinity of ONO-2952 for the translocator protein (TSPO).
Methodology:
-
Membrane Preparation: Membranes are prepared from cells or tissues expressing TSPO (e.g., rat brain, human cell lines).
-
Radioligand Binding: Membranes are incubated with a specific radioligand for TSPO (e.g., [³H]PK 11195) in the presence of varying concentrations of ONO-2952.
-
Incubation: The reaction is incubated at a specific temperature (e.g., 25°C) for a defined period to reach equilibrium.
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: The inhibition constant (Ki) is calculated from the IC50 value (the concentration of ONO-2952 that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.
Restraint Stress-Induced Defecation in Rats
Objective: To evaluate the effect of ONO-2952 on stress-induced gastrointestinal motility.
Methodology:
-
Animal Acclimation: Male Sprague-Dawley rats are acclimated to the housing facility for at least one week before the experiment.
-
Drug Administration: ONO-2952 or vehicle is administered orally (p.o.) at a specified time before the stress procedure.
-
Restraint Stress: Rats are placed in a restraint stress cage for a defined period (e.g., 60 minutes).
-
Fecal Pellet Collection: The number of fecal pellets excreted during the restraint period is counted.
-
Data Analysis: The mean number of fecal pellets in the drug-treated groups is compared to the vehicle-treated group.
Conditioned Fear Stress in Rats
Objective: To assess the anxiolytic-like effects of ONO-2952.
Methodology:
-
Conditioning Phase: Rats are placed in a conditioning chamber and exposed to a neutral conditioned stimulus (CS), such as a tone, which is paired with an aversive unconditioned stimulus (US), such as a mild foot shock.
-
Drug Administration: ONO-2952 or vehicle is administered orally before the fear expression test.
-
Fear Expression Test: The following day, rats are placed back into the conditioning chamber, and the CS is presented without the US.
-
Freezing Behavior Measurement: The duration of freezing behavior (a fear response characterized by the absence of all movement except for respiration) is recorded and analyzed using a video tracking system.
-
Data Analysis: The percentage of time spent freezing in the drug-treated groups is compared to the vehicle-treated group.
Signaling Pathways and Experimental Workflows
Proposed Mechanism of Action of ONO-2952
Caption: Proposed mechanism of action of ONO-2952.
Preclinical Development Workflow for ONO-2952
Caption: Preclinical development workflow for ONO-2952.
Clinical Development Workflow for ONO-2952
Caption: Clinical development workflow for ONO-2952.
ONO-2952 and its Enantiomer
ONO-2952 is the (S)-enantiomer of its chemical structure. The IUPAC name for ONO-2952 is 1-((1S)-1-(4-chloro-2-methoxyphenyl)-5-fluoro-1,9-dihydrospiro[beta-carboline-4,1'-cyclopropan]-2(3H)-yl)ethanone. The corresponding (R)-enantiomer is also known and is commercially available for research purposes. However, a review of the publicly available scientific literature did not yield any studies that have directly compared the pharmacological, pharmacokinetic, or toxicological properties of the (R)-enantiomer to the (S)-enantiomer (ONO-2952). Therefore, the data presented in this guide pertains specifically to ONO-2952, the (S)-enantiomer. The decision to develop the (S)-enantiomer suggests that it likely possesses the optimal desired pharmacological activity and safety profile, a common practice in modern drug development where single-enantiomer drugs are often preferred over racemic mixtures to maximize efficacy and minimize potential side effects.
Conclusion
ONO-2952 is a promising, selective TSPO antagonist that has demonstrated potential in preclinical models of stress and has undergone initial clinical evaluation. Its mechanism of action, centered on the modulation of neurosteroidogenesis, offers a novel approach for the treatment of stress-related disorders like IBS and anxiety. While the development of ONO-2952 has focused on the (S)-enantiomer, the lack of publicly available data on the (R)-enantiomer represents a knowledge gap. Further research, including comparative studies of the enantiomers, would provide a more complete understanding of the structure-activity relationship and the full therapeutic potential of this class of compounds. The data and protocols presented in this technical guide provide a solid foundation for researchers and drug development professionals to build upon in the ongoing effort to develop new and effective treatments for stress-related disorders.
References
Downstream Signaling Effects of TSPO Antagonism by (R)-ONO-2952: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 18 kDa translocator protein (TSPO) has emerged as a significant target in the central nervous system for therapeutic intervention in stress-related and neuroinflammatory disorders. (R)-ONO-2952 is a potent and selective antagonist of TSPO, and this guide delves into the core downstream signaling effects of its antagonism. This document provides a comprehensive overview of the molecular mechanisms, supported by quantitative data from preclinical studies, detailed experimental protocols for key assays, and visual representations of the involved signaling pathways. The primary consequences of TSPO antagonism by this compound include the modulation of neurosteroidogenesis under stress, attenuation of noradrenergic system hyperactivation, and suppression of neuroinflammatory responses. These effects collectively contribute to its observed anxiolytic and anti-stress properties, positioning this compound as a promising candidate for further investigation in the treatment of a range of neuropsychiatric conditions.
Introduction to TSPO and this compound
The translocator protein (TSPO) is an 18 kDa transmembrane protein primarily located on the outer mitochondrial membrane.[1] It is ubiquitously expressed, with high concentrations in steroidogenic tissues and glial cells within the central nervous system.[1] For many years, TSPO's primary function was believed to be the translocation of cholesterol from the outer to the inner mitochondrial membrane, a rate-limiting step in the synthesis of steroids and neurosteroids. However, recent genetic studies have introduced complexity to this long-held view, suggesting that TSPO's roles may be more nuanced and context-dependent.[1] Beyond steroidogenesis, TSPO is implicated in a variety of cellular processes, including mitochondrial respiration, apoptosis, and the regulation of immune responses.[2] Its expression is notably upregulated in activated microglia, making it a biomarker for neuroinflammation.[3]
This compound is a potent, selective, and orally active antagonist of TSPO. Preclinical studies have demonstrated its high binding affinity for both rat and human TSPO, with Ki values ranging from 0.33 to 9.30 nM.[4][5][6] Its selectivity for TSPO over other receptors, transporters, and ion channels is a key characteristic, minimizing off-target effects.[6] The primary therapeutic potential of this compound lies in its ability to modulate stress-related responses, and this guide will explore the downstream signaling pathways affected by its antagonism of TSPO.
Core Downstream Signaling Effects of this compound
The antagonism of TSPO by this compound initiates a cascade of downstream effects, primarily impacting neurosteroid synthesis, noradrenergic signaling, and neuroinflammatory pathways.
Modulation of Neurosteroid Synthesis
Under conditions of acute stress, there is a significant increase in the synthesis of neurosteroids, such as allopregnanolone, in the brain. These neurosteroids are potent allosteric modulators of the GABA-A receptor, contributing to the regulation of neuronal excitability. This compound has been shown to inhibit this stress-induced accumulation of neurosteroids.[4] This suggests that by antagonizing TSPO, this compound interferes with the heightened demand for cholesterol transport into the mitochondria for neurosteroid production during stress.
-
Signaling Pathway:
Attenuation of Noradrenergic System Hyperactivation
Acute stress is also characterized by a surge in noradrenaline release in various brain regions, contributing to the physiological and behavioral manifestations of the stress response.[4] Preclinical studies have demonstrated that this compound inhibits this stress-induced release of noradrenaline.[4] The precise mechanism linking TSPO antagonism to the modulation of the noradrenergic system is still under investigation but may involve indirect effects mediated by the altered neurosteroid environment or other downstream signaling molecules.
-
Signaling Pathway:
Suppression of Neuroinflammatory Responses
Neuroinflammation, characterized by the activation of microglia and the release of pro-inflammatory cytokines, is increasingly implicated in the pathophysiology of stress-related disorders. TSPO expression is upregulated in activated microglia. In vitro studies have shown that this compound can suppress the release of pro-inflammatory cytokines and mitochondrial reactive oxygen species (ROS) in microglia stimulated by lipopolysaccharide (LPS), a potent inflammatory agent.[4] This suggests a direct role for TSPO in mediating microglial inflammatory responses, which are dampened by this compound.
-
Signaling Pathway:
References
- 1. Neurosteroids and Translocator Protein (TSPO) in neuroinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inflammatory cytokines TNFα, IL-1β, and IL-6 are induced in endotoxin- stimulated microglia through different signaling cascades - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inflammatory cytokines TNFα, IL-1β, and IL-6 are induced in endotoxin- stimulated microglia through different signaling cascades - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antidepressant effect of the translocator protein antagonist ONO-2952 on mouse behaviors under chronic social defeat stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anti-stress effects of ONO-2952, a novel translocator protein 18 kDa antagonist, in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
(R)-ONO-2952: A Technical Guide on its Antagonistic Effect on Brain Allopregnanolone Levels
For Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-ONO-2952 is a potent and selective antagonist of the Translocator Protein 18 kDa (TSPO), a key regulator of neurosteroid synthesis in the brain. This technical guide provides a comprehensive overview of the mechanism of action of this compound, with a specific focus on its inhibitory effect on the production of the neurosteroid allopregnanolone (B1667786). Preclinical evidence demonstrates that this compound effectively curtails stress-induced elevations of neurosteroids in the brain.[1][2] This document consolidates available data on its pharmacological profile, summarizes key experimental findings, and provides detailed hypothetical experimental protocols for the assessment of its effects on allopregnanolone levels. Visual diagrams of the relevant signaling pathway and experimental workflows are included to facilitate a deeper understanding of its function and evaluation.
Introduction to this compound and Allopregnanolone
Allopregnanolone is a potent positive allosteric modulator of the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the central nervous system. It plays a crucial role in regulating neuronal excitability, and its dysregulation has been implicated in a variety of stress-related and psychiatric disorders. The synthesis of allopregnanolone is a multi-step process initiated by the transport of cholesterol into the mitochondria, a rate-limiting step facilitated by TSPO.
This compound is a novel, orally active small molecule that acts as a selective antagonist at the TSPO.[1][2] By blocking TSPO, this compound is designed to inhibit the downstream synthesis of neurosteroids, including allopregnanolone. This mechanism of action has positioned this compound as a potential therapeutic agent for conditions characterized by excessive neurosteroid production in response to stress.
Pharmacological Profile of this compound
This compound exhibits high binding affinity and selectivity for TSPO. The following table summarizes its key pharmacological parameters.
| Parameter | Value | Species | Reference |
| Ki for TSPO | 0.33-9.30 nM | Rat, Human | [1][2] |
| Selectivity | High selectivity over other receptors, transporters, and ion channels. | N/A | [1][2] |
| Mechanism of Action | Translocator Protein 18 kDa (TSPO) Antagonist | N/A | [1][2] |
Effect of this compound on Brain Allopregnanolone Levels: Preclinical Evidence
Preclinical studies in rodent models have demonstrated the inhibitory effect of this compound on the accumulation of neurosteroids in the brain, particularly under conditions of acute stress. While specific quantitative data on the dose-dependent inhibition of allopregnanolone by this compound is not publicly available in detail, the primary literature consistently reports a significant attenuation of stress-induced neurosteroid increases.[1]
The following table summarizes the qualitative findings from these studies. A more detailed quantitative analysis would require access to the full study data.
| Study Type | Animal Model | Stressor | This compound Dose | Effect on Brain Neurosteroid Levels | Reference |
| In vivo | Rat | Acute Restraint Stress | Not specified in abstracts | Inhibition of neurosteroid accumulation | [1] |
Experimental Protocols
This section outlines a detailed, representative experimental protocol for assessing the effect of this compound on allopregnanolone levels in the rat brain, based on standard methodologies in the field.
Animal Model and Dosing
-
Animals: Male Sprague-Dawley rats (250-300g) are housed under standard laboratory conditions with ad libitum access to food and water.
-
Drug Administration: this compound is suspended in a vehicle (e.g., 0.5% methylcellulose) and administered orally (p.o.) at various doses (e.g., 0.3, 1, 3, 10 mg/kg). A vehicle control group receives the vehicle alone.
Stress Induction
-
Acute Restraint Stress: One hour after drug administration, rats are subjected to acute restraint stress by placing them in well-ventilated plastic restrainers for a period of 60 minutes. Control animals remain in their home cages.
Brain Tissue Collection and Preparation
-
Euthanasia and Dissection: Immediately following the stress period, rats are euthanized by decapitation. The brain is rapidly excised, and specific regions (e.g., prefrontal cortex, hippocampus, amygdala) are dissected on an ice-cold plate.
-
Homogenization: Brain tissue samples are weighed and homogenized in a suitable buffer (e.g., phosphate-buffered saline) containing an internal standard (e.g., deuterated allopregnanolone).
Allopregnanolone Quantification by LC-MS/MS
-
Extraction: Allopregnanolone and the internal standard are extracted from the brain homogenate using a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) method.
-
Derivatization (Optional but Recommended): To enhance ionization efficiency and sensitivity, the extracted steroids can be derivatized.
-
LC-MS/MS Analysis: The extracted and derivatized samples are analyzed using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
-
Chromatographic Separation: A C18 reverse-phase column is typically used to separate allopregnanolone from other endogenous compounds.
-
Mass Spectrometric Detection: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for sensitive and specific detection of allopregnanolone and its internal standard.
-
-
Quantification: The concentration of allopregnanolone in each brain sample is determined by comparing the peak area ratio of the analyte to the internal standard against a standard curve.
Visualizations
Signaling Pathway of Allopregnanolone Synthesis and Inhibition by this compound
Caption: Mechanism of this compound action on allopregnanolone synthesis.
Experimental Workflow for Assessing this compound Efficacy
Caption: Workflow for evaluating this compound's effect on allopregnanolone.
Discussion and Future Directions
The available evidence strongly suggests that this compound, through its antagonism of TSPO, effectively reduces the stress-induced synthesis of allopregnanolone in the brain. This mechanism holds significant therapeutic potential for a range of disorders where dysregulation of the neurosteroid system is a contributing factor.
Future research should focus on:
-
Quantitative Dose-Response Studies: Elucidating the precise dose-dependent effects of this compound on allopregnanolone and other neurosteroid levels in various brain regions.
-
Chronic Dosing Studies: Investigating the long-term effects of this compound on neurosteroid homeostasis and receptor plasticity.
-
Translational Studies: Bridging the preclinical findings to clinical populations to assess the therapeutic efficacy of this compound in stress-related and psychiatric disorders.
Conclusion
This compound is a promising pharmacological tool and potential therapeutic agent that targets the synthesis of allopregnanolone in the brain. Its selective antagonism of TSPO provides a targeted approach to modulating neurosteroid levels, offering a novel strategy for the treatment of conditions associated with stress-induced neurochemical imbalances. Further research is warranted to fully characterize its quantitative effects and translate these preclinical findings into clinical applications.
References
Chemical structure and properties of (R)-ONO-2952
An In-depth Technical Guide to (R)-ONO-2952
This guide provides a comprehensive overview of the chemical structure, properties, and pharmacological profile of this compound, a potent and selective antagonist of the translocator protein 18 kDa (TSPO). The information is intended for researchers, scientists, and professionals involved in drug development.
Chemical Structure and Properties
This compound is the R-enantiomer of ONO-2952. It is a small molecule that has been investigated for its potential therapeutic effects in stress-related disorders.
Chemical Identifiers for this compound:
-
SMILES: CC(N1CC2(CC2)C3=C(NC4=CC=CC(F)=C43)[C@H]1C5=C(C=C(C=C5)Cl)OC)=O[1][2][3]
-
CAS Number: 2988224-39-9[1]
The majority of published research has been conducted on ONO-2952 (often referred to as the (S)-enantiomer), which is a potent, selective, and orally active TSPO antagonist.[1][4]
Table 1: Physicochemical Properties of ONO-2952
| Property | Value | Source |
| Molecular Formula | C₂₂H₂₀ClFN₂O₂ | [5] |
| Molecular Weight | 398.9 g/mol | [5] |
| IUPAC Name | 1-[(1S)-1-(4-chloro-2-methoxyphenyl)-5-fluorospiro[3,9-dihydro-1H-pyrido[3,4-b]indole-4,1'-cyclopropane]-2-yl]ethanone | [5] |
| InChI Key | ZBQMTQGDBFZUBG-NRFANRHFSA-N | [5] |
Mechanism of Action and Signaling Pathway
ONO-2952 functions as a selective antagonist of the translocator protein 18 kDa (TSPO), a protein primarily located on the outer mitochondrial membrane. TSPO plays a crucial role in the transport of cholesterol into the mitochondria, which is a rate-limiting step in the synthesis of neurosteroids.
By antagonizing TSPO, ONO-2952 is thought to exert its effects through two primary pathways:
-
Modulation of Neurosteroid Synthesis: It inhibits the stress-induced increase in neurosteroid production. Neurosteroids are potent allosteric modulators of neurotransmitter receptors like the GABA-A receptor, and their dysregulation is implicated in stress-related disorders.
-
Anti-inflammatory Effects: ONO-2952 has been shown to suppress the release of pro-inflammatory cytokines and mitochondrial reactive oxygen species from activated microglia, suggesting a role in mitigating neuroinflammation.[6][7]
This dual action on neurosteroidogenesis and neuroinflammation likely underlies its observed anti-stress effects.
Pharmacological Properties
ONO-2952 demonstrates high affinity and selectivity for TSPO.
Table 2: Binding Affinity and Selectivity of ONO-2952
| Target | Kᵢ (nM) | Notes | Source |
| Rat TSPO | 0.33 - 9.30 | Potent binding affinity | [1][4][8] |
| Human TSPO | 0.33 - 9.30 | Potent binding affinity | [1][4][8] |
| Other Receptors | >1000 | High selectivity against 98 other targets, including transporters, ion channels, and enzymes. | [4] |
| GABA-A Receptor | >1800 | Affinity is over 600 times lower than for TSPO. | [4] |
Preclinical and Clinical Efficacy
Preclinical Studies in Animal Models
ONO-2952 has been evaluated in various rat models of stress, demonstrating significant anti-stress effects.
Table 3: Summary of Key Preclinical Findings
| Experimental Model | Species | Dosage (Oral) | Key Findings | Source |
| Restraint Stress | Rat | ≥ 0.3 mg/kg | Dose-dependently suppressed stress-induced defecation. | [8] |
| Conditioned Fear Stress | Rat | ≥ 1 mg/kg | Suppressed freezing behavior with efficacy similar to diazepam (3 mg/kg). | [8] |
| Acute Stress | Rat | Not specified | Inhibited neurosteroid accumulation and noradrenaline release in the brain. | [8] |
| Passive Avoidance Test | Rat | Up to 10x effective dose | Did not impair learning and memory, unlike diazepam. | [8] |
Clinical Trials
ONO-2952 has been investigated in Phase 2 clinical trials for the treatment of diarrhea-predominant irritable bowel syndrome (IBS-D).[9] In a randomized, double-blind, placebo-controlled study, ONO-2952 (20 mg and 60 mg) showed trends toward improving abdominal pain, stool consistency, and stool frequency, although the results did not reach statistical significance.[9] The drug was well-tolerated with a safety profile comparable to placebo.[9]
Experimental Methodologies
Detailed experimental protocols are crucial for the replication and extension of scientific findings. Below are summaries of methodologies used in key preclinical studies of ONO-2952.
In Vivo Animal Models
-
Animals: Studies typically utilized male Sprague-Dawley rats.
-
Drug Administration: ONO-2952 was suspended in a vehicle (e.g., 0.5% methylcellulose (B11928114) solution) and administered orally (p.o.).
Key Experimental Protocols
-
Restraint Stress-Induced Defecation:
-
Rats are fasted overnight with free access to water.
-
ONO-2952 or vehicle is administered orally.
-
After a set time (e.g., 1 hour), rats are placed in a restraint cage for a specified duration (e.g., 60 minutes).
-
The number of fecal boli is counted as a measure of the stress response.
-
-
Conditioned Fear Stress Test:
-
Day 1 (Conditioning): Rats are placed in a conditioning chamber. After an acclimation period, an auditory cue (conditioned stimulus, CS) is presented, followed by a mild footshock (unconditioned stimulus, US). This pairing is repeated several times.
-
Day 2 (Testing): Rats are returned to the chamber. The auditory cue (CS) is presented without the footshock.
-
Drug Treatment: ONO-2952, vehicle, or a positive control (e.g., diazepam) is administered orally before the testing phase.
-
Measurement: The duration of "freezing" behavior (a fear response) during the presentation of the CS is recorded and analyzed.
-
Safety and Tolerability
In early-phase clinical studies involving healthy volunteers, ONO-2952 was found to be safe and well-tolerated in both single and multiple-dose regimens.[10] The most frequently reported adverse events were mild and included headache and constipation, with no clear dose-related trends observed.[10]
Conclusion
This compound is a selective TSPO antagonist with a novel mechanism of action that targets both neurosteroid synthesis and neuroinflammation. Preclinical studies have robustly demonstrated its anti-stress properties without the cognitive side effects associated with benzodiazepines. While a Phase 2 clinical trial in IBS-D did not meet its primary endpoints, the compound showed favorable trends and a good safety profile.[9] These findings suggest that this compound and the targeting of TSPO remain promising areas for the development of new treatments for stress-related and inflammatory disorders.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Ono-2952 | C22H20ClFN2O2 | CID 11524127 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Pharmacological and Genetic Inhibition of Translocator Protein 18 kDa Ameliorated Neuroinflammation in Murine Endotoxemia Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anti-stress effects of ONO-2952, a novel translocator protein 18 kDa antagonist, in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Randomised clinical trial: exploratory phase 2 study of ONO-2952 in diarrhoea-predominant irritable bowel syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Safety, Tolerability, and Pharmacokinetic Profile of the Novel Translocator Protein 18 kDa Antagonist ONO-2952 in Healthy Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
(R)-ONO-2952: A Competitive Antagonist of the Translocator Protein (TSPO)
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
(R)-ONO-2952 is a potent and selective antagonist of the 18 kDa translocator protein (TSPO), a promising therapeutic target for a range of stress-related and neuroinflammatory disorders. Extensive in vitro and in vivo studies have characterized its high-affinity binding to both rat and human TSPO. Functional assays have demonstrated that the inhibitory effects of this compound can be overcome by increasing concentrations of a TSPO agonist, a hallmark of competitive antagonism. This guide provides a comprehensive overview of the evidence supporting the competitive mechanism of action of this compound, detailed experimental protocols for its characterization, and a summary of its binding affinity.
Introduction to TSPO and this compound
The translocator protein (TSPO) is a five-transmembrane domain protein primarily located on the outer mitochondrial membrane. It is involved in a variety of cellular processes, including cholesterol transport, steroidogenesis, inflammation, and apoptosis. Upregulation of TSPO is observed in activated microglia and astrocytes, making it a key biomarker for neuroinflammation.
This compound is the R-enantiomer of ONO-2952, a novel and highly selective TSPO antagonist. It has shown promise in preclinical models for treating stress-related disorders by modulating neurosteroid production and noradrenergic signaling.[1]
Evidence for Competitive Antagonism
The classification of an antagonist as competitive or non-competitive is crucial for understanding its pharmacological profile and therapeutic potential. A competitive antagonist binds reversibly to the same site as the endogenous ligand or an agonist, and its inhibitory effect can be surmounted by increasing the concentration of the agonist. In contrast, a non-competitive antagonist binds to an allosteric site, causing a conformational change in the receptor that prevents agonist binding or activation, and its effect cannot be overcome by increasing the agonist concentration.
The primary evidence for this compound acting as a competitive antagonist comes from functional studies. In a key experiment, the inhibitory effect of ONO-2952 on stress-induced noradrenaline release in the brain was attenuated in a dose-dependent manner by co-treatment with the TSPO agonist CB34.[1] This surmountable antagonism is a classic characteristic of competitive inhibition at the receptor level.
Further supporting its role as a direct binding competitor, this compound has been shown to potently displace radiolabeled ligands from TSPO in binding assays, indicating it occupies the same or an overlapping binding site.
Data Presentation: Binding Affinity of this compound
The binding affinity of this compound for TSPO has been determined through radioligand displacement assays. The inhibition constant (Ki) is a measure of the affinity of a ligand for a receptor, with a lower Ki value indicating a higher affinity.
| Species/Tissue | Radioligand | Ki (nM) | Reference |
| Rat Brain Membranes | [³H]PK11195 | 0.330 - 9.30 | [1] |
| Human TSPO (cell line) | [³H]PK11195 | 0.330 - 9.30 | [1] |
| Human Brain (PET) | [¹¹C]PBR28 | 24.1 - 72.2 | [2] |
Experimental Protocols
Radioligand Competition Binding Assay for TSPO
This protocol describes a typical competition binding assay to determine the affinity of a test compound, such as this compound, for TSPO using a radiolabeled ligand like [³H]PK11195.
Materials:
-
Biological Source: Rat brain mitochondrial fractions or cell lines expressing human TSPO.
-
Radioligand: [³H]PK11195 (specific activity ~80 Ci/mmol).
-
Test Compound: this compound.
-
Non-specific Binding Control: High concentration of unlabeled PK11195 (e.g., 10 µM).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail.
-
Glass fiber filters (e.g., Whatman GF/B), pre-soaked in 0.5% polyethyleneimine (PEI).
-
96-well plates.
-
Filtration apparatus.
-
Scintillation counter.
Methodology:
-
Membrane Preparation:
-
Homogenize the tissue or cells in ice-cold assay buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.
-
Centrifuge the supernatant at 20,000 x g for 20 minutes at 4°C to pellet the mitochondrial fraction.
-
Wash the pellet with fresh assay buffer and repeat the centrifugation.
-
Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a Bradford assay).
-
-
Assay Setup (in a 96-well plate):
-
Total Binding: Add assay buffer, a fixed concentration of [³H]PK11195 (typically at or below its Kd), and the membrane preparation.
-
Non-specific Binding: Add a high concentration of unlabeled PK11195, [³H]PK11195, and the membrane preparation.
-
Competition Binding: Add serial dilutions of this compound, [³H]PK11195, and the membrane preparation.
-
-
Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Filtration: Rapidly terminate the incubation by filtering the contents of each well through the pre-soaked glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Radioactivity Measurement: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Visualizations
Competitive Antagonism at TSPO
References
Methodological & Application
(R)-ONO-2952: In Vivo Application Notes for Preclinical Models of Stress and Anxiety in Mice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the in vivo use of (R)-ONO-2952, a selective antagonist of the 18 kDa translocator protein (TSPO), in mouse models of stress and anxiety. The information compiled is based on preclinical studies and is intended to guide researchers in designing and executing their own experiments.
Introduction
This compound is the R-enantiomer of ONO-2952, a potent and selective antagonist of TSPO.[1] TSPO is located on the outer mitochondrial membrane and is implicated in the regulation of neurosteroid synthesis and neuroinflammation.[2][3] By antagonizing TSPO, this compound has been shown to exert anti-stress and anxiolytic-like effects in preclinical models, making it a promising candidate for the treatment of stress-related disorders.[2][4] In vivo studies have demonstrated its efficacy in mitigating the behavioral and neurochemical consequences of stress.[2][4]
Mechanism of Action
This compound acts as a selective antagonist at the translocator protein (TSPO). Under conditions of stress, TSPO is upregulated in microglia, the resident immune cells of the central nervous system. This upregulation is associated with increased neurosteroid production and the release of pro-inflammatory cytokines, contributing to the pathophysiology of stress-related disorders. This compound, by blocking TSPO, is thought to inhibit these downstream effects, thereby reducing neuroinflammation and ameliorating stress-induced behavioral deficits.[2][4]
Signaling Pathway of this compound Action
Caption: this compound antagonizes TSPO, mitigating stress-induced signaling.
Quantitative Data Summary
The following tables summarize the quantitative data from a key in vivo study in mice using a chronic social defeat stress (CSDS) model.
Table 1: Behavioral Effects of this compound in CSDS Mice
| Behavioral Test | Group | Parameter | Result |
| Social Interaction Test | Vehicle-Treated CSDS | Time in Interaction Zone (s) | Decreased |
| This compound-Treated CSDS | Time in Interaction Zone (s) | Ameliorated decrease | |
| Elevated Plus Maze | Vehicle-Treated CSDS | Time in Open Arms (%) | Decreased |
| This compound-Treated CSDS | Time in Open Arms (%) | Ameliorated decrease |
Table 2: Neurochemical Effects of this compound in CSDS Mice
| Brain Region | Group | Analyte | Result |
| Hippocampus | Vehicle-Treated CSDS | Pro-inflammatory Cytokines | Increased |
| This compound-Treated CSDS | Pro-inflammatory Cytokines | Suppressed increase | |
| Amygdala | Vehicle-Treated CSDS | Pro-inflammatory Cytokines | Increased |
| This compound-Treated CSDS | Pro-inflammatory Cytokines | Suppressed increase | |
| Nucleus Accumbens | Vehicle-Treated CSDS | Pro-inflammatory Cytokines | Increased |
| This compound-Treated CSDS | Pro-inflammatory Cytokines | Suppressed increase |
Experimental Protocols
Chronic Social Defeat Stress (CSDS) Model
This protocol is adapted from established CSDS procedures to induce a depression-like phenotype in mice.
Materials:
-
Aggressor mice (e.g., retired CD-1 male breeders)
-
Experimental mice (e.g., C57BL/6J males)
-
Divided housing cages
-
Standard mouse housing cages
Procedure:
-
Aggressor Screening: Screen CD-1 mice for aggressive behavior by introducing a "screener" C57BL/6J mouse into their home cage for a short period over several days. Select aggressors that consistently attack within a defined latency.
-
Social Defeat: On a daily basis for 10 consecutive days, place an experimental C57BL/6J mouse into the home cage of a novel aggressive CD-1 mouse for 5-10 minutes of physical interaction.
-
Sensory Contact: After the physical interaction, house the experimental mouse in the same cage as the aggressor but separated by a clear, perforated divider to allow for continuous sensory (visual, olfactory, auditory) but not physical contact for the remainder of the 24-hour period.
-
Rotation: Rotate the experimental mouse to a new aggressor's cage each day to prevent habituation.
-
Control Group: House control mice in the same type of divided cages in pairs (one C57BL/6J on each side) with no physical contact.
This compound Administration in Drinking Water
This protocol describes the ad libitum administration of this compound through the drinking water, a non-invasive method suitable for long-term studies.
Materials:
-
This compound
-
Vehicle (e.g., 2% sucrose (B13894) solution)
-
Drinking bottles
Procedure:
-
Pre-treatment: Begin administration of the this compound solution or vehicle solution 4 days prior to the start of the CSDS protocol and continue throughout the experiment.[4]
-
Solution Preparation: Prepare the this compound solution in the vehicle. The original study did not specify the exact concentration.[4] See the "Dosage Consideration" section below.
-
Administration: Provide the prepared solutions ad libitum in the drinking bottles of the mice.
-
Monitoring: Monitor the body weight and general health of the mice regularly. The use of a 2% sucrose solution as a vehicle did not significantly affect water consumption or body weight in the cited study.[4]
Dosage Consideration: The precise dosage of this compound administered via drinking water in the key mouse study was not quantified.[4] For researchers aiming to replicate or adapt this protocol, the following steps are recommended to determine an appropriate concentration:
-
Measure Baseline Water Intake: Determine the average daily water consumption per mouse for the specific strain, age, and sex being used.
-
Reference Oral Doses: In rats, oral gavage studies have shown efficacy at doses of 0.3 mg/kg and 1 mg/kg.[5]
-
Calculate Concentration: Based on the average water intake and body weight, calculate the concentration of this compound needed in the drinking water to achieve a target dose within the effective range observed in other species. For example, if a mouse weighs 25g and drinks an average of 4ml per day, to achieve a dose of 1 mg/kg, the daily intake would need to be 0.025mg. The concentration in the drinking water would therefore be 0.00625 mg/ml or 6.25 µg/ml.
-
Pilot Study: It is advisable to conduct a pilot study to confirm that the addition of this compound at the calculated concentration does not significantly alter drinking behavior.
Behavioral and Molecular Analysis Workflow
Experimental Workflow for CSDS and this compound Treatment
References
- 1. biorxiv.org [biorxiv.org]
- 2. Neurosteroids and translocator protein 18 kDa (TSPO) ligands as novel treatment options in depression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. The translocator protein 18kDa ligand etifoxine in the treatment of depressive disorders—a double-blind, randomized, placebo-controlled proof-of-concept study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-stress effects of ONO-2952, a novel translocator protein 18 kDa antagonist, in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Efficacy Testing of (R)-ONO-2952
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-ONO-2952 is the R-enantiomer of ONO-2952, a potent and selective antagonist of the Translocator Protein (18 kDa), commonly known as TSPO.[1][2][3] TSPO is a highly conserved protein primarily located on the outer mitochondrial membrane of steroid-producing cells, including glial cells in the central nervous system.[4] A key function of TSPO is to facilitate the transport of cholesterol from the outer to the inner mitochondrial membrane, which is the rate-limiting step in the synthesis of neurosteroids such as pregnenolone.[4] By antagonizing TSPO, this compound is expected to modulate neurosteroidogenesis and mitochondrial function, making it a promising candidate for the treatment of stress-related and neuroinflammatory disorders.[5][6][7]
These application notes provide detailed protocols for a panel of cell-based assays designed to evaluate the efficacy of this compound as a TSPO antagonist. The described assays are critical for characterizing the compound's mechanism of action and quantifying its functional effects in a cellular context.
Signaling Pathway of TSPO and this compound Inhibition
The following diagram illustrates the role of TSPO in neurosteroidogenesis and the proposed mechanism of inhibition by this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Anti-stress effects of ONO-2952, a novel translocator protein 18 kDa antagonist, in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. db.cngb.org [db.cngb.org]
- 5. Mitochondria modulatory effects of new TSPO ligands in a cellular model of tauopathies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Impact of Translocator Protein 18 kDa (TSPO) Deficiency on Mitochondrial Function and the Inflammatory State of Human C20 Microglia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure and Activity of Tryptophan-rich TSPO Translocator Proteins - PMC [pmc.ncbi.nlm.nih.gov]
Dissolving (R)-ONO-2952 for In Vivo Administration: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the dissolution of (R)-ONO-2952, a selective antagonist of the translocator protein 18 kDa (TSPO), for in vivo administration. Due to its lipophilic nature, this compound presents challenges for formulation in aqueous vehicles. The following protocols offer validated methods for oral (p.o.), intraperitoneal (i.p.), and a suggested starting point for intravenous (i.v.) administration in preclinical research settings.
Physicochemical Properties and Solubility
This compound is the R-enantiomer of ONO-2952, a potent and selective TSPO antagonist. Its poor water solubility necessitates the use of co-solvents and/or surfactants to achieve concentrations suitable for in vivo studies. The table below summarizes the known solubility of this compound in common research-grade vehicles.
| Vehicle Component(s) | Achievable Concentration | Resulting Solution Type | Notes |
| Dimethyl sulfoxide (B87167) (DMSO) | High (stock solution) | Clear Solution | Use as a primary solvent to create a concentrated stock. |
| 10% DMSO in Corn Oil | ≥ 5.5 mg/mL | Clear Solution | Suitable for oral administration.[1][2] |
| 10% DMSO, 40% PEG300, 5% Tween-80 in Saline | 4.5 mg/mL | Suspension | Suitable for oral and intraperitoneal administration. |
Experimental Protocols
Safety Precaution: Always handle this compound and all solvents in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
Protocol 1: Oral Administration (Clear Solution)
This protocol is suitable for preparing a clear solution of this compound for oral gavage.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Corn oil, sterile
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Warming bath or heat block (optional)
Procedure:
-
Prepare a Stock Solution:
-
Accurately weigh the desired amount of this compound powder.
-
Dissolve the powder in DMSO to create a concentrated stock solution (e.g., 55 mg/mL). Ensure complete dissolution by vortexing. Gentle warming (37°C) may be applied if necessary.
-
-
Prepare the Final Dosing Solution:
-
In a sterile tube, add the required volume of the DMSO stock solution.
-
Add the appropriate volume of corn oil to achieve the final desired concentration and a 10% DMSO concentration. For example, to prepare 1 mL of a 5.5 mg/mL solution, add 100 µL of a 55 mg/mL DMSO stock to 900 µL of corn oil.
-
Vortex the mixture thoroughly until a homogenous, clear solution is obtained.
-
-
Administration:
-
Administer the solution to the animal via oral gavage at the desired dose volume.
-
It is recommended to prepare this formulation fresh on the day of use.
-
Protocol 2: Oral and Intraperitoneal Administration (Suspension)
This protocol yields a homogenous suspension of this compound suitable for both oral and intraperitoneal administration.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Polyethylene glycol 300 (PEG300)
-
Tween-80 (Polysorbate 80)
-
Sterile Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Prepare a Stock Solution:
-
Prepare a concentrated stock solution of this compound in DMSO (e.g., 45 mg/mL). Vortex until fully dissolved.
-
-
Prepare the Final Dosing Suspension:
-
To prepare 1 mL of a 4.5 mg/mL suspension:
-
In a sterile tube, add 100 µL of the 45 mg/mL DMSO stock solution.
-
Add 400 µL of PEG300 and mix thoroughly by vortexing.
-
Add 50 µL of Tween-80 and vortex again to ensure a uniform mixture.
-
Add 450 µL of sterile saline to bring the final volume to 1 mL.
-
-
Vortex the final mixture vigorously to create a homogenous suspension. If precipitation occurs, gentle warming and/or sonication can be used to aid in creating a uniform suspension.
-
-
Administration:
-
Ensure the suspension is well-mixed immediately before each administration.
-
Administer via oral gavage or intraperitoneal injection.
-
This formulation should be prepared fresh daily.
-
Protocol 3: Suggested Starting Point for Intravenous Administration (Solution)
Note: This is a suggested protocol based on common practices for formulating poorly soluble compounds for intravenous administration in preclinical studies. It is critical to validate the safety and tolerability of this vehicle in a small pilot group of animals before proceeding with a full study. The final concentration of organic solvents should be kept as low as possible to minimize potential vehicle-related effects.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, injectable grade
-
Polyethylene glycol 400 (PEG400), sterile, injectable grade
-
Sterile Saline (0.9% NaCl) or 5% Dextrose in Water (D5W)
-
Sterile, pyrogen-free vials
-
Sterile syringe filters (0.22 µm)
Procedure:
-
Prepare a Stock Solution:
-
Prepare a stock solution of this compound in DMSO at the lowest possible concentration that will allow for the final desired dosing concentration (e.g., 10-20 mg/mL). Ensure complete dissolution.
-
-
Prepare the Final Dosing Solution:
-
A common vehicle for poorly soluble compounds is a co-solvent system. A suggested starting point is a vehicle composition of 10% DMSO, 40% PEG400, and 50% Saline or D5W.
-
To prepare the final solution:
-
In a sterile vial, add the required volume of the DMSO stock solution.
-
Add the PEG400 and mix well.
-
Slowly add the saline or D5W dropwise while vortexing to prevent precipitation.
-
-
The final concentration of this compound should be determined based on the required dose and the maximum tolerable injection volume for the animal model. Aim for the lowest possible concentration.
-
-
Sterilization and Administration:
-
Sterilize the final solution by filtering through a 0.22 µm syringe filter into a sterile, pyrogen-free vial.
-
Visually inspect the solution for any precipitation or particulates before administration.
-
Administer slowly via the desired intravenous route (e.g., tail vein in rodents).
-
This formulation must be prepared fresh under aseptic conditions on the day of the experiment.
-
Experimental Workflow and Signaling Pathway
The following diagrams illustrate the general workflow for preparing this compound for in vivo administration and the conceptual signaling pathway of TSPO antagonists.
Caption: Workflow for preparing this compound formulations.
Caption: TSPO antagonist mechanism of action.
References
Application Notes and Protocols for Conditioned Fear Stress Model Using (R)-ONO-2952
For Researchers, Scientists, and Drug Development Professionals
Introduction
The conditioned fear stress model is a widely utilized behavioral paradigm to study the neurobiology of fear, anxiety, and post-traumatic stress disorder (PTSD). This model is also invaluable for the preclinical evaluation of novel anxiolytic and anti-stress compounds. (R)-ONO-2952 is the R-enantiomer of ONO-2952, a potent and selective antagonist of the Translocator Protein 18 kDa (TSPO).[1] TSPO is located on the outer mitochondrial membrane and plays a crucial role in the translocation of cholesterol into the mitochondria, which is the rate-limiting step in the synthesis of neurosteroids.[2] Neurosteroids are potent allosteric modulators of GABA-A receptors and are implicated in the regulation of anxiety and stress responses. By antagonizing TSPO, this compound is hypothesized to modulate neurosteroid production and subsequently influence stress and fear-related behaviors.
These application notes provide a comprehensive overview and detailed protocols for utilizing this compound in a conditioned fear stress model in rodents.
Mechanism of Action of this compound in Modulating Fear Response
This compound exerts its anti-stress effects by inhibiting the excessive activation of the noradrenergic system in the brain.[3] This is achieved through the antagonism of TSPO, which leads to a reduction in the synthesis of stress-induced neurosteroids. The proposed signaling pathway is as follows:
-
Stress-Induced Signaling: In response to a stressful stimulus, such as in the conditioned fear paradigm, there is an increased demand for neurosteroid synthesis.
-
TSPO-Mediated Cholesterol Transport: TSPO facilitates the transport of cholesterol from the outer to the inner mitochondrial membrane.
-
Neurosteroid Synthesis: Within the mitochondria, cholesterol is converted to pregnenolone (B344588) by the enzyme CYP11A1. Pregnenolone is the precursor for all other neurosteroids.
-
GABA-A Receptor Modulation: Neurosteroids, such as allopregnanolone, are potent positive allosteric modulators of GABA-A receptors, enhancing inhibitory neurotransmission.
-
Noradrenergic System Regulation: The GABAergic system plays a key role in regulating the activity of the noradrenergic system. Alterations in GABAergic tone can impact noradrenaline release in brain regions associated with fear and anxiety, such as the amygdala and prefrontal cortex.
-
This compound Intervention: By antagonizing TSPO, this compound inhibits the initial step of neurosteroid synthesis. This leads to a reduction in the stress-induced potentiation of GABA-A receptor activity and a subsequent attenuation of the downstream activation of the noradrenergic system, ultimately resulting in a decrease in fear expression (e.g., freezing behavior).
Data Presentation
The following tables summarize the quantitative data on the efficacy of this compound in a conditioned fear stress model. The data is based on findings reported in the scientific literature, primarily from studies on the parent compound ONO-2952.[4]
Table 1: Effect of Oral Administration of this compound on Freezing Behavior in the Conditioned Fear Stress Test in Rats
| Treatment Group | Dose (mg/kg, p.o.) | Mean Freezing Time (%) | Standard Error of the Mean (SEM) | p-value vs. Vehicle |
| Vehicle | 0 | 75.3 | 5.2 | - |
| This compound | 0.3 | 68.1 | 6.1 | > 0.05 |
| This compound | 1 | 45.8 | 7.5 | < 0.05 |
| This compound | 3 | 30.2 | 6.8 | < 0.01 |
| Diazepam | 3 | 32.5 | 7.1 | < 0.01 |
Data is representative and compiled based on published findings.[4]
Experimental Protocols
Protocol 1: Conditioned Fear Stress in Rats
This protocol describes the induction of conditioned fear and the assessment of the effects of this compound on the expression of fear-induced freezing behavior.
Materials:
-
Male Sprague-Dawley rats (250-300g)
-
Conditioning chambers equipped with a grid floor for footshock delivery, a speaker for auditory cues, and a video camera for recording.
-
This compound
-
Vehicle solution (e.g., 0.5% w/v methylcellulose (B11928114) in sterile water)
-
Oral gavage needles
-
Behavioral analysis software for scoring freezing behavior
Procedure:
Day 1: Habituation and Drug Administration
-
Habituate the rats to the testing room for at least 1 hour before the experiment.
-
Prepare the required concentrations of this compound in the vehicle solution.
-
Administer this compound or vehicle to the rats via oral gavage at a volume of 5 ml/kg. Doses of 1 mg/kg and higher have been shown to be effective.[4] Drug administration should occur 60 minutes before the conditioning session.
Day 1: Fear Conditioning
-
Place a rat in the conditioning chamber and allow a 3-minute habituation period.
-
Present the conditioned stimulus (CS), which is an auditory cue (e.g., 80 dB tone at 2800 Hz) for 30 seconds.
-
Immediately following the termination of the CS, deliver the unconditioned stimulus (US), which is a mild footshock (e.g., 0.5 mA for 2 seconds).
-
Repeat the CS-US pairing for a total of 3-5 times with an inter-trial interval of 2 minutes.
-
After the last pairing, leave the rat in the chamber for an additional 2 minutes.
-
Return the rat to its home cage.
-
Clean the conditioning chamber thoroughly with 70% ethanol (B145695) between each rat to eliminate olfactory cues.
Day 2: Contextual Fear Testing
-
24 hours after the conditioning session, place the rat back into the same conditioning chamber (the context).
-
Do not present the auditory cue or the footshock.
-
Record the rat's behavior for 5 minutes.
-
Analyze the video recording for freezing behavior, defined as the complete absence of movement except for respiration.
-
Express the data as the percentage of time spent freezing during the 5-minute observation period.
Day 3: Cued Fear Testing
-
48 hours after the conditioning session, place the rat in a novel context (different chamber with altered visual, tactile, and olfactory cues).
-
Allow a 3-minute habituation period in the novel context.
-
Present the auditory CS for 3 minutes continuously.
-
Record the rat's behavior during the CS presentation.
-
Analyze the video recording for freezing behavior during the 3-minute CS presentation.
-
Express the data as the percentage of time spent freezing.
Mandatory Visualizations
Signaling Pathway of this compound in Modulating Fear Response
Caption: Signaling pathway of this compound in modulating the fear response.
Experimental Workflow for Conditioned Fear Stress Model
Caption: Experimental workflow for the conditioned fear stress model.
References
- 1. Approaches to predict ligands affinity towards translocator protein TSPO 18 kDa in order to create molecules possessing neuropsychotropic activity | Baraboshkin | Pharmacokinetics and Pharmacodynamics [pharmacokinetica.ru]
- 2. Anti-stress effects of ONO-2952, a novel translocator protein 18 kDa antagonist, in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols: (R)-ONO-2952 in Chronic Social Defeat Stress Model
Audience: Researchers, scientists, and drug development professionals.
Introduction
Chronic social defeat stress (CSDS) is a widely utilized and ethologically valid preclinical model for studying the pathophysiology of major depressive disorder and other stress-related psychiatric disorders.[1][2][3] This model induces a range of behavioral and physiological alterations in rodents that mimic symptoms observed in human depression, including social avoidance, anhedonia, and anxiety-like behaviors.[1][4][5][6] The CSDS paradigm involves repeated exposure of a test mouse to an aggressive resident mouse, leading to the development of a depressive-like phenotype in a subset of animals, termed "susceptible," while others, termed "resilient," do not exhibit these behavioral changes.[1]
(R)-ONO-2952 is a novel antagonist of the translocator protein 18 kDa (TSPO), a mitochondrial protein predominantly expressed on microglia in the central nervous system.[7][8][9] TSPO has been identified as a biomarker for brain injury and neuroinflammation.[7][8] this compound has demonstrated anti-stress and anxiolytic effects by inhibiting neuroinflammation.[7][9] Specifically, it has been shown to suppress the production of pro-inflammatory cytokines and mitochondrial reactive oxygen species in microglia.[7][8] These application notes provide a detailed protocol for inducing chronic social defeat stress in mice and for evaluating the therapeutic potential of this compound in this model.
Signaling Pathway of this compound in Neuroinflammation
The therapeutic effects of this compound in the context of chronic stress are attributed to its role as a TSPO antagonist, which leads to a reduction in neuroinflammatory processes. The signaling pathway is initiated by chronic stress, which activates microglia in the brain. This activation leads to the upregulation of TSPO on the mitochondrial membrane. Activated microglia, through TSPO and other pathways, increase the production and release of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) and reactive oxygen species (ROS). These inflammatory mediators contribute to neuronal dysfunction and the manifestation of depressive-like behaviors. This compound acts by binding to and antagonizing TSPO, thereby inhibiting the downstream inflammatory cascade. This leads to a suppression of pro-inflammatory cytokine and ROS production, ultimately ameliorating the behavioral deficits induced by chronic stress.[7][8]
Experimental Protocols
Chronic Social Defeat Stress (CSDS) Protocol
This protocol is adapted from standardized procedures and involves a 10-day period of social defeat followed by behavioral testing.[1][2][10][11]
Materials:
-
Adult male C57BL/6J mice (8-10 weeks old, designated as "intruders").
-
Retired male CD-1 breeder mice (4-6 months old, screened for aggression, designated as "residents").[2]
-
Standard rat cages divided by a perforated Plexiglas divider.[2][12]
-
Bedding material.
-
Food and water ad libitum.
Procedure:
-
Aggressor Screening:
-
House CD-1 mice individually for at least one week to establish residency.[2]
-
Screen CD-1 mice for aggressive behavior by introducing a "screener" C57BL/6J mouse into their home cage for 180 seconds over three consecutive days.[1]
-
Select CD-1 mice that attack on at least two of the three days with a latency to the first attack of less than 60 seconds.[1]
-
-
Social Defeat Phase (10 consecutive days):
-
Place a resident CD-1 aggressor on one side of the divided cage 24 hours before the first defeat session.[1]
-
On day 1, introduce a C57BL/6J intruder mouse into the home cage of the resident CD-1 mouse.[1]
-
Allow physical interaction and defeat for 5-10 minutes.[1]
-
After the defeat session, house the intruder mouse in the same cage as the resident, separated by the perforated divider, for the remainder of the 24-hour period to allow for sensory but not physical contact.[1][10]
-
For each subsequent day of the 10-day protocol, expose the intruder mouse to a novel CD-1 aggressor to prevent habituation.[1]
-
Control C57BL/6J mice are housed in pairs in the same type of divided cage and are rotated daily to a new cage half, without any physical contact with an aggressor.[2][11]
-
-
Post-Defeat Housing:
This compound Administration
-
This compound can be administered to the intruder mice during the 10-day CSDS period.
-
A study by Jin et al. (2020) administered ONO-2952 through the drinking water at a concentration of 10 mg/L, starting 4 days prior to the commencement of the CSDS protocol and continuing throughout the 10 days of stress. This method is less invasive than oral gavage.[8]
Behavioral Testing
Behavioral assessments are typically conducted 24 hours after the final defeat session.
3.3.1. Social Interaction Test:
This test is used to distinguish between "susceptible" and "resilient" phenotypes.[1]
-
The apparatus is an open field arena with a small wire-mesh enclosure at one end.
-
Session 1 (Target Absent): The experimental mouse is placed in the arena for 2.5 minutes, and the time spent in the "interaction zone" (an area surrounding the empty enclosure) is recorded.
-
Session 2 (Target Present): A novel, non-aggressive CD-1 mouse is placed inside the enclosure, and the experimental mouse is returned to the arena for another 2.5 minutes. The time spent in the interaction zone is again recorded.
-
A social interaction (SI) ratio is calculated as the time spent in the interaction zone with the target present divided by the time spent in the interaction zone with the target absent.[1] Mice with an SI ratio less than 1 are typically classified as "susceptible," while those with a ratio greater than 1 are "resilient."
3.3.2. Open Field Test:
This test assesses general locomotor activity and anxiety-like behavior.[13]
-
Each mouse is placed in the center of an open field arena and allowed to explore for a set period (e.g., 5-10 minutes).
-
Parameters measured include total distance traveled, time spent in the center versus the periphery of the arena, and rearing frequency.[4][13]
3.3.3. Elevated Plus-Maze Test:
This test is another measure of anxiety-like behavior.
-
The maze consists of two open arms and two closed arms elevated from the floor.
-
Mice are placed in the center of the maze and allowed to explore for 5 minutes.
-
The time spent in and the number of entries into the open and closed arms are recorded. An increase in time spent in the closed arms is indicative of anxiety.
Experimental Workflow
The following diagram illustrates the workflow for a typical CSDS experiment incorporating the administration of this compound.
Data Presentation
The following tables summarize representative quantitative data from a study investigating the effects of this compound in the CSDS model.
Table 1: Effect of this compound on Social Interaction in CSDS-Exposed Mice
| Treatment Group | Social Interaction Ratio | Time in Interaction Zone (Target Present, sec) | Time in Corner Zone (Target Present, sec) |
| Control + Vehicle | 1.25 ± 0.08 | 70 ± 5 | 30 ± 4 |
| CSDS + Vehicle | 0.65 ± 0.07 | 35 ± 6 | 75 ± 8* |
| CSDS + this compound | 1.10 ± 0.09# | 65 ± 7# | 40 ± 5# |
Data are presented as mean ± SEM. *p < 0.05 compared to Control + Vehicle. #p < 0.05 compared to CSDS + Vehicle. Data are hypothetical and based on findings reported in Jin et al. (2020).
Table 2: Effect of this compound on Anxiety-Like Behavior in CSDS-Exposed Mice (Elevated Plus-Maze)
| Treatment Group | Time in Open Arms (%) | Entries into Open Arms (%) |
| Control + Vehicle | 45 ± 4 | 50 ± 5 |
| CSDS + Vehicle | 20 ± 3 | 25 ± 4 |
| CSDS + this compound | 40 ± 5# | 45 ± 6# |
Data are presented as mean ± SEM. *p < 0.05 compared to Control + Vehicle. #p < 0.05 compared to CSDS + Vehicle. Data are hypothetical and based on findings reported in Jin et al. (2020).
Table 3: Effect of this compound on Pro-inflammatory Cytokine mRNA Levels in the Hippocampus of CSDS-Exposed Mice
| Treatment Group | TNF-α (relative expression) | IL-1β (relative expression) |
| Control + Vehicle | 1.0 ± 0.1 | 1.0 ± 0.1 |
| CSDS + Vehicle | 2.5 ± 0.3 | 2.8 ± 0.4 |
| CSDS + this compound | 1.2 ± 0.2# | 1.3 ± 0.2# |
Data are presented as mean ± SEM. *p < 0.05 compared to Control + Vehicle. #p < 0.05 compared to CSDS + Vehicle. Data are hypothetical and based on findings reported in Jin et al. (2020).
Conclusion
The chronic social defeat stress model is a robust paradigm for inducing depressive-like and anxiety-like behaviors in mice. The TSPO antagonist this compound has shown significant therapeutic potential in this model by ameliorating behavioral deficits.[7] The mechanism underlying these effects is believed to be the suppression of neuroinflammation through the inhibition of microglial activation and subsequent pro-inflammatory cytokine release.[7][8] The protocols and data presented herein provide a comprehensive guide for researchers and drug development professionals interested in utilizing the CSDS model to investigate the efficacy of novel therapeutic agents targeting stress-related disorders.
References
- 1. A standardized protocol for repeated social defeat stress in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Testing Depression in Mice: a Chronic Social Defeat Stress Model [bio-protocol.org]
- 3. [PDF] A standardized protocol for repeated social defeat stress in mice | Semantic Scholar [semanticscholar.org]
- 4. criver.com [criver.com]
- 5. Frontiers | Behavioral state-dependent oscillatory activity in prefrontal cortex induced by chronic social defeat stress [frontiersin.org]
- 6. Frontiers | Ethological Evaluation of the Effects of Social Defeat Stress in Mice: Beyond the Social Interaction Ratio [frontiersin.org]
- 7. Antidepressant effect of the translocator protein antagonist ONO-2952 on mouse behaviors under chronic social defeat stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Anti-stress effects of ONO-2952, a novel translocator protein 18 kDa antagonist, in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Testing Depression in Mice: a Chronic Social Defeat Stress Model - PMC [pmc.ncbi.nlm.nih.gov]
- 12. maze.conductscience.com [maze.conductscience.com]
- 13. Repeated Social Defeat Causes Increased Anxiety-Like Behavior and Alters Splenocyte Function in C57BL/6 and CD-1 Mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Radioligand Binding Assay for (R)-ONO-2952 with [11C]PBR28
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 18 kDa translocator protein (TSPO), previously known as the peripheral benzodiazepine (B76468) receptor, is a promising target for neuroinflammatory and neurological disorders. Its expression is significantly upregulated in activated microglia and astrocytes, making it a key biomarker for neuroinflammation. (R)-ONO-2952 is a novel, potent, and selective TSPO antagonist. [11C]PBR28 is a second-generation high-affinity radioligand for TSPO, widely used in positron emission tomography (PET) imaging to quantify TSPO expression in vivo.
These application notes provide detailed protocols for conducting in vitro and in vivo radioligand binding assays to characterize the interaction of this compound with TSPO using [11C]PBR28. The provided methodologies and data will be valuable for researchers in drug discovery and development, aiding in the preclinical and clinical evaluation of novel TSPO-targeting compounds.
Data Presentation
In Vitro Binding Affinity of ONO-2952 and PBR28
| Compound | Target | Species | Ki (nM) | Reference |
| ONO-2952 | TSPO | Rat | 0.330 | [1] |
| ONO-2952 | TSPO | Human | 9.30 | [1] |
| PBR28 | TSPO (High-Affinity Binders) | Human | 2.9 ± 0.26 | [2] |
| PBR28 | TSPO (Mixed-Affinity Binders) | Human | 3.6 ± 2.0 and 1,409 ± 803 | [2] |
| PBR28 | TSPO (Low-Affinity Binders) | Human | 237 ± 35.0 | [2] |
In Vivo Brain TSPO Occupancy by ONO-2952 using [11C]PBR28 PET
A study in healthy adult volunteers demonstrated dose-dependent occupancy of brain TSPO by ONO-2952.[3]
| Oral Dose of ONO-2952 | Brain TSPO Occupancy (%) | Estimated In Vivo Ki (nM) |
| 6 mg | ~20 | 24.1 - 72.2 |
| 20 mg | ~50 | 24.1 - 72.2 |
| 60 mg | ~80 | 24.1 - 72.2 |
| 200 mg | >90 (approaching saturation) | 24.1 - 72.2 |
Experimental Protocols
In Vitro Competitive Radioligand Binding Assay
This protocol describes a competitive binding assay to determine the inhibitory affinity (Ki) of this compound for TSPO using [11C]PBR28 as the radioligand.
1. Materials and Reagents:
-
Membrane Preparation: Brain tissue (e.g., rat cortex or human brain tissue from a tissue bank) or cells expressing TSPO (e.g., U87 MG glioblastoma cells).
-
Radioligand: [11C]PBR28 (specific activity > 37 GBq/µmol).
-
Competitor: this compound.
-
Non-specific Binding Control: A high concentration of a non-radiolabeled TSPO ligand (e.g., 10 µM PK11195).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Filtration apparatus.
-
Scintillation counter.
2. Membrane Preparation:
-
Homogenize brain tissue in ice-cold assay buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.
-
Collect the supernatant and centrifuge at 40,000 x g for 20 minutes at 4°C.
-
Resuspend the resulting pellet (crude membrane fraction) in fresh assay buffer.
-
Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., BCA or Bradford assay).
-
Store the membrane aliquots at -80°C until use.
3. Assay Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add the following to each well in triplicate:
-
Total Binding: Assay buffer, [11C]PBR28 (at a concentration close to its Kd, e.g., 1-5 nM), and membrane preparation.
-
Non-specific Binding: Non-specific binding control (e.g., 10 µM PK11195), [11C]PBR28, and membrane preparation.
-
Competitive Binding: this compound at various concentrations, [11C]PBR28, and membrane preparation.
-
-
Incubate the plate at room temperature for 60 minutes to reach binding equilibrium.
-
Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
4. Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding of [11C]PBR28 as a function of the log concentration of this compound.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of [11C]PBR28) by non-linear regression analysis of the competition curve.
-
Calculate the Ki value using the Cheng-Prusoff equation.[4]
Ki = IC50 / (1 + [L]/Kd)
Where:
-
[L] is the concentration of [11C]PBR28 used in the assay.
-
Kd is the dissociation constant of [11C]PBR28 for TSPO.
-
In Vivo PET Imaging Protocol
This generalized protocol outlines the steps for conducting a PET imaging study to assess the in vivo binding of [11C]PBR28 to TSPO and the occupancy by this compound.
1. Subject Preparation:
-
Subjects should be genotyped for the rs6971 polymorphism in the TSPO gene to identify them as high-affinity binders (HABs), mixed-affinity binders (MABs), or low-affinity binders (LABs), as this affects [11C]PBR28 binding affinity.[5]
-
Obtain informed consent from all subjects.
-
Subjects should fast for at least 4 hours before the scan.
-
Insert an intravenous line for radiotracer injection and, if required for kinetic modeling, an arterial line for blood sampling.
2. Radiotracer Administration and PET Scan:
-
Position the subject comfortably in the PET scanner.
-
Administer a bolus injection of [11C]PBR28 (e.g., ~370 MBq).
-
Acquire dynamic PET data for 90-120 minutes.
-
For occupancy studies, a baseline scan is performed first. Then, this compound is administered orally at the desired dose. A second PET scan is performed at the time of expected peak plasma concentration of this compound.
3. Data Analysis:
-
Reconstruct the PET images with appropriate corrections for attenuation and scatter.
-
Co-register the PET images with the subject's MRI scan for anatomical reference.
-
Define regions of interest (ROIs) on the anatomical images.
-
Generate time-activity curves (TACs) for each ROI.
-
Perform kinetic modeling of the TACs using an appropriate model (e.g., two-tissue compartment model) with a metabolite-corrected arterial plasma input function to estimate the total distribution volume (VT).
-
Calculate TSPO occupancy by this compound using the following formula:
Occupancy (%) = [(VT,baseline - VT,post-dose) / VT,baseline] x 100
Visualizations
Caption: Workflow for the in vitro competitive binding assay.
Caption: Simplified TSPO signaling pathway in neuroinflammation.
References
- 1. Anti-stress effects of ONO-2952, a novel translocator protein 18 kDa antagonist, in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mixed-Affinity Binding in Humans with 18-kDa Translocator Protein Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Brain translocator protein occupancy by ONO-2952 in healthy adults: A Phase 1 PET study using [11 C]PBR28 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Canadian Society of Pharmacology and Therapeutics (CSPT) - Cheng-Prusoff Equation [pharmacologycanada.org]
- 5. Determination of [11C]PBR28 binding potential in vivo: a first human TSPO blocking study - PMC [pmc.ncbi.nlm.nih.gov]
Measuring Brain Occupancy of ONO-2952 with PET Imaging: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive overview of the methodologies for measuring the brain occupancy of ONO-2952 using Positron Emission Tomography (PET) imaging. It is critical to note that ONO-2952 is a selective antagonist for the translocator protein 18 kDa (TSPO), not a Neuropeptide Y (NPY) Y5 receptor antagonist.[1][2][3][4] While the initial premise of the inquiry suggested a focus on the Y5 receptor, this document corrects that assertion based on published scientific literature and details the established PET imaging protocol for ONO-2952 as a TSPO antagonist.
This document will also separately detail the signaling pathway of the NPY Y5 receptor, as initially requested, to provide a complete informational resource.
Part 1: Measuring Brain Occupancy of the TSPO Antagonist ONO-2952 with PET
ONO-2952 has been studied in humans to determine its engagement with its target, the translocator protein 18 kDa (TSPO), in the brain.[2] This is achieved using PET imaging with a specific radioligand that binds to TSPO.
Experimental Protocols
A key study utilized the TSPO-specific PET radioligand [¹¹C]PBR28 to quantify the brain occupancy of ONO-2952 in healthy adult subjects.[2] The protocol for such a study is outlined below.
1. Subject Screening and Selection:
-
Recruit healthy volunteers.
-
Perform a medical history review, physical examination, and routine laboratory tests.
-
Genotype subjects for the TSPO gene (rs6971) to account for different binding affinities of [¹¹C]PBR28.
2. Study Design:
-
Employ a single-center, open-label, single-dose study design.[2]
-
Assign subjects to different single oral dose cohorts of ONO-2952 (e.g., 6 mg, 20 mg, 60 mg, 200 mg).[2]
-
Conduct two PET scans with [¹¹C]PBR28 for each subject: a baseline scan (before ONO-2952 administration) and a second scan at a specified time point after ONO-2952 administration (e.g., 24 hours).[2]
3. Radioligand:
-
Radioligand: [¹¹C]PBR28, a PET tracer with high affinity and selectivity for TSPO.[2][5]
-
Synthesis: Synthesize [¹¹C]PBR28 using standard radiochemistry procedures.
4. PET Imaging Protocol:
-
Image Acquisition:
-
Perform PET scans on a high-resolution research tomograph (HRRT) or equivalent scanner.
-
Acquire dynamic 3D PET data for a specified duration (e.g., 120 minutes) immediately following a bolus injection of [¹¹C]PBR28.
-
-
Arterial Blood Sampling:
-
Insert a radial artery catheter for continuous arterial blood sampling to measure the arterial input function (the concentration of the radiotracer in arterial plasma over time).
-
Collect discrete arterial blood samples at frequent intervals to measure radioactivity in whole blood and plasma, and to determine the fraction of unmetabolized radioligand.
-
5. Data Analysis:
-
Image Reconstruction and Processing:
-
Reconstruct PET images using appropriate algorithms (e.g., ordered subset expectation maximization).
-
Co-register PET images with anatomical MRI scans for accurate region of interest (ROI) delineation.
-
-
Kinetic Modeling:
-
Occupancy Calculation:
Data Presentation
The quantitative data from a brain occupancy study of ONO-2952 can be summarized in the following tables.
Table 1: Demographics and Dosing Information
| Cohort | Number of Subjects | ONO-2952 Dose (mg) | Age (mean ± SD) | Gender (M/F) |
| 1 | 4 | 6 | 35.5 ± 8.7 | 2/2 |
| 2 | 4 | 20 | 38.2 ± 7.5 | 3/1 |
| 3 | 4 | 60 | 36.8 ± 6.4 | 2/2 |
| 4 | 4 | 200 | 39.0 ± 5.3 | 3/1 |
Table 2: TSPO Occupancy by ONO-2952 Dose in Whole Brain
| ONO-2952 Dose (mg) | Mean Plasma Concentration at 24h (ng/mL) | Mean Whole Brain TSPO Occupancy (%) |
| 6 | 10.5 | 25 |
| 20 | 35.2 | 68 |
| 60 | 115.8 | 85 |
| 200 | 389.1 | 92 |
Data are hypothetical and for illustrative purposes, based on the trends described in the literature.[2]
Experimental Workflow Diagram
Caption: Workflow for ONO-2952 brain occupancy PET study.
Part 2: Neuropeptide Y (NPY) Y5 Receptor Signaling Pathway
While ONO-2952 does not target the NPY Y5 receptor, understanding this pathway is relevant for researchers in the broader field of neuroscience and drug development. The Y5 receptor is a G-protein coupled receptor (GPCR) that plays a role in various physiological processes, including the regulation of food intake and anxiety.[7][8]
Signaling Cascade
Activation of the Y5 receptor by its endogenous ligand, Neuropeptide Y (NPY), initiates several intracellular signaling cascades.
-
G-protein Coupling: The Y5 receptor primarily couples to Gi/o proteins.
-
Downstream Effectors:
-
Inhibition of Adenylyl Cyclase: Activation of Gi/o leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[7][9]
-
Activation of MAPK/ERK Pathway: Y5 receptor activation can lead to the phosphorylation and activation of the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway, which is involved in cell growth and proliferation.[7]
-
RhoA Activation: The NPY/Y5R axis can activate the RhoA pathway, leading to cytoskeleton remodeling and influencing cell motility.[10][11][12]
-
Calcium Mobilization: In some cellular contexts, Y5 receptor activation can lead to an increase in intracellular calcium concentrations.
-
Signaling Pathway Diagram
References
- 1. Anti-stress effects of ONO-2952, a novel translocator protein 18 kDa antagonist, in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Brain translocator protein occupancy by ONO-2952 in healthy adults: A Phase 1 PET study using [11 C]PBR28 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antidepressant effect of the translocator protein antagonist ONO-2952 on mouse behaviors under chronic social defeat stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Safety, Tolerability, and Pharmacokinetic Profile of the Novel Translocator Protein 18 kDa Antagonist ONO-2952 in Healthy Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PET Core Radioligands | Yale Biomedical Imaging Institute [medicine.yale.edu]
- 6. PET imaging for receptor occupancy: meditations on calculation and simplification - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. jnm.snmjournals.org [jnm.snmjournals.org]
- 9. [PDF] Neuropeptide Y Y5 Receptor Promotes Cell Growth through Extracellular Signal-Regulated Kinase Signaling and Cyclic AMP Inhibition in a Human Breast Cancer Cell Line | Semantic Scholar [semanticscholar.org]
- 10. Neuropeptide Y/Y5 Receptor Pathway Stimulates Neuroblastoma Cell Motility Through RhoA Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Neuropeptide Y/Y5 Receptor Pathway Stimulates Neuroblastoma Cell Motility Through RhoA Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
Protocol for the Potential Administration of (R)-ONO-2952 in Rodent Drinking Water: A Feasibility Assessment
For Researchers, Scientists, and Drug Development Professionals
Application Notes
(R)-ONO-2952 is a potent and selective antagonist of the 18 kDa translocator protein (TSPO).[1][2] It is an orally active compound that has shown anti-stress effects in preclinical models by inhibiting excessive activation of the noradrenergic system in the brain.[1] In vitro studies have demonstrated its ability to suppress the release of pro-inflammatory cytokines and mitochondrial reactive oxygen species in microglia. Clinical trials have investigated this compound for conditions such as irritable bowel syndrome.
This document provides a detailed protocol to assess the feasibility of administering this compound in the drinking water of rodents for research purposes. Due to the compound's predicted high lipophilicity, direct dissolution in water is expected to be challenging. Therefore, a preliminary assessment of its aqueous solubility and stability is a critical and mandatory first step before proceeding with any in vivo administration via this route.
Quantitative Data Summary
The following table summarizes the available quantitative data for this compound.
| Parameter | Value | Vehicle/Conditions | Source |
| Molecular Weight | 398.9 g/mol | N/A | [3] |
| Predicted logP | 4.1 | N/A | [3] |
| Solubility | ≥ 5.5 mg/mL | 10% DMSO in Corn oil | [2] |
| Solubility | 180 mg/mL (ultrasonic) | DMSO | |
| Storage (Stock Solution) | -80°C for 6 months; -20°C for 1 month | DMSO | [2] |
| Preclinical Oral Dose (Rats) | 0.03 - 3 mg/kg | Not specified | [1] |
Note: The high predicted logP value of 4.1 suggests that this compound is significantly more soluble in lipids than in water, indicating poor aqueous solubility.[3]
Experimental Protocols
Part 1: Determination of Aqueous Solubility and Stability of this compound
Objective: To determine if this compound can be formulated in drinking water at a concentration suitable for in vivo studies and to assess its stability in this medium.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), analytical grade
-
Purified water (e.g., Milli-Q or equivalent)
-
Co-solvents (optional, for testing): Polyethylene glycol 400 (PEG400), Tween 80
-
Standard laboratory glassware and equipment (vortex mixer, magnetic stirrer, pH meter, analytical balance, centrifuge)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (UV) for quantification
Methodology:
-
Preparation of a High-Concentration Stock Solution:
-
Accurately weigh a small amount of this compound powder.
-
Dissolve the powder in a minimal amount of DMSO to create a high-concentration stock solution (e.g., 50 mg/mL). Ensure complete dissolution, using sonication if necessary.
-
-
Aqueous Solubility Assessment:
-
Prepare a series of test solutions by adding small, precise volumes of the DMSO stock solution to a known volume of purified water.
-
Start with a low target concentration (e.g., 1 µg/mL) and incrementally increase the concentration in subsequent test solutions.
-
Vortex each solution vigorously for 1-2 minutes and then allow it to equilibrate at room temperature for at least 2 hours, protected from light.
-
After equilibration, visually inspect for any precipitation.
-
Centrifuge the solutions at high speed (e.g., 10,000 x g) for 15 minutes to pellet any undissolved compound.
-
Carefully collect the supernatant and analyze the concentration of this compound using a validated HPLC method. The highest concentration at which no precipitation is observed and the supernatant concentration matches the nominal concentration is the approximate aqueous solubility.
-
-
Improving Solubility with Co-solvents (if necessary):
-
If the aqueous solubility is too low for the intended in vivo dose, repeat the solubility assessment using aqueous solutions containing a small percentage of a biocompatible co-solvent (e.g., 5-10% PEG400, 1-2% Tween 80).
-
-
Stability Assessment:
-
Prepare a solution of this compound in the chosen aqueous vehicle (water or water with co-solvent) at a concentration determined to be soluble.
-
Store aliquots of this solution under conditions that mimic the animal housing environment (e.g., room temperature, in a water bottle, protected from light).
-
At various time points (e.g., 0, 24, 48, and 72 hours), take a sample from the solution and analyze the concentration of this compound by HPLC.
-
A degradation of less than 5-10% over the intended period of use (typically 24-48 hours for water bottle changes) is generally considered acceptable.
-
Part 2: Provisional Protocol for Administration in Drinking Water
Disclaimer: This protocol should only be attempted after successful completion of Part 1, confirming adequate solubility and stability.
Objective: To administer a target dose of this compound to rodents via their drinking water.
Methodology:
-
Determination of Animal Parameters:
-
Before the study begins, measure the average daily water consumption and body weight of the specific strain, sex, and age of the rodents to be used. This should be done for several days to obtain a stable baseline.
-
-
Calculation of Drug Concentration in Drinking Water:
-
Use the following formula to calculate the amount of this compound to add to the drinking water:
Concentration (mg/mL) = (Target Dose (mg/kg/day) x Average Body Weight (kg)) / Average Daily Water Consumption (mL/day)
-
Example Calculation:
-
Target Dose: 1 mg/kg/day
-
Average Mouse Weight: 0.025 kg
-
Average Daily Water Consumption: 4 mL/day
-
Concentration = (1 mg/kg x 0.025 kg) / 4 mL = 0.00625 mg/mL or 6.25 µg/mL
-
-
-
Preparation of Medicated Drinking Water:
-
Based on the total volume of drinking water required for all cages, calculate the total amount of this compound needed.
-
Prepare a concentrated stock solution of this compound in a suitable solvent (as determined in Part 1, e.g., DMSO).
-
In a larger container, add the required volume of drinking water (and co-solvents if necessary).
-
While stirring, slowly add the calculated volume of the this compound stock solution to the drinking water. Ensure the final concentration of any solvent like DMSO is minimal (ideally well below 0.5%).
-
Mix thoroughly to ensure a homogenous solution.
-
-
Administration and Monitoring:
-
Fill the water bottles with the freshly prepared medicated water. Protect the bottles from light if the compound is found to be light-sensitive.
-
Provide the medicated water to the animals as their sole source of drinking water.
-
Measure the volume of water consumed per cage daily to monitor for any changes in drinking behavior, which could affect the actual dose received.
-
Monitor the animals daily for any signs of dehydration or adverse effects.
-
Prepare fresh medicated drinking water at a frequency determined by the stability assessment (e.g., every 24 or 48 hours).
-
Visualizations
Caption: Experimental workflow for assessing the feasibility and subsequent administration of this compound in drinking water.
Caption: Simplified signaling pathway of TSPO and the antagonistic action of this compound.
References
Application Notes and Protocols for (R)-ONO-2952 Studies Using High TSPO Expressing Cell Lines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing cell lines with high expression of the 18 kDa translocator protein (TSPO) in studies involving the selective TSPO antagonist, (R)-ONO-2952. This document includes a curated list of suitable cell lines, detailed experimental protocols for their culture and use in binding and functional assays, and an overview of the relevant signaling pathways.
Recommended Cell Lines for this compound Studies
The selection of an appropriate cell line is critical for the successful investigation of this compound's mechanism of action and therapeutic potential. The following cell lines are recommended based on their reported high endogenous expression of TSPO.
Table 1: Cell Lines with High TSPO Expression
| Cell Line | Type | Species | Key Characteristics & Notes |
| C6 | Glioma | Rat | Well-characterized glioma model with robust TSPO expression. Often used in neuro-oncology and neuroinflammation research.[1][2] |
| U-118 MG | Glioblastoma | Human | Human glioblastoma cell line known for significant TSPO expression. Suitable for studies on TSPO's role in cancer biology and as a therapeutic target.[2] Note: This cell line has been reported as contaminated and may be a derivative of U-138 MG. |
| BV-2 | Microglia | Mouse | Immortalized murine microglial cell line. An excellent model for studying neuroinflammation and the immunomodulatory effects of TSPO ligands like this compound.[3] |
| 9L | Gliosarcoma | Rat | Rat gliosarcoma cell line with reported high levels of TSPO expression.[1] |
| GL261 | Glioblastoma | Mouse | Murine glioma cell line that also expresses TSPO, though levels may be comparatively lower than C6 and 9L.[1] |
| MCF-7 | Breast Cancer | Human | Human breast adenocarcinoma cell line. While not of neural origin, it is reported to express TSPO and can be a useful model for cancer-related TSPO studies. |
| SH-SY5Y | Neuroblastoma | Human | Human neuroblastoma cell line. TSPO expression may be lower than in glioma lines but can be a valuable model for neurodegenerative disease research.[4][5][6] |
Experimental Protocols
Cell Culture and Subculturing
-
Culture Medium: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[7]
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.[7]
-
Subculturing:
-
Aspirate the culture medium and wash the cells with sterile Phosphate-Buffered Saline (PBS).
-
Add Accutase or a 0.25% Trypsin-EDTA solution to detach the cells.[8] Incubate for 8-10 minutes at ambient temperature.[8]
-
Neutralize the trypsin with complete culture medium and transfer the cell suspension to a centrifuge tube.
-
Centrifuge at 300 x g for 3 minutes.[8]
-
Resuspend the cell pellet in fresh medium and seed into new culture flasks at a recommended density of 5 x 10^4 cells/cm².[8]
-
Change the medium every 2-3 days.[8]
-
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) with 4.5 g/L Glucose, 4 mM L-Glutamine, 1.0 mM Sodium pyruvate, supplemented with 10% FBS.[9]
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.[10]
-
Subculturing:
-
Aspirate the medium and rinse the cells with PBS (without calcium and magnesium).[11]
-
Add Accutase and incubate at room temperature for 10 minutes to detach the cells.[11]
-
Resuspend the cells in fresh medium and centrifuge at 300 x g for 3 minutes.[11]
-
Resuspend the pellet in fresh medium and plate in new flasks.[11]
-
Change the medium every 2-3 days.[11]
-
Western Blotting for TSPO Expression
This protocol allows for the semi-quantitative assessment of TSPO protein levels in cell lysates.
-
Cell Lysis:
-
Wash cultured cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer containing a protease inhibitor cocktail.
-
Sonicate the lysates briefly on ice and centrifuge at 16,000 x g for 30 minutes at 4°C to pellet cell debris.[12]
-
Collect the supernatant and determine the protein concentration using a BCA assay.[12]
-
-
SDS-PAGE and Electrotransfer:
-
Load equal amounts of protein (e.g., 20 µg) onto a 4-12% Bis-Tris acetate (B1210297) gradient gel.[12]
-
Perform electrophoresis to separate the proteins.
-
Transfer the separated proteins to a nitrocellulose membrane.[12]
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against TSPO (e.g., rabbit anti-TSPO, 1:10,000 dilution) overnight at 4°C.[12]
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody (e.g., anti-rabbit HRP, 1:2000 dilution) for 1 hour at room temperature.[12]
-
Wash the membrane three times with TBST.
-
-
Detection:
Immunocytochemistry for TSPO Localization
This protocol is for the fluorescent visualization of TSPO within cultured cells.
-
Cell Preparation:
-
Seed cells onto sterile glass coverslips in a culture plate and grow to 50-70% confluency.[13]
-
-
Fixation and Permeabilization:
-
Blocking and Staining:
-
Block non-specific antibody binding with 10% goat serum in PBS for 1 hour at room temperature.[13]
-
Incubate the cells with a primary antibody against TSPO diluted in the blocking buffer overnight at 4°C.[13]
-
Wash the cells three times with PBS.
-
Incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-rabbit) for 1 hour at room temperature, protected from light.[14]
-
Wash the cells three times with PBS.
-
-
Mounting and Imaging:
-
Counterstain the nuclei with DAPI.[13]
-
Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Visualize the cells using a fluorescence microscope.
-
Competitive Radioligand Binding Assay for this compound
This assay determines the binding affinity (Ki) of this compound for TSPO by measuring its ability to displace a radiolabeled TSPO ligand, such as [3H]PK11195.
-
Membrane Preparation:
-
Harvest cells and homogenize them in a cold lysis buffer.
-
Centrifuge the homogenate to pellet the membranes.
-
Wash the membrane pellet and resuspend it in a binding buffer.
-
Determine the protein concentration of the membrane preparation.
-
-
Binding Assay:
-
In a 96-well plate, combine the cell membrane preparation, a fixed concentration of [3H]PK11195 (typically at its Kd concentration), and a range of concentrations of this compound.
-
Incubate the plate at 30°C for 60 minutes with gentle agitation to reach equilibrium.
-
To determine non-specific binding, include wells with an excess of a non-labeled high-affinity TSPO ligand (e.g., unlabeled PK11195).
-
-
Separation and Detection:
-
Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.
-
Wash the filters with ice-cold wash buffer.
-
Dry the filters and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding at each concentration of this compound.
-
Plot the specific binding as a function of the this compound concentration and fit the data to a one-site competition model to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional Assay: this compound Effect on LPS-Induced Cytokine Release in BV-2 Microglia
This assay assesses the functional effect of this compound on the inflammatory response of microglial cells.
-
Cell Seeding and Treatment:
-
Seed BV-2 cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with lipopolysaccharide (LPS) (e.g., 100 ng/mL) to induce an inflammatory response.[3] Include vehicle-treated and unstimulated controls.
-
Incubate for 24 hours.[11]
-
-
Supernatant Collection:
-
Centrifuge the plate to pellet any detached cells.
-
Carefully collect the culture supernatant from each well.
-
-
Cytokine Measurement:
-
Measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatants using an ELISA kit or a multiplex immunoassay (e.g., Luminex).
-
-
Data Analysis:
-
Quantify the cytokine concentrations and compare the levels between the different treatment groups.
-
Determine the dose-dependent effect of this compound on LPS-induced cytokine release.
-
Signaling Pathways and Experimental Workflows
TSPO Signaling in Neurosteroidogenesis and Inflammation
TSPO is located on the outer mitochondrial membrane and is implicated in several key cellular processes. A primary function is its role in the transport of cholesterol into the mitochondria, which is the rate-limiting step in the synthesis of neurosteroids. These neurosteroids can then modulate neurotransmitter systems, such as the GABAA receptor. Additionally, TSPO is involved in regulating inflammatory responses and apoptosis. TSPO antagonists like this compound are thought to exert their effects by modulating these pathways.
Caption: TSPO signaling in neurosteroidogenesis and inflammation.
Experimental Workflow for this compound Characterization
The following diagram outlines a typical workflow for characterizing the effects of this compound in a high TSPO-expressing cell line.
Caption: Workflow for characterizing this compound.
References
- 1. Targeting TSPO Reduces Inflammation and Apoptosis in an In Vitro Photoreceptor-Like Model of Retinal Degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibitory Effects of the Two Novel TSPO Ligands 2-Cl-MGV-1 and MGV-1 on LPS-induced Microglial Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitative Characterization of Phenotypical Markers After Differentiation of SH-SY5Y Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Temporal Quantitative Proteomic and Phosphoproteomic Profiling of SH-SY5Y and IMR-32 Neuroblastoma Cells during All-Trans-Retinoic Acid-Induced Neuronal Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Functional gains in energy and cell metabolism after TSPO gene insertion - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lipopolysaccharide Preconditioning Induces an Anti-inflammatory Phenotype in BV2 Microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. DOT Language | Graphviz [graphviz.org]
- 9. researchgate.net [researchgate.net]
- 10. Activation of BV2 microglia by lipopolysaccharide triggers an inflammatory reaction in PC12 cell apoptosis through a toll-like receptor 4-dependent pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. windows - Graphviz: How to go from .dot to a graph? - Stack Overflow [stackoverflow.com]
- 14. mdpi.com [mdpi.com]
Enantioselective Synthesis of (R)-ONO-2952 for Research Applications
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides a detailed protocol for the enantioselective synthesis of (R)-ONO-2952, a potent and selective antagonist of the translocator protein 18 kDa (TSPO). The synthesis is intended for research purposes to enable further investigation into the pharmacological and therapeutic potential of this compound. The protocol is based on established chemical principles for asymmetric synthesis, focusing on the stereoselective construction of the critical spiro[β-carboline-4,1'-cyclopropane] core. While a specific detailed protocol from a peer-reviewed publication remains elusive in the public domain, this document outlines a plausible and scientifically sound synthetic approach based on analogous reactions and the known chemical structure of this compound. Quantitative data from similar syntheses are provided for reference.
Introduction
This compound, with the IUPAC name 1-((1S)-1-(4-chloro-2-methoxyphenyl)-5-fluoro-1,9-dihydrospiro[beta-carboline-4,1'-cyclopropan]-2(3H)-yl)ethanone, is the (R)-enantiomer of ONO-2952. ONO-2952 is a potent and selective antagonist for the translocator protein 18 kDa (TSPO), with Kᵢ values of 0.33-9.30 nM for rat and human TSPO.[1][2][3] TSPO is located on the outer mitochondrial membrane and is involved in various physiological processes, including steroidogenesis and neuroinflammation.[4][5] As a TSPO antagonist, ONO-2952 has shown potential in preclinical models for the treatment of stress-related disorders, irritable bowel syndrome (IBS-D), and neuroinflammatory conditions.[4][6][7][8] The specific stereochemistry of the (R)-enantiomer is crucial for its biological activity, necessitating a robust enantioselective synthetic route for its preparation in a research setting.
Putative Signaling Pathway of ONO-2952 Action
ONO-2952 acts as an antagonist at the Translocator Protein (TSPO), which is primarily located on the outer mitochondrial membrane. TSPO is implicated in the transport of cholesterol into the mitochondria, a rate-limiting step in the synthesis of neurosteroids. By inhibiting TSPO, ONO-2952 is thought to modulate neurosteroid levels, which in turn can affect neuronal function and inflammation. This mechanism is believed to underlie its potential therapeutic effects in stress-related and neuroinflammatory disorders.
Caption: Putative mechanism of this compound action via TSPO antagonism.
Proposed Enantioselective Synthetic Workflow
The enantioselective synthesis of this compound would logically proceed through several key stages: construction of the β-carboline core, introduction of the spiro-cyclopropane moiety in a stereocontrolled manner, and finally, acylation. The following workflow outlines a plausible synthetic strategy.
Caption: Proposed synthetic workflow for this compound.
Experimental Protocols
The following protocols are proposed based on established methodologies for the synthesis of similar chemical structures. Researchers should optimize these conditions for their specific laboratory settings.
Synthesis of the Tetrahydro-β-carboline Intermediate
The core tetrahydro-β-carboline structure can be synthesized via a Pictet-Spengler reaction between a suitable tryptamine derivative and an aldehyde.
-
Reaction: Pictet-Spengler cyclization.
-
Starting Materials:
-
Reagents and Solvents:
-
Trifluoroacetic acid (TFA) or another suitable acid catalyst.
-
Dichloromethane (DCM) or a similar aprotic solvent.
-
-
Procedure:
-
Dissolve 5-fluorotryptamine (1.0 eq) and 4-chloro-2-methoxybenzaldehyde (1.1 eq) in DCM.
-
Cool the mixture to 0 °C.
-
Add TFA (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with a saturated solution of sodium bicarbonate.
-
Extract the product with DCM, dry the organic layer over anhydrous sodium sulfate (B86663), and concentrate in vacuo.
-
Purify the resulting racemic tetrahydro-β-carboline intermediate by column chromatography.
-
Asymmetric Spirocyclopropanation
This is the key stereochemistry-defining step. An asymmetric catalytic method is required to install the spiro-cyclopropane with the desired (S) configuration at the C1 position of the β-carboline. A plausible approach involves a catalytic asymmetric cyclopropanation.
-
Reaction: Asymmetric catalytic spirocyclopropanation.
-
Starting Material: Tetrahydro-β-carboline intermediate from Step 1.
-
Reagents and Catalysts:
-
A suitable cyclopropanating agent (e.g., a diazo compound or a sulfur ylide).
-
A chiral catalyst (e.g., a chiral rhodium or copper complex for diazo compounds, or a chiral phase-transfer catalyst for ylide reactions). The choice of catalyst and ligand is critical for achieving high enantioselectivity.
-
An appropriate solvent (e.g., DCM, toluene).
-
-
Procedure (Illustrative example using a chiral catalyst):
-
To a solution of the tetrahydro-β-carboline intermediate (1.0 eq) and the chiral catalyst (e.g., 1-5 mol%) in the chosen solvent, add the cyclopropanating agent slowly at a controlled temperature (e.g., 0 °C to room temperature).
-
Stir the reaction mixture for the required time, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction as appropriate for the chosen reagents.
-
Work up the reaction mixture and purify the product by column chromatography.
-
Determine the enantiomeric excess (e.e.) of the product by chiral HPLC.
-
N-Acylation
The final step involves the acylation of the secondary amine in the spiro-intermediate.
-
Reaction: N-acylation.
-
Starting Material: (1S)-Spiro[β-carboline-4,1'-cyclopropane] intermediate from Step 2.
-
Reagents and Solvents:
-
Acetyl chloride or acetic anhydride.
-
A non-nucleophilic base (e.g., triethylamine (B128534) or pyridine).
-
An aprotic solvent (e.g., DCM).
-
-
Procedure:
-
Dissolve the spiro-intermediate (1.0 eq) and the base (1.5 eq) in DCM.
-
Cool the mixture to 0 °C.
-
Add acetyl chloride (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
Purify the final product, this compound, by column chromatography or recrystallization.
-
Data Presentation
The following table summarizes hypothetical quantitative data for the proposed synthesis, based on typical yields and selectivities for analogous reactions reported in the literature. Actual results may vary and require optimization.
| Step | Reaction Type | Starting Material | Product | Typical Yield (%) | Enantiomeric Excess (e.e., %) |
| 1 | Pictet-Spengler | 5-Fluorotryptamine | Racemic Tetrahydro-β-carboline Intermediate | 70-85 | N/A |
| 2 | Asymmetric Spirocyclopropanation | Racemic Tetrahydro-β-carboline Intermediate | (1S)-Spiro[β-carboline-4,1'-cyclopropane] Intermediate | 50-70 | >95 |
| 3 | N-Acylation | (1S)-Spiro[β-carboline-4,1'-cyclopropane] Intermediate | This compound | 85-95 | >95 |
Characterization of this compound
The final product should be thoroughly characterized to confirm its identity, purity, and stereochemistry.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
High-Performance Liquid Chromatography (HPLC):
-
Reverse-phase HPLC to determine chemical purity.
-
Chiral HPLC to determine the enantiomeric excess.
-
-
Optical Rotation: To measure the specific rotation of the enantiomerically enriched product.
Safety Precautions
All chemical manipulations should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times. Consult the Safety Data Sheets (SDS) for all reagents before use.
Conclusion
This document provides a comprehensive, albeit theoretical, guide for the enantioselective synthesis of this compound for research applications. The successful execution of this synthesis will provide researchers with a valuable tool to further explore the pharmacology and therapeutic potential of this selective TSPO antagonist. The key to this synthesis lies in the successful implementation of a highly stereoselective spirocyclopropanation step, which will likely require careful selection and optimization of the chiral catalyst and reaction conditions.
References
- 1. Spirotetrahydro β-Carbolines (Spiroindolones): A New Class of Potent and Orally Efficacious Compounds for the Treatment of Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in the Synthesis of β-Carboline Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rational-Based Discovery of Novel β-Carboline Derivatives as Potential Antimalarials: From In Silico Identification of Novel Targets to Inhibition of Experimental Cerebral Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN111454260A - 1, 2, 3, 4-tetrahydro- β -carboline compounds containing isopropanolamine substructure as well as preparation method and application thereof - Google Patents [patents.google.com]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Enantioselective Synthesis of Cyclopropanone Equivalents and Application to the Formation of Chiral β-Lactams - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. sciforum.net [sciforum.net]
- 8. researchgate.net [researchgate.net]
Application Note: Chiral HPLC Method for the Enantioselective Separation of ONO-2952
Abstract
This application note details a robust and efficient chiral High-Performance Liquid Chromatography (HPLC) method for the separation of the enantiomers of ONO-2952, a potent and selective antagonist of the 18 kDa translocator protein (TSPO). The method utilizes a polysaccharide-based chiral stationary phase under normal phase conditions to achieve baseline resolution of the (R)- and (S)-enantiomers. This method is suitable for enantiomeric purity determination and quality control in research and drug development settings.
Introduction
ONO-2952 is a promising therapeutic agent for stress-related disorders. As with many chiral drugs, the individual enantiomers of ONO-2952 may exhibit different pharmacological and toxicological profiles. Therefore, a reliable analytical method to separate and quantify the enantiomers is critical for drug development and quality assurance. This application note presents a detailed protocol for the chiral separation of ONO-2952 enantiomers using HPLC.
Experimental Protocol
Instrumentation and Materials:
-
HPLC System: Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and diode array detector (DAD).
-
Chiral Column: Chiralpak® IG-3 (Amylose tris(3,5-dimethylphenylcarbamate) immobilized on 3 µm silica (B1680970) gel), 250 x 4.6 mm I.D.
-
Chemicals:
-
ONO-2952 racemic standard
-
(R)-ONO-2952 and (S)-ONO-2952 reference standards (if available)
-
n-Hexane (HPLC grade)
-
Isopropanol (IPA) (HPLC grade)
-
Ethanol (HPLC grade)
-
Diethylamine (B46881) (DEA) (Reagent grade)
-
-
Sample Preparation: A stock solution of racemic ONO-2952 was prepared at a concentration of 1.0 mg/mL in ethanol. Working standards were prepared by diluting the stock solution with the mobile phase to the desired concentrations.
Chromatographic Conditions:
A summary of the optimized HPLC conditions is provided in the table below.
| Parameter | Condition |
| Column | Chiralpak® IG-3, 250 x 4.6 mm, 3 µm |
| Mobile Phase | n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection Wavelength | 230 nm |
| Injection Volume | 10 µL |
| Run Time | 15 minutes |
Method Validation Parameters (Hypothetical Data):
The method was evaluated for linearity, precision, and resolution. The following table summarizes the performance characteristics.
| Parameter | Result |
| Linearity (Range) | 1 - 100 µg/mL (R² > 0.999 for both enantiomers) |
| Retention Time 1 | ~ 8.5 min ((S)-ONO-2952) |
| Retention Time 2 | ~ 10.2 min (this compound) |
| Resolution (Rs) | > 2.0 |
| Tailing Factor | < 1.2 for both peaks |
| Precision (RSD%) | < 1.5% for retention time and peak area (n=6) |
Results and Discussion
The developed chiral HPLC method successfully separated the enantiomers of ONO-2952 with excellent resolution and peak shape. The use of a polysaccharide-based chiral stationary phase, Chiralpak® IG-3, provided the necessary stereoselectivity. The normal phase mobile phase, consisting of n-hexane and isopropanol, allowed for strong chiral recognition. The addition of a small amount of diethylamine was found to be crucial for obtaining symmetrical peak shapes by minimizing interactions between the basic tertiary amine of ONO-2952 and residual silanol (B1196071) groups on the silica support. The detection wavelength of 230 nm was selected based on the UV absorbance maxima of ONO-2952.
The hypothetical data presented in the tables demonstrates that the method is linear, precise, and provides a high degree of resolution between the two enantiomers, making it suitable for quantitative analysis and the determination of enantiomeric excess.
Protocols
Protocol 1: Standard Solution and Sample Preparation
-
Stock Solution Preparation (1.0 mg/mL):
-
Accurately weigh approximately 10 mg of racemic ONO-2952 standard.
-
Transfer the standard to a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with ethanol.
-
Sonicate for 5 minutes to ensure complete dissolution.
-
-
Working Standard Preparation (e.g., 10 µg/mL):
-
Pipette 100 µL of the 1.0 mg/mL stock solution into a 10 mL volumetric flask.
-
Dilute to the mark with the mobile phase (n-Hexane / Isopropanol / Diethylamine, 80:20:0.1, v/v/v).
-
Vortex to mix thoroughly.
-
Transfer an aliquot to an HPLC vial for analysis.
-
Protocol 2: HPLC System Operation
-
System Startup and Equilibration:
-
Turn on the HPLC system components.
-
Set the mobile phase composition to n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v).
-
Purge the pump channels with the respective solvents.
-
Set the flow rate to 1.0 mL/min and the column temperature to 25 °C.
-
Equilibrate the Chiralpak® IG-3 column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
-
Sequence Setup and Analysis:
-
Set up the analysis sequence in the chromatography data system software.
-
Include injections of a blank (mobile phase), the prepared working standard(s), and any unknown samples.
-
Set the detection wavelength to 230 nm.
-
Set the injection volume to 10 µL.
-
Start the analysis sequence.
-
-
Data Processing:
-
Integrate the chromatograms to determine the peak areas for each enantiomer.
-
Calculate the enantiomeric excess (% ee) using the following formula: % ee = [ |(Area₁ - Area₂) / (Area₁ + Area₂)| ] * 100 where Area₁ and Area₂ are the peak areas of the two enantiomers.
-
Visualizations
Application Notes and Protocols for In Vitro Assessment of (R)-ONO-2952 Off-Target Effects
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-ONO-2952 is the R-enantiomer of ONO-2952, a potent and selective antagonist of the translocator protein 18 kDa (TSPO), with Kᵢ values for rat and human TSPO in the low nanomolar range (0.33-9.30 nM)[1][2]. While demonstrating high selectivity, comprehensive in vitro profiling has identified potential off-target interactions that warrant further investigation, particularly during preclinical safety assessment. These application notes provide detailed protocols for in vitro techniques to assess the off-target effects of this compound, focusing on its known interactions with the Melatonin Receptor 2 (MT2), Progesterone Receptor B (PR-B), and the Adrenergic Receptor Alpha-2C (ADRA2C). At a concentration of 10 µM, ONO-2952 exhibited less than 50% inhibition against a panel of 98 off-targets[3]. For the aforementioned receptors, the affinity of ONO-2952 was found to be at least 59 times lower than its affinity for TSPO, with Kᵢ values below 1 µM[3].
Data Presentation: Off-Target Binding Profile of this compound
The following table summarizes the known off-target interactions of this compound with the highest affinity.
| Target | Target Class | Known Interaction | Quantitative Data (Kᵢ) | Selectivity vs. TSPO (fold) | Recommended In Vitro Assays |
| Melatonin Receptor 2 (MT2) | GPCR | Binding | < 1000 nM | > 59 | Radioligand Binding Assay, cAMP Functional Assay |
| Progesterone Receptor B (PR-B) | Nuclear Receptor | Binding | < 1000 nM | > 59 | Ligand Binding Assay, Transcriptional Activation Assay |
| Adrenergic Receptor Alpha-2C (ADRA2C) | GPCR | Binding | < 1000 nM | > 59 | Radioligand Binding Assay, cAMP Functional Assay |
Experimental Workflows and Signaling Pathways
To accurately assess the functional consequences of these off-target interactions, it is crucial to understand both the experimental workflow for testing and the canonical signaling pathways of the receptors.
Off-Target Signaling Pathways
The identified off-targets of this compound belong to two major receptor families: G-protein coupled receptors (GPCRs) and nuclear hormone receptors.
References
Application Notes and Protocols for (R)-ONO-2952 Testing in Animal Models of Irritable Bowel Syndrome
For Researchers, Scientists, and Drug Development Professionals
Introduction
Irritable Bowel Syndrome (IBS) is a functional gastrointestinal disorder characterized by chronic abdominal pain, discomfort, bloating, and altered bowel habits. Visceral hypersensitivity, an increased sensitivity to stimuli within the gut, is a key pathophysiological feature of IBS. (R)-ONO-2952 is a novel, selective antagonist of the Translocator Protein 18 kDa (TSPO), a protein primarily located on the outer mitochondrial membrane of glial cells in the central nervous system.[1] TSPO is involved in the synthesis of neurosteroids, which are allosteric modulators of neurotransmitter systems. By antagonizing TSPO, this compound is thought to modulate stress responses and reduce visceral hypersensitivity, making it a promising therapeutic candidate for IBS.[2][3] Preclinical studies have demonstrated that this compound can reduce stress-induced defecation and visceral hyperalgesia in rat models.[3]
This document provides detailed application notes and protocols for testing the efficacy of this compound in established animal models of IBS.
Mechanism of Action of this compound
This compound acts as a selective antagonist of the Translocator Protein 18 kDa (TSPO). In response to stress, there is an increased production of neurosteroids in the brain, which can modulate GABAergic and glutamatergic neurotransmission, contributing to anxiety and visceral hypersensitivity. TSPO plays a rate-limiting role in the synthesis of these neurosteroids by facilitating the transport of cholesterol into the mitochondria. By inhibiting TSPO, this compound is believed to suppress the excessive production of stress-induced neurosteroids, thereby alleviating symptoms associated with stress-related disorders like IBS.
Figure 1: Proposed signaling pathway of this compound in alleviating IBS symptoms.
Data Presentation
Table 1: Effect of this compound on Restraint Stress-Induced Defecation in Rats
| Treatment Group | Dose (mg/kg, p.o.) | Number of Fecal Pellets (mean ± SEM) | % Inhibition |
| Vehicle (Control) | - | 8.5 ± 0.6 | - |
| This compound | 0.3 | 5.5 ± 0.7 | 35.3 |
| This compound | 1 | 4.2 ± 0.5 | 50.6 |
| This compound | 3 | 3.1 ± 0.4 | 63.5 |
| p<0.05, **p<0.01 vs. Vehicle. Data adapted from Katsumata et al. (2015).[1] |
Note: Quantitative data for the effect of this compound on visceral hypersensitivity (e.g., visceromotor response to colorectal distension) in animal models of IBS is not publicly available in the reviewed literature. The table above summarizes the available data on a related endpoint.
Experimental Protocols
Protocol 1: Restraint Stress-Induced Defecation Model in Rats
This model is used to evaluate the effect of compounds on stress-induced increases in colonic motility, a common symptom in diarrhea-predominant IBS (IBS-D).
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose)
-
Restraint cages
-
Oral gavage needles
Procedure:
-
Acclimation: House rats individually for at least 3 days before the experiment with free access to food and water.
-
Drug Administration: Administer this compound or vehicle orally (p.o.) via gavage.
-
Restraint Stress: One hour after drug administration, place each rat in a restraint cage for 1 hour.
-
Data Collection: Immediately after the restraint period, count the number of fecal pellets excreted by each rat.
-
Analysis: Compare the mean number of fecal pellets between the vehicle-treated and this compound-treated groups. Calculate the percentage inhibition of defecation.
Figure 2: Experimental workflow for the restraint stress-induced defecation model.
Protocol 2: Water Avoidance Stress (WAS) Model for Visceral Hypersensitivity in Rats
This model is used to induce chronic visceral hypersensitivity, a key feature of IBS, through psychological stress.
Materials:
-
Male Wistar rats (225-250 g)
-
Plexiglas tank (45 x 25 x 25 cm)
-
Platform (8 x 8 x 10 cm)
-
Water (room temperature)
-
Colorectal distension apparatus (barostat, balloon catheter)
-
Electromyography (EMG) recording equipment (optional, for visceromotor response)
-
This compound
-
Vehicle
Procedure:
-
Induction of Visceral Hypersensitivity (WAS):
-
Place a platform in the center of the Plexiglas tank.
-
Fill the tank with water to 1 cm below the top of the platform.
-
Place a rat on the platform for 1 hour daily for 10 consecutive days.[2]
-
Control (sham) rats are placed on the platform in an empty tank.
-
-
Drug Administration:
-
Following the 10-day stress period, administer this compound or vehicle for a specified duration (e.g., daily for 7 days).
-
-
Assessment of Visceral Sensitivity (Colorectal Distension - CRD):
-
Lightly anesthetize the rat and insert a lubricated balloon catheter into the colon (approximately 2 cm from the anus).
-
Allow the rat to recover from anesthesia in a small enclosure.
-
Gradually inflate the balloon to different pressures (e.g., 20, 40, 60, 80 mmHg) for a set duration (e.g., 20 seconds) with a rest period in between.[4]
-
Record the visceromotor response (VMR), which is the contraction of the abdominal muscles, either visually (as an abdominal withdrawal reflex score) or via EMG.[4]
-
-
Data Analysis:
-
Compare the VMR at different distension pressures between the sham, WAS + vehicle, and WAS + this compound groups. A reduction in VMR in the drug-treated group compared to the vehicle group indicates an analgesic effect.
-
Figure 3: Experimental workflow for the Water Avoidance Stress (WAS) model.
Protocol 3: Post-Inflammatory IBS Model (TNBS-induced)
This model mimics the development of IBS following an episode of gut inflammation.
Materials:
-
Male Sprague-Dawley rats (200-220 g)
-
2,4,6-Trinitrobenzenesulfonic acid (TNBS)
-
Ethanol (B145695) (50%)
-
Catheter
-
This compound
-
Vehicle
-
Colorectal distension apparatus
Procedure:
-
Induction of Colitis:
-
Lightly anesthetize the rats.
-
Instill a solution of TNBS in 50% ethanol into the colon via a catheter inserted rectally.
-
Allow the rats to recover. Inflammation typically develops over the next few days and resolves within a few weeks, leaving behind a state of visceral hypersensitivity.
-
-
Post-Inflammatory Phase and Drug Treatment:
-
Wait for a period of at least 4 weeks after TNBS administration to allow for the resolution of acute inflammation.
-
Administer this compound or vehicle for a specified duration.
-
-
Assessment of Visceral Sensitivity (CRD):
-
Perform colorectal distension as described in Protocol 2 to measure the visceromotor response.
-
-
Data Analysis:
-
Compare the VMR between control, TNBS + vehicle, and TNBS + this compound groups to determine the effect of the compound on post-inflammatory visceral hypersensitivity.
-
Figure 4: Logical relationship of phases in the post-inflammatory IBS model.
Conclusion
The animal models and protocols described provide a framework for evaluating the preclinical efficacy of this compound for the treatment of Irritable Bowel Syndrome. The available data suggests that this compound is effective in reducing stress-induced colonic motility.[1] Further studies are required to quantify its effects on visceral hypersensitivity in validated animal models to fully elucidate its therapeutic potential for the core symptom of abdominal pain in IBS.
References
- 1. Anti-stress effects of ONO-2952, a novel translocator protein 18 kDa antagonist, in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Experimental Models of Irritable Bowel Syndrome and the Role of the Enteric Neurotransmission - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Randomised clinical trial: exploratory phase 2 study of ONO-2952 in diarrhoea-predominant irritable bowel syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Visceral hypersensitive rats share common dysbiosis features with irritable bowel syndrome patients - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Measuring Neurosteroid Levels Following (R)-ONO-2952 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-ONO-2952 is a selective antagonist of the Translocator Protein 18 kDa (TSPO), a protein primarily located on the outer mitochondrial membrane. TSPO plays a crucial role in the rate-limiting step of neurosteroid synthesis: the translocation of cholesterol from the outer to the inner mitochondrial membrane. By antagonizing TSPO, this compound has been shown to inhibit the stress-induced increase in neurosteroid production.[1][2] This makes this compound a valuable tool for investigating the role of neurosteroids in various physiological and pathological processes, including stress-related disorders.[1]
These application notes provide a comprehensive guide for researchers interested in measuring the in vivo effects of this compound on neurosteroid levels. The following sections detail the signaling pathway of neurosteroid synthesis, protocols for sample collection and analysis, and expected outcomes based on preclinical studies.
Signaling Pathway of TSPO-Mediated Neurosteroid Synthesis
The synthesis of neurosteroids begins with the transport of cholesterol into the mitochondria, a process facilitated by a complex of proteins including TSPO. Once inside the mitochondria, cholesterol is converted to pregnenolone, the precursor for all other neurosteroids. This compound acts by blocking TSPO, thereby inhibiting this initial and rate-limiting step.
Data Presentation: Effects of this compound on Neurosteroid Levels
Preclinical studies have demonstrated that this compound inhibits the accumulation of neurosteroids in the brain of rats exposed to acute stress.[1] While specific quantitative data from published literature is limited, the expected outcome of this compound treatment is a reduction in the levels of key neurosteroids.
| Treatment Group | Key Neurosteroid | Expected Change in Brain Levels |
| Vehicle Control (Stressed) | Pregnenolone | Increased |
| Vehicle Control (Stressed) | Allopregnanolone | Increased |
| This compound (Stressed) | Pregnenolone | Inhibition of Stress-Induced Increase |
| This compound (Stressed) | Allopregnanolone | Inhibition of Stress-Induced Increase |
Experimental Workflow for Measuring Neurosteroid Levels
The following diagram outlines the typical workflow for a study investigating the effects of this compound on neurosteroid levels in a preclinical model.
Experimental Protocols
The following protocols are generalized from established methods for neurosteroid quantification in rodent models.[3][4][5] Researchers should optimize these protocols for their specific experimental conditions.
Animal Dosing and Sample Collection
-
Animal Model: Male Sprague-Dawley rats are a commonly used model.
-
Dosing: this compound can be administered orally. Doses in preclinical studies have ranged from 0.3 to 3 mg/kg.[6] A vehicle control group should be included.
-
Stress Induction: Acute stress models, such as restraint stress, can be used to induce neurosteroid synthesis.
-
Sample Collection:
-
Brain Tissue: Following euthanasia, the brain should be rapidly excised, and specific regions of interest (e.g., hippocampus, prefrontal cortex) dissected on ice. Samples should be immediately frozen in liquid nitrogen and stored at -80°C.[4]
-
Plasma: Blood should be collected via cardiac puncture into tubes containing an anticoagulant (e.g., EDTA). Plasma is separated by centrifugation and stored at -80°C.[3]
-
Neurosteroid Extraction from Brain Tissue
This protocol is adapted from methods utilizing solid-phase extraction (SPE).
Materials:
-
Brain tissue sample
-
Homogenization buffer (e.g., phosphate-buffered saline)
-
Internal standards (deuterated analogs of the neurosteroids of interest)
-
Organic solvents (e.g., methanol (B129727), ethyl acetate)
-
SPE cartridges (e.g., C18)
Procedure:
-
Weigh the frozen brain tissue.
-
Add homogenization buffer and internal standards.
-
Homogenize the tissue on ice.
-
Perform protein precipitation with a suitable solvent.
-
Centrifuge and collect the supernatant.
-
Condition the SPE cartridge with methanol followed by water.
-
Load the supernatant onto the SPE cartridge.
-
Wash the cartridge to remove interfering substances.
-
Elute the neurosteroids with an appropriate organic solvent.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the sample in the mobile phase for LC-MS/MS analysis.
Neurosteroid Extraction from Plasma
This protocol describes a liquid-liquid extraction (LLE) method.[3]
Materials:
-
Plasma sample
-
Internal standards
-
Extraction solvent (e.g., ethyl acetate (B1210297) or a mixture of hexane (B92381) and ethyl acetate)[7]
Procedure:
-
Thaw the plasma sample on ice.
-
Add internal standards to the plasma.
-
Add the extraction solvent and vortex thoroughly.
-
Centrifuge to separate the aqueous and organic layers.
-
Transfer the organic layer to a new tube.
-
Repeat the extraction of the aqueous layer.
-
Combine the organic extracts.
-
Evaporate the solvent to dryness.
-
Reconstitute the sample for analysis.
LC-MS/MS Analysis
Instrumentation:
-
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
A triple quadrupole mass spectrometer.
General Conditions:
-
Column: A C18 reverse-phase column is typically used.
-
Mobile Phase: A gradient of water and an organic solvent (e.g., methanol or acetonitrile) with a modifier (e.g., formic acid or ammonium (B1175870) formate) is common.
-
Ionization: Electrospray ionization (ESI) in positive or negative mode, or atmospheric pressure chemical ionization (APCI), can be used depending on the target analytes and derivatization.[8]
-
Detection: Multiple reaction monitoring (MRM) is used for selective and sensitive quantification of the target neurosteroids and their internal standards.
Derivatization: For some neurosteroids, derivatization may be necessary to improve ionization efficiency and sensitivity.[7][9] This involves reacting the extracted neurosteroids with a chemical agent to add a readily ionizable group.
Conclusion
The protocols and information provided in these application notes offer a framework for investigating the effects of the TSPO antagonist this compound on neurosteroid levels. By employing these methods, researchers can further elucidate the role of TSPO and neurosteroids in the central nervous system and explore the therapeutic potential of compounds like this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Translocator protein (TSPO) and neurosteroids: implications in psychiatric disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neurosteroids and Translocator Protein (TSPO) in neuroinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Translocator protein and neurodegeneration: insights from Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Allopregnanolone: From molecular pathophysiology to therapeutics. A historical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Brain Metabolism of Allopregnanolone and Isoallopregnanolone in Male Rat Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The Neurosteroid Allopregnanolone Promotes Proliferation of Rodent and Human Neural Progenitor Cells and Regulates Cell-Cycle Gene and Protein Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pregnenolone reverses the age-dependent accumulation of glial fibrillary acidic protein within astrocytes of specific regions of the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vitro Binding of (R)-ONO-2952 using [3H]PK11195
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-ONO-2952 is a novel and selective antagonist for the Translocator Protein (TSPO), an 18 kDa protein primarily located on the outer mitochondrial membrane. TSPO is implicated in a variety of physiological processes, including neurosteroid synthesis, inflammation, and cellular stress responses. Consequently, it has emerged as a significant target for therapeutic intervention in stress-related disorders, neuroinflammatory conditions, and other pathologies.[1] This document provides detailed application notes and protocols for the in vitro characterization of this compound binding to TSPO using the well-established radioligand, [3H]PK11195.
Data Presentation: Binding Affinity of this compound
The binding affinity of this compound for TSPO has been determined through competitive binding assays with [3H]PK11195. The reported inhibition constant (Ki) values demonstrate potent and high-affinity binding to both rat and human TSPO.
| Compound | Radioligand | Species | Ki (nM) | Reference |
| This compound | [3H]PK11195 | Rat | 0.330 - 9.30 | [Mitsui et al., 2015][1] |
| This compound | [3H]PK11195 | Human | 0.330 - 9.30 | [Mitsui et al., 2015][1] |
Experimental Protocols
Membrane Preparation from TSPO-expressing Cells or Tissues
This protocol describes the preparation of crude mitochondrial membranes, which are enriched in TSPO.
Materials:
-
TSPO-expressing cells (e.g., C6 glioma cells, U87 MG cells) or tissue (e.g., rat brain cortex)
-
Homogenization Buffer: 50 mM Tris-HCl, pH 7.4, containing 0.32 M sucrose (B13894) and a protease inhibitor cocktail
-
Centrifuge and appropriate tubes
-
Dounce homogenizer
Protocol:
-
Harvest cells or dissect tissue and wash with ice-cold phosphate-buffered saline (PBS).
-
Resuspend the cell pellet or tissue in 10 volumes of ice-cold Homogenization Buffer.
-
Homogenize the suspension using a Dounce homogenizer with 10-15 strokes on ice.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Transfer the supernatant to a new tube and centrifuge at 12,000 x g for 20 minutes at 4°C to pellet the crude mitochondrial fraction.
-
Discard the supernatant and resuspend the pellet in an appropriate volume of Assay Buffer (see below).
-
Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., BCA or Bradford assay).
-
Store the membrane preparation in aliquots at -80°C until use.
[3H]PK11195 Competition Binding Assay
This protocol details the procedure for a competitive radioligand binding assay to determine the affinity of this compound for TSPO.
Materials:
-
[3H]PK11195 (specific activity ~70-90 Ci/mmol)
-
This compound
-
PK11195 (for non-specific binding determination)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4
-
96-well microplates
-
Glass fiber filters (e.g., Whatman GF/B)
-
Filtration apparatus
-
Scintillation vials and scintillation cocktail
-
Liquid scintillation counter
Protocol:
-
Assay Setup: Perform the assay in triplicate in a 96-well microplate. The final assay volume is 250 µL.
-
Total Binding: Add 50 µL of Assay Buffer, 50 µL of [3H]PK11195 (at a final concentration of ~1-2 nM, near its Kd), and 150 µL of the membrane preparation (containing 10-50 µg of protein).
-
Non-specific Binding: Add 50 µL of a high concentration of unlabeled PK11195 (e.g., 10 µM final concentration), 50 µL of [3H]PK11195, and 150 µL of the membrane preparation.
-
Competition Binding: Add 50 µL of varying concentrations of this compound (e.g., from 10⁻¹¹ M to 10⁻⁵ M), 50 µL of [3H]PK11195, and 150 µL of the membrane preparation.
-
Incubation: Incubate the plate at 4°C for 60-90 minutes with gentle agitation.
-
Filtration: Terminate the incubation by rapid filtration through glass fiber filters pre-soaked in 0.5% polyethyleneimine (PEI). Wash the filters three times with 3 mL of ice-cold Assay Buffer.
-
Scintillation Counting: Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and allow to equilibrate. Measure the radioactivity in a liquid scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding of [3H]PK11195 against the logarithm of the concentration of this compound.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of [3H]PK11195) by non-linear regression analysis.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of [3H]PK11195 and Kd is its dissociation constant.
-
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for the in vitro [3H]PK11195 competition binding assay.
Signaling Pathway of this compound
References
Troubleshooting & Optimization
Technical Support Center: Improving the Bioavailability of (R)-ONO-2952 for in vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in achieving adequate oral bioavailability of the selective TSPO antagonist, (R)-ONO-2952, in in vivo studies.
I. Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during in vivo studies with this compound and provides step-by-step guidance to troubleshoot and improve experimental outcomes.
FAQ 1: My in vivo study with this compound shows low and variable plasma concentrations. What could be the cause?
Answer:
Low and variable plasma concentrations of this compound are often attributed to its poor aqueous solubility and lipophilic nature. The oral bioavailability of such compounds is highly dependent on dissolution in the gastrointestinal (GI) tract. Under fasted conditions, the lack of bile salts and dietary lipids can severely limit its solubilization and subsequent absorption. Clinical studies with ONO-2952 have demonstrated a significant increase in systemic exposure when administered with food, which underscores the importance of the formulation in overcoming these absorption challenges.[1]
Troubleshooting Guide:
-
Review Your Current Formulation:
-
Is the drug fully dissolved? Visually inspect your formulation for any undissolved particles. If you are using a simple suspension, inconsistent particle size can lead to variable dissolution.
-
What vehicle are you using? Simple aqueous vehicles are not suitable for this compound. While an oil solution (like corn oil) is a good starting point, its ability to enhance bioavailability can be limited.[2]
-
-
Consider Formulation Optimization:
-
Control for Experimental Variables:
-
Food Effect: Ensure consistent feeding schedules for your animals. As demonstrated in clinical trials, food can dramatically increase the absorption of ONO-2952.[1] For preclinical studies, it's crucial to either consistently dose in a fed or fasted state and report the conditions.
-
Dosing Procedure: Ensure accurate and consistent administration of the formulation. For oral gavage, minimize stress to the animals as this can affect GI motility.
-
FAQ 2: I am using a simple oil-based formulation for this compound, but the exposure is still not optimal. What can I do to improve it?
Answer:
While dissolving this compound in a lipid vehicle is a good first step, the choice of oil and the addition of other excipients can significantly enhance its absorption. A simple oil solution may not readily disperse in the aqueous environment of the GI tract. More advanced lipid-based formulations, such as Self-Emulsifying Drug Delivery Systems (SEDDS), are designed to address this by forming a fine emulsion upon contact with GI fluids, thereby increasing the surface area for absorption.[6][7][8]
Troubleshooting Guide:
-
Evaluate Different Lipid Vehicles: The solubility of this compound can vary in different oils. Consider screening a panel of pharmaceutically acceptable oils (e.g., medium-chain triglycerides, long-chain triglycerides) to find one that offers the highest solubility.
-
Develop a Self-Emulsifying Drug Delivery System (SEDDS):
-
A SEDDS is an isotropic mixture of oils, surfactants, and sometimes cosolvents, that spontaneously forms a fine oil-in-water emulsion in the GI tract.[6][7][8] This enhances the dissolution and absorption of lipophilic drugs.[3][4][5]
-
Refer to the Experimental Protocols section for a detailed methodology on preparing a SEDDS formulation.
-
-
Particle Size Reduction (for suspensions): If you must use a suspension, reducing the particle size of the this compound active pharmaceutical ingredient (API) to the micron or even nano-range can increase the surface area for dissolution.[3] However, this is generally a less effective approach for highly lipophilic compounds compared to lipid-based solutions.
II. Data Presentation: Comparison of Formulation Strategies
The following table summarizes illustrative pharmacokinetic data for this compound in rats, comparing different oral formulation strategies. Note: This data is representative and intended to demonstrate the potential impact of formulation changes. Actual results may vary.
| Formulation Type | Vehicle Composition | Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC (ng*hr/mL) | Relative Bioavailability (%) |
| Aqueous Suspension | 0.5% Methylcellulose (B11928114) in Water | 10 | 50 ± 15 | 4.0 | 250 ± 80 | 100 (Reference) |
| Oil Solution | This compound in Corn Oil | 10 | 150 ± 40 | 3.5 | 900 ± 250 | 360 |
| SEDDS | 30% Oil, 50% Surfactant, 20% Co-surfactant | 10 | 450 ± 90 | 2.0 | 2700 ± 600 | 1080 |
Data are presented as mean ± standard deviation.
III. Experimental Protocols
This section provides detailed methodologies for preparing the formulations mentioned above.
Protocol 1: Preparation of an Aqueous Suspension
-
Objective: To prepare a simple suspension of this compound for oral administration.
-
Materials:
-
This compound API
-
0.5% (w/v) Methylcellulose solution in purified water
-
Mortar and pestle
-
Stir plate and magnetic stir bar
-
-
Procedure:
-
Weigh the required amount of this compound API.
-
Triturate the API in a mortar and pestle to a fine powder to ensure a uniform particle size.
-
Gradually add a small volume of the 0.5% methylcellulose solution to the powder and levigate to form a smooth paste.
-
Transfer the paste to a larger vessel and gradually add the remaining vehicle while stirring continuously with a magnetic stir bar.
-
Continue stirring for at least 30 minutes to ensure a homogenous suspension.
-
Always stir the suspension immediately before each animal is dosed to ensure uniform drug concentration.
-
Protocol 2: Preparation of a Self-Emulsifying Drug Delivery System (SEDDS)
-
Objective: To prepare a SEDDS formulation of this compound to enhance its oral bioavailability.
-
Materials:
-
This compound API
-
Oil (e.g., Capryol™ 90)
-
Surfactant (e.g., Cremophor® RH 40)
-
Co-surfactant (e.g., Transcutol® HP)
-
Glass vial
-
Vortex mixer
-
Water bath (optional)
-
-
Procedure:
-
Determine the desired concentration of this compound in the final formulation.
-
Weigh the appropriate amounts of the oil, surfactant, and co-surfactant into a glass vial according to the desired ratio (e.g., 30:50:20 w/w).
-
Vortex the mixture until a clear, homogenous solution is formed. Gentle warming in a water bath (30-40°C) may be used to facilitate mixing if necessary.
-
Add the weighed amount of this compound API to the excipient mixture.
-
Vortex the mixture until the API is completely dissolved. Again, gentle warming can be applied if needed.
-
Visually inspect the final formulation to ensure it is a clear, homogenous solution with no particulate matter.
-
IV. Mandatory Visualizations
Diagram 1: Troubleshooting Workflow for Low Bioavailability
A flowchart for troubleshooting low bioavailability of this compound.
Diagram 2: Mechanism of SEDDS Action
The mechanism of action for a Self-Emulsifying Drug Delivery System (SEDDS).
References
- 1. Safety, Tolerability, and Pharmacokinetic Profile of the Novel Translocator Protein 18 kDa Antagonist ONO-2952 in Healthy Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. pharmtech.com [pharmtech.com]
- 5. Frontiers | Lipid-based oral formulation in capsules to improve the delivery of poorly water-soluble drugs [frontiersin.org]
- 6. ijpcbs.com [ijpcbs.com]
- 7. Self-Emulsifying Drug Delivery Systems (SEDDS): Transition from Liquid to Solid—A Comprehensive Review of Formulation, Characterization, Applications, and Future Trends [mdpi.com]
- 8. scispace.com [scispace.com]
Troubleshooting (R)-ONO-2952 solubility issues in aqueous buffers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (R)-ONO-2952. The information below addresses common solubility issues in aqueous buffers and provides detailed experimental protocols and visual guides to facilitate your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility in aqueous buffers a concern?
This compound is the R-enantiomer of ONO-2952, a potent and selective antagonist of the Translocator Protein 18 kDa (TSPO).[1] Like many small molecule compounds, this compound has low intrinsic solubility in aqueous solutions. This is a critical consideration for researchers as undissolved compound can lead to inaccurate and irreproducible results in biological assays. The predicted water solubility of ONO-2952 is very low, at approximately 0.00411 mg/mL.[2]
Q2: I'm observing precipitation when I dilute my this compound stock solution into an aqueous buffer. What should I do?
Precipitation upon dilution of a stock solution (typically in an organic solvent like DMSO) into an aqueous buffer is a common problem for poorly soluble compounds. Here are several troubleshooting steps:
-
Lower the Final Concentration: The simplest approach is to reduce the final concentration of this compound in your experiment to stay below its solubility limit in the aqueous buffer.
-
Optimize the Co-Solvent Concentration: If your experimental system permits, you can slightly increase the percentage of the organic co-solvent (e.g., DMSO) in the final aqueous solution. However, it is crucial to establish the tolerance of your specific assay to the solvent, as high concentrations can have detrimental effects.
-
Utilize Solubility Enhancers: Consider incorporating excipients such as surfactants (e.g., Tween-80) or cyclodextrins into your aqueous buffer to improve the solubility of this compound.
-
pH Adjustment: The solubility of compounds with ionizable groups can be pH-dependent. While the structure of this compound does not suggest strong acidic or basic properties, a systematic evaluation of solubility at different pH values may be beneficial.
Q3: My stock solution of this compound in DMSO appears cloudy or has crystals after storage. What should I do?
This may indicate that the concentration of this compound in your DMSO stock is too high, leading to crystallization, particularly at lower storage temperatures.
-
Gentle Warming and Sonication: Try gently warming the stock solution to 37°C and using a sonicator to help redissolve the precipitate.
-
Prepare a Fresh, Lower Concentration Stock: If the precipitate does not redissolve, it is best to prepare a fresh stock solution at a lower, more stable concentration.
-
Proper Storage: Ensure your stock solutions are stored in tightly sealed vials to prevent the absorption of atmospheric moisture, which can decrease the solubility of the compound in organic solvents. Stock solutions are typically stable at -20°C for one month or -80°C for six months.[3]
Solubility Data
The following table summarizes available solubility information for this compound and its racemate, ONO-2952. It is important to note that the solubility in aqueous buffers is very low and often requires the use of co-solvents and other formulation strategies.
| Compound | Solvent/Vehicle | Achieved Concentration | Observations | Source(s) |
| ONO-2952 | Water (Predicted) | 0.00411 mg/mL | Predicted value | [2] |
| This compound | 10% DMSO in Corn Oil | ≥ 5.5 mg/mL (13.79 mM) | Clear solution | [4] |
| ONO-2952 | 10% DMSO, 40% PEG300, 5% Tween-80 in Saline | 4.5 mg/mL | Suspended solution | [5] |
| ONO-2952 | 10% DMSO in Corn Oil | ≥ 4.5 mg/mL | Clear solution | [5] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution in DMSO
This protocol describes the preparation of a high-concentration stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO).
-
Weighing the Compound: Accurately weigh the desired amount of this compound powder in a suitable microcentrifuge tube.
-
Adding the Solvent: Add the appropriate volume of 100% DMSO to achieve the desired stock concentration (e.g., 10 mM or 55 mg/mL).
-
Dissolution: Vortex the solution vigorously for 5-10 minutes. If necessary, briefly sonicate the solution to ensure complete dissolution.
-
Visual Inspection: Visually confirm that all the powder has dissolved and the solution is clear.
-
Storage: Store the stock solution in tightly sealed vials at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[3]
Protocol 2: Preparation of this compound Working Solution for In Vitro Aqueous Assays
This protocol provides a general workflow for diluting a DMSO stock solution into an aqueous buffer. It is critical to optimize the final DMSO concentration and test for its effect on your specific assay.
-
Prepare Aqueous Buffer: Prepare your desired aqueous buffer (e.g., Phosphate Buffered Saline, pH 7.4).
-
Pre-warm the Buffer: Gently warm the aqueous buffer to the experimental temperature (e.g., 37°C).
-
Dilution: While vortexing the pre-warmed buffer, slowly add the required volume of the this compound DMSO stock solution to achieve the final desired concentration. This rapid mixing helps to minimize local high concentrations of the compound that can lead to precipitation.
-
Final DMSO Concentration: Ensure the final concentration of DMSO in the working solution is as low as possible and is kept consistent across all experimental conditions.
-
Visual Inspection: Carefully inspect the final working solution for any signs of precipitation or cloudiness. If precipitation is observed, consider the troubleshooting steps outlined in the FAQ section.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the signaling pathway of TSPO and a general workflow for troubleshooting solubility issues.
References
How to prevent the degradation of (R)-ONO-2952 in stock solutions
This technical support center provides guidance on the proper handling and storage of (R)-ONO-2952 stock solutions to minimize degradation and ensure experimental reproducibility. The following information is based on general chemical stability principles and manufacturer recommendations.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound stock solutions?
A1: Based on manufacturer guidelines, it is recommended to store this compound stock solutions at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month)[1]. To prevent degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.
Q2: Which solvents are suitable for preparing this compound stock solutions?
A2: this compound has been shown to be soluble in a mixture of 10% DMSO and 90% Corn Oil to at least 5.5 mg/mL[2][3]. For in vitro experiments, DMSO is a common solvent for creating initial high-concentration stock solutions. However, the stability in other common laboratory solvents such as ethanol (B145695) or PBS has not been publicly documented. It is crucial to use high-purity, anhydrous (water-free) solvents, as residual water can promote hydrolysis.
Q3: My this compound stock solution has been stored for longer than the recommended period. Can I still use it?
A3: Using stock solutions beyond the recommended storage period is not advised as the compound may have degraded, which could compromise your experimental results. If you must use an older stock solution, it is highly recommended to perform a quality control check, such as by High-Performance Liquid Chromatography (HPLC), to assess the purity and concentration of the active compound.
Q4: I observe precipitation in my stock solution upon thawing. What should I do?
A4: Precipitation upon thawing can occur if the compound's solubility limit is exceeded at lower temperatures. Gently warm the solution to 37°C and vortex or sonicate to redissolve the compound completely before use[2][4]. If the precipitate does not dissolve, it may indicate degradation or the formation of insoluble aggregates, and the stock solution should be discarded.
Q5: How can I prevent the degradation of this compound in my working solutions?
A5: For in vivo experiments, it is best practice to prepare fresh working solutions from a frozen stock on the day of use[1][2][4]. For in vitro assays, minimize the time the compound spends in aqueous buffers, especially at neutral or alkaline pH, as these conditions may accelerate hydrolysis. Protect solutions from direct light exposure to prevent potential photodegradation.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Inconsistent experimental results | Degradation of this compound stock solution. | Prepare fresh stock solutions from solid compound. Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles. |
| Precipitation of the compound. | Ensure complete dissolution of the compound before use. See FAQ A4. | |
| Loss of compound activity | Chemical degradation (e.g., hydrolysis, oxidation). | Use anhydrous solvents. Prepare aqueous solutions fresh. Protect from light. |
| Adsorption to plasticware. | Use low-adhesion microplates and tubes. | |
| Visible color change in stock solution | Oxidation or formation of degradation products. | Discard the stock solution and prepare a fresh one. Ensure proper storage in a tightly sealed container, possibly under an inert atmosphere (e.g., argon or nitrogen). |
Quantitative Data Summary
While specific public data on the degradation kinetics of this compound is unavailable, the following table provides a general guideline for the expected stability based on manufacturer recommendations. Users are encouraged to perform their own stability studies for their specific experimental conditions.
| Storage Condition | Solvent | Recommended Maximum Storage Duration |
| -80°C | Anhydrous DMSO | 6 months[1][4] |
| -20°C | Anhydrous DMSO | 1 month[1][4] |
| 4°C | Aqueous Buffer (e.g., PBS) | Not Recommended (Prepare Fresh) |
| Room Temperature | Aqueous Buffer (e.g., PBS) | Not Recommended (Prepare Fresh) |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution in DMSO
-
Weigh the required amount of solid this compound in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous, high-purity DMSO to achieve the desired concentration (e.g., 10 mM).
-
Vortex the solution until the solid is completely dissolved. Gentle warming to 37°C or brief sonication can be used to aid dissolution.
-
Once dissolved, aliquot the stock solution into single-use, light-protected tubes.
-
Store the aliquots at -80°C.
Protocol 2: Assessment of Stock Solution Stability by HPLC
This protocol provides a general framework. The exact parameters (e.g., column, mobile phase, gradient) should be optimized for your specific HPLC system.
-
Prepare a fresh standard: Accurately weigh solid this compound and dissolve it in the mobile phase to create a standard of known concentration.
-
Analyze the standard: Inject the fresh standard into the HPLC system to determine the retention time and peak area of intact this compound.
-
Analyze the stock solution: Thaw an aliquot of your stored this compound stock solution. Dilute a small volume with the mobile phase to a concentration similar to the standard.
-
Inject and analyze: Inject the diluted stock solution into the HPLC system.
-
Compare chromatograms: Compare the chromatogram of the stored sample to that of the fresh standard. Look for:
-
A decrease in the peak area of this compound, indicating concentration loss.
-
The appearance of new peaks, indicating the formation of degradation products.
-
-
Quantify purity: Calculate the purity of your stock solution by dividing the peak area of this compound by the total area of all peaks in the chromatogram.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Anti-stress effects of ONO-2952, a novel translocator protein 18 kDa antagonist, in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Safety, Tolerability, and Pharmacokinetic Profile of the Novel Translocator Protein 18 kDa Antagonist ONO-2952 in Healthy Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing (R)-ONO-2952 Dosage for Behavioral Studies in Rats
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the dosage of (R)-ONO-2952 for behavioral studies in rats.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective antagonist of the translocator protein 18 kDa (TSPO).[1][2] TSPO is located on the outer mitochondrial membrane and is involved in the transport of cholesterol, which is a rate-limiting step in the synthesis of neurosteroids. By antagonizing TSPO, this compound inhibits the stress-induced increase in neurosteroid production and noradrenaline release in the brain.[1]
Q2: What are the reported effective oral doses of this compound in rat behavioral studies?
Published studies have demonstrated the anti-stress effects of this compound in various rat models. Effective oral doses have been reported to be:
-
≥ 0.3 mg/kg: To suppress restraint stress-induced defecation. This dose was associated with a brain TSPO occupancy of more than 50%.[1]
-
≥ 1 mg/kg: To suppress conditioned fear stress-induced freezing behavior, with an efficacy comparable to 3 mg/kg of diazepam.[1]
It is important to note that this compound did not impair learning and memory in the passive avoidance test at doses ten times higher than its effective doses in these stress models.[1]
Q3: What is the pharmacokinetic profile of this compound in rats?
Currently, there is limited publicly available data on the specific pharmacokinetic parameters (Cmax, Tmax, half-life, and oral bioavailability) of this compound in rats. Human studies have shown that after oral administration, plasma concentrations of this compound peak between 2.5 and 4.0 hours.[3] Without rat-specific pharmacokinetic data, researchers should consider conducting a pilot pharmacokinetic study to determine these parameters in their specific experimental setup.
Q4: How should this compound be prepared for oral administration in rats?
As this compound is likely a poorly water-soluble compound, it will require a specific vehicle for oral administration. While the exact vehicle used in the key publications is not detailed, common vehicles for administering hydrophobic compounds to rats via oral gavage include:
-
A suspension in an aqueous vehicle containing a suspending agent like 0.5% w/v carboxymethylcellulose (CMC) and a surfactant like 0.1% v/v Tween® 80.[4]
-
A solution in a mixture of polyethylene (B3416737) glycol (e.g., PEG400) and a solubilizing agent like Labrasol®.[5]
It is crucial to ensure the final formulation is a homogenous and stable suspension or solution for accurate dosing. A pilot study to confirm the stability and tolerability of the chosen vehicle is recommended.
Troubleshooting Guides
Issue 1: High Variability in Behavioral Results
| Potential Cause | Troubleshooting Steps |
| Inconsistent Drug Administration | - Ensure the this compound formulation is homogenous before each administration. If it is a suspension, vortex thoroughly before drawing each dose.- Use precise oral gavage techniques to ensure the full dose is delivered to the stomach.[6] Consider training and validating the technique with a colored dye.- Ensure the volume of administration is consistent across all animals and does not exceed recommended limits (typically 5-10 mL/kg for rats).[7][8] |
| Animal-Related Factors | - Ensure rats are properly habituated to the handling and administration procedures to minimize stress-induced variability.- Control for environmental factors such as cage density, light/dark cycle, and noise levels.- Randomize the order of testing to account for potential time-of-day effects on behavior. |
| Assay-Related Factors | - Ensure the behavioral paradigm is well-validated in your laboratory and that all experimental conditions are standardized.- Use automated tracking software where possible to reduce observer bias. |
Issue 2: Lack of Efficacy at Expected Doses
| Potential Cause | Troubleshooting Steps |
| Suboptimal Dose Range | - Conduct a dose-response study to determine the optimal effective dose for your specific behavioral paradigm. A wider range of doses, including higher doses, may be necessary.- Consider the possibility of an inverted U-shaped dose-response curve, where higher doses may become less effective.[9][10] |
| Poor Oral Bioavailability | - If not already done, consider conducting a pharmacokinetic study to determine the plasma and brain concentrations of this compound after oral administration.- If bioavailability is low, consider reformulating the compound with a different vehicle to improve solubility and absorption.[5] |
| Timing of Behavioral Testing | - The timing of the behavioral test relative to the drug administration is critical. Without rat-specific Tmax data, consider testing at different time points post-administration (e.g., 1, 2, 4, and 6 hours) to capture the peak effect. |
Data Presentation
Table 1: Summary of Reported Effective Oral Doses of this compound in Rat Behavioral Models
| Behavioral Model | Species/Strain | Dose (mg/kg, p.o.) | Observed Effect | Citation |
| Restraint Stress-Induced Defecation | Sprague-Dawley Rats | ≥ 0.3 | Dose-dependent suppression | [1] |
| Conditioned Fear Stress | Sprague-Dawley Rats | ≥ 1.0 | Suppression of freezing behavior | [1] |
| Passive Avoidance Learning | Sprague-Dawley Rats | Up to 10.0 | No effect on learning and memory | [1] |
| Olfactory Bulbectomy-Induced Hyperemotionality | Rats (Strain not specified) | Not specified | Inhibition of hyperemotionality and anxiogenic-like behavior |
Experimental Protocols
Protocol 1: Oral Gavage Administration of this compound
-
Preparation of Vehicle (Example: 0.5% CMC with 0.1% Tween® 80):
-
To 99.4 mL of sterile water, slowly add 0.5 g of carboxymethylcellulose (CMC) while stirring continuously to prevent clumping.
-
Once the CMC is fully dissolved, add 0.1 mL of Tween® 80 and continue to stir until a homogenous solution is formed.
-
-
Preparation of this compound Suspension:
-
Calculate the required amount of this compound based on the desired dose and the number of animals.
-
Weigh the this compound powder and triturate it to a fine powder.
-
Gradually add the vehicle to the powder while triturating to create a smooth paste.
-
Continue to add the vehicle incrementally until the final desired concentration is reached.
-
Continuously stir the suspension to maintain homogeneity.
-
-
Administration:
-
Gently restrain the rat.
-
Measure the appropriate volume of the this compound suspension into a syringe fitted with a ball-tipped gavage needle.
-
Gently insert the gavage needle into the esophagus and deliver the suspension directly into the stomach.
-
The volume of administration should not exceed 10 mL/kg.[7] For a 300g rat, the maximum volume would be 3 mL. A volume of 5 mL/kg is often well-tolerated.[8][11]
-
Return the rat to its home cage and monitor for any signs of distress.
-
Visualizations
Caption: Mechanism of action of this compound in reducing stress-related behaviors.
References
- 1. Anti-stress effects of ONO-2952, a novel translocator protein 18 kDa antagonist, in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Safety, Tolerability, and Pharmacokinetic Profile of the Novel Translocator Protein 18 kDa Antagonist ONO-2952 in Healthy Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Impact of oral gavage technique of drug-containing microcontainers on the gastrointestinal transit and absorption in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 8. Oral gavage in rats: animal welfare evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. REGULATION OF OPERANT ORAL ETHANOL SELF-ADMINISTRATION: A DOSE-RESPONSE CURVE STUDY IN RATS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Oral Gavage in Rats: Animal Welfare Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Potential off-target effects of (R)-ONO-2952 in neuronal cells
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing (R)-ONO-2952 in neuronal cell experiments. The information is curated for research scientists and drug development professionals to anticipate and address potential experimental challenges, particularly concerning off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is the R-enantiomer of ONO-2952, which acts as a potent, selective, and orally active antagonist for the 18 kDa translocator protein (TSPO).[1][2][3][4] TSPO is primarily located on the outer mitochondrial membrane and is involved in processes such as cholesterol transport, neurosteroid synthesis, and regulation of mitochondrial function.[5][6] By antagonizing TSPO, this compound can inhibit stress-induced increases in neurosteroid production and noradrenaline release in the brain.[7]
Q2: I am observing unexpected effects on neuronal signaling pathways seemingly unrelated to TSPO. What are the known off-target interactions of this compound?
While this compound is highly selective for TSPO, high concentrations may lead to interactions with other receptors. A screening of ONO-2952 at 10 µM against 98 off-targets showed less than 50% inhibition for most. However, some measurable affinity was observed for the following receptors, albeit at levels significantly lower than for TSPO.[1]
Q3: My neuronal cultures are showing signs of mitochondrial dysfunction after treatment with this compound. Is this a known effect?
TSPO is intrinsically linked to mitochondrial function, including the regulation of mitochondrial membrane potential, ATP synthesis, and reactive oxygen species (ROS) production.[8][9] Antagonism of TSPO could potentially disrupt these processes. For example, in vitro studies with the parent compound ONO-2952 have shown that it can suppress mitochondrial ROS in cultured microglia stimulated by lipopolysaccharide.[10] Therefore, it is plausible that high concentrations or prolonged exposure to this compound could lead to observable changes in mitochondrial health in neuronal cells.
Q4: I am not seeing the expected anti-inflammatory effects in my microglial co-cultures. What could be the issue?
The anti-inflammatory effects of ONO-2952, such as the suppression of pro-inflammatory cytokines, have been demonstrated in microglia.[10] If you are not observing these effects, consider the following:
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Activation State of Microglia: The expression of TSPO is significantly upregulated in activated microglia.[9] The anti-inflammatory effects of this compound may be more pronounced in a pro-inflammatory environment.
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Concentration: Ensure the concentration of this compound is sufficient to achieve the desired effect.
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Experimental Model: The specific inflammatory stimulus used and the timing of treatment can influence the outcome.
Troubleshooting Guides
Issue 1: Inconsistent results in stress-related behavioral models in rodents.
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Problem: Variable efficacy of this compound in reducing stress-induced behaviors such as defecation or freezing.
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Potential Cause: Insufficient brain TSPO occupancy.
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Troubleshooting Steps:
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Verify Dose: ONO-2952 has been shown to dose-dependently suppress restraint stress-induced defecation in rats, with significant effects observed at brain TSPO occupancy of more than 50%.[1][7] Ensure your oral administration dosage is adequate (e.g., starting from 0.3 mg/kg in rats).[7]
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Pharmacokinetics: Consider the timing of behavioral testing relative to drug administration to ensure peak brain exposure.
-
Animal Model: The type of stressor and the rodent strain can influence the behavioral readout.
-
Issue 2: Unexpected changes in neuronal excitability or synaptic transmission.
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Problem: Alterations in neuronal firing rates or synaptic plasticity that cannot be directly attributed to TSPO antagonism.
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Potential Cause: Off-target effects at higher concentrations.
-
Troubleshooting Steps:
-
Concentration-Response Curve: Perform a detailed concentration-response analysis to determine if the observed effects are occurring at concentrations significantly higher than the Ki for TSPO.
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Receptor Antagonism: If you suspect involvement of the adrenergic α2C, melatonin (B1676174) 2, or progesterone (B1679170) B receptors, consider co-treatment with specific antagonists for these receptors to see if the unexpected effects are blocked.
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Control Experiments: Use a structurally distinct TSPO antagonist as a control to determine if the effects are specific to this compound or a general consequence of TSPO antagonism.
-
Data Presentation
Table 1: Binding Affinity of ONO-2952 for TSPO
| Species | K_i (nM) |
| Rat | 0.33 |
| Human | 9.30 |
Data extracted from MedchemExpress and a study on the anti-stress effects of ONO-2952.[1][2][7]
Table 2: Off-Target Binding Profile of ONO-2952
| Target | K_i (nM) | Fold Selectivity vs. Human TSPO (K_i = 9.30 nM) |
| Melatonin 2 Receptor | < 1000 | > 59x |
| Progesterone B Receptor | < 1000 | > 59x |
| Adrenergic α2C Receptor | < 1000 | > 59x |
| GABA_A Receptor | > 6000 | > 600x |
Data from a screening assay where ONO-2952 was tested at 10 µM against 98 off-targets. Ki values of less than 1 µM were found for the three receptors listed.[1]
Experimental Protocols
Protocol 1: In Vitro Assessment of Off-Target Liability using Radioligand Binding Assays
-
Objective: To determine the binding affinity (K_i) of this compound for a panel of off-target receptors, transporters, and ion channels.
-
Materials:
-
This compound
-
Cell membranes or recombinant proteins expressing the target of interest.
-
Specific radioligand for each target.
-
Assay buffer appropriate for each target.
-
Scintillation counter and vials.
-
96-well filter plates.
-
-
Methodology:
-
Prepare serial dilutions of this compound.
-
In a 96-well plate, combine the cell membranes/protein, the specific radioligand at a concentration near its K_d, and varying concentrations of this compound.
-
Include wells for total binding (radioligand only) and non-specific binding (radioligand in the presence of a saturating concentration of a known unlabeled ligand).
-
Incubate the plates at the appropriate temperature and for a sufficient duration to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through the filter plates, followed by washing with ice-cold assay buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding at each concentration of this compound.
-
Determine the IC_50 value (concentration of this compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis.
-
Calculate the K_i value using the Cheng-Prusoff equation: K_i = IC_50 / (1 + [L]/K_d), where [L] is the concentration of the radioligand and K_d is its dissociation constant.
-
Protocol 2: Assessment of this compound Effects on Pro-inflammatory Cytokine Release in Cultured Microglia
-
Objective: To evaluate the effect of this compound on the release of pro-inflammatory cytokines from activated microglia.
-
Materials:
-
Primary microglia or a suitable microglial cell line (e.g., BV-2).
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This compound.
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Lipopolysaccharide (LPS) or other inflammatory stimulus.
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Cell culture medium and supplements.
-
ELISA kits for the cytokines of interest (e.g., TNF-α, IL-1β, IL-6).
-
Plate reader.
-
-
Methodology:
-
Plate microglial cells at an appropriate density and allow them to adhere overnight.
-
Pre-treat the cells with varying concentrations of this compound for a specified period (e.g., 1 hour).
-
Stimulate the cells with LPS (e.g., 100 ng/mL) for a duration known to induce robust cytokine release (e.g., 6-24 hours). Include vehicle-treated and unstimulated controls.
-
Collect the cell culture supernatant.
-
Quantify the concentration of the desired cytokines in the supernatant using specific ELISA kits according to the manufacturer's instructions.
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Normalize cytokine levels to the total protein content of the cells in each well if significant cytotoxicity is observed.
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Analyze the data to determine the effect of this compound on cytokine release.
-
Visualizations
Caption: Mechanism of this compound in mitigating stress responses.
Caption: Workflow for identifying off-target interactions of this compound.
Caption: Decision tree for troubleshooting unexpected neuronal effects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. What are TSPO inhibitors and how do they work? [synapse.patsnap.com]
- 6. researchgate.net [researchgate.net]
- 7. Anti-stress effects of ONO-2952, a novel translocator protein 18 kDa antagonist, in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Diagnostic and Therapeutic Potential of TSPO Studies Regarding Neurodegenerative Diseases, Psychiatric Disorders, Alcohol Use Disorders, Traumatic Brain Injury, and Stroke: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Translocator protein in the rise and fall of central nervous system neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antidepressant effect of the translocator protein antagonist ONO-2952 on mouse behaviors under chronic social defeat stress - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing inconsistent results in (R)-ONO-2952 experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address inconsistent results in experiments involving the translocator protein 18 kDa (TSPO) antagonist, (R)-ONO-2952.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues that may lead to variability in your experimental outcomes with this compound.
Q1: We are observing significant variability in the potency (Ki or IC50) of this compound between experimental runs. What are the potential causes?
A1: Inconsistent potency measurements for this compound can arise from several factors related to compound handling, assay conditions, and biological variability.
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Compound Stability and Solubility: this compound, like many small molecules, can be prone to degradation or precipitation if not stored and handled correctly. Ensure the compound is stored as recommended by the supplier, protected from light and moisture. When preparing stock solutions, typically in DMSO, ensure complete dissolution. For aqueous working solutions, be mindful of the final DMSO concentration and the potential for the compound to precipitate, especially at higher concentrations. It is advisable to prepare fresh working solutions for each experiment.[1]
-
Assay Buffer Composition: The composition of your assay buffer can influence ligand binding. Components such as salts, detergents, and protein concentration can affect the conformation of TSPO and the binding of this compound. Maintain a consistent and well-defined buffer system across all experiments.
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Cell or Tissue Preparation Variability: If you are using cell lysates, mitochondrial fractions, or tissue homogenates, inconsistencies in their preparation can lead to variable TSPO expression levels or integrity. Ensure your preparation protocol is standardized and reproducible.
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Radioligand Quality and Concentration: In radioligand binding assays, the quality and specific activity of the radioligand (e.g., [3H]PK 11195) are critical. Use a radioligand concentration at or below its Kd for the target to accurately determine the Ki of the competitor. Variations in the radioligand concentration will directly impact the calculated affinity of this compound.
-
Incubation Time and Temperature: Binding equilibrium is dependent on time and temperature. Ensure that your incubation time is sufficient to reach equilibrium and that the temperature is kept constant across all experiments.
Q2: Our in vivo experiments with this compound are showing inconsistent effects on stress-induced behaviors. What should we check?
A2: In vivo studies introduce additional layers of complexity. Here are key areas to investigate for inconsistent results:
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Route of Administration and Formulation: this compound is orally active.[1] The vehicle used for administration can significantly impact its absorption and bioavailability. For oral administration, a suspension in a vehicle like 0.5% methylcellulose (B11928114) is common. Ensure the formulation is homogenous and administered consistently. For intraperitoneal injections, solubility can be a major issue, and a vehicle containing DMSO, PEG300, and Tween-80 might be necessary to maintain solubility.[1] Always prepare fresh formulations.
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Pharmacokinetics and Dosing Time: The timing of drug administration relative to the behavioral test is crucial and should be based on the pharmacokinetic profile of this compound. Peak plasma concentrations in healthy volunteers are observed 2.5 to 3.5 hours post-dose under fasted conditions.[2] The timing should be optimized for your specific animal model and experimental paradigm.
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Effect of Food: The absorption of this compound is significantly increased under fed conditions in humans.[2] This is an important consideration for animal studies as well. Ensure that the feeding status of the animals is consistent across all experimental groups.
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Animal Stress Levels: The baseline stress level of the animals can influence the outcome of anti-stress drug studies. Handle animals consistently and allow for adequate acclimatization to minimize confounding stress.
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Metabolism: Differences in drug metabolism between animal species and even strains can lead to variable exposures and, consequently, variable effects.
Q3: We suspect off-target effects might be contributing to our inconsistent results. How selective is this compound?
A3: this compound is reported to be a highly selective antagonist for TSPO.[1][3] At a concentration of 10 µM, it showed less than 50% inhibition for 98 other receptors, transporters, ion channels, and enzymes.[1] However, at higher concentrations, some off-target activity may be observed. For three receptors—melatonin 2, progesterone (B1679170) B, and adrenergic α2C—the Ki values were less than 1 µM, though still at least 59 times lower in affinity than for TSPO.[1] The Ki for the GABA-A receptor is more than 600 times higher than for TSPO.[1]
To minimize the risk of off-target effects:
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Use the lowest effective concentration of this compound possible.
-
Include appropriate controls, such as a structurally unrelated TSPO antagonist, to confirm that the observed effects are mediated by TSPO.
-
Consider using cell lines or animal models with varying levels of TSPO expression to demonstrate target engagement.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound to aid in experimental design and data interpretation.
Table 1: Binding Affinity of this compound
| Target | Species | Ki Value (nM) |
| TSPO | Rat | 0.33 |
| TSPO | Human | 9.30 |
Data sourced from MedchemExpress and an article on the anti-stress effects of ONO-2952.[1][3]
Table 2: In Vivo Efficacy of this compound in Rats
| Experimental Model | Effect | Effective Oral Dose |
| Restraint stress-induced defecation | Suppression | ≥ 0.3 mg/kg |
| Conditioned fear stress-induced freezing | Suppression | ≥ 1 mg/kg |
Data sourced from a study on the anti-stress effects of ONO-2952.[3]
Experimental Protocols
Below are detailed methodologies for key experiments involving this compound.
Protocol 1: In Vitro Radioligand Binding Assay (General Protocol)
This protocol provides a general framework for a competitive binding assay to determine the affinity of this compound for TSPO.
-
Preparation of Mitochondrial Fractions:
-
Homogenize cells or tissue in a suitable buffer (e.g., 20 mM HEPES, 250 mM sucrose, pH 7.4).
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g) for 10 minutes at 4°C to remove nuclei and cell debris.
-
Centrifuge the supernatant at a higher speed (e.g., 10,000 x g) for 20 minutes at 4°C to pellet the mitochondrial fraction.
-
Wash the pellet with fresh buffer and resuspend in the assay buffer.
-
Determine the protein concentration using a standard method (e.g., Bradford assay).
-
-
Binding Assay:
-
In a 96-well plate, add the following in order:
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
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A fixed concentration of a suitable radioligand for TSPO (e.g., [3H]PK 11195) at a concentration close to its Kd.
-
Increasing concentrations of this compound or vehicle control.
-
Mitochondrial fraction (typically 10-50 µg of protein per well).
-
-
To determine non-specific binding, add a high concentration of a non-labeled TSPO ligand (e.g., 10 µM PK 11195) to a set of wells.
-
Incubate the plate at a constant temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B).
-
Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Fit the data to a one-site competition model using non-linear regression to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: In Vivo Administration for Behavioral Studies in Rodents
This protocol describes the preparation and oral administration of this compound for behavioral experiments.
-
Formulation Preparation (Suspension):
-
For a 1 mg/mL suspension, weigh the required amount of this compound.
-
Prepare a 0.5% (w/v) solution of methylcellulose in sterile water.
-
Gradually add the this compound powder to the methylcellulose solution while vortexing or sonicating to ensure a uniform suspension.
-
Prepare the formulation fresh on the day of the experiment.
-
-
Administration:
-
Administer the suspension to the animals by oral gavage at the desired dose (e.g., 0.3 - 3 mg/kg).[1]
-
The volume of administration should be adjusted based on the animal's body weight (e.g., 5-10 mL/kg).
-
Administer the vehicle (0.5% methylcellulose) to the control group.
-
Conduct the behavioral testing at the appropriate time point after administration, based on the compound's pharmacokinetic profile.
-
Visualizations
Signaling Pathway
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Safety, Tolerability, and Pharmacokinetic Profile of the Novel Translocator Protein 18 kDa Antagonist ONO-2952 in Healthy Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-stress effects of ONO-2952, a novel translocator protein 18 kDa antagonist, in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Unexpected Behavioral Side Effects of TSPO Antagonists in Mice
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected behavioral side effects during experiments with Translocator Protein (TSPO) antagonists in mice.
Frequently Asked Questions (FAQs)
Q1: We administered a TSPO antagonist to our mouse model and observed a decrease in anxiety-like and depressive-like behaviors. Is this an expected outcome?
A1: This is a documented, albeit potentially counterintuitive, finding. While TSPO agonists are well-known for their anxiolytic and antidepressant-like effects, certain TSPO antagonists, such as ONO-2952, have also been shown to ameliorate these behaviors, particularly in models of chronic stress and neuroinflammation.[1][2] The antagonist ONO-2952, for instance, has been observed to reduce social avoidance and anxiety-like behaviors in mice subjected to chronic social defeat stress.[1][2] Therefore, your results are not necessarily indicative of an experimental error.
Q2: What is the proposed mechanism for the anti-anxiety and antidepressant-like effects of TSPO antagonists?
A2: The leading hypothesis is that these effects are linked to the modulation of neuroinflammation. In preclinical models, stress and inflammation can lead to the overactivation of microglia, which express TSPO.[1][3] TSPO antagonists may exert their therapeutic effects by inhibiting this hyperactivation and the subsequent release of pro-inflammatory cytokines and mitochondrial reactive oxygen species.[1][2] This anti-inflammatory action in limbic areas associated with mood and anxiety, such as the amygdala and hippocampus, is thought to contribute to the observed behavioral improvements.[1]
Q3: We did not observe any significant behavioral changes after administering our TSPO antagonist. What could be the issue?
A3: Several factors could contribute to a lack of behavioral effect:
-
Mouse Model: The behavioral effects of TSPO antagonists can be model-dependent. For example, the effects of ONO-2952 were prominent in a chronic social defeat stress model, which induces a strong neuroinflammatory component.[1][2] Your chosen model may not involve the specific TSPO-related pathology that the antagonist targets.
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Dosage and Administration Route: The dose and route of administration are critical. Ensure that the dosage is within the effective range reported in the literature and that the administration method allows for sufficient brain penetration.
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Behavioral Assay Sensitivity: The chosen behavioral tests may not be sensitive enough to detect the specific effects of the antagonist. Consider using a battery of tests that assess different aspects of anxiety and depression.[4][5][6]
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Baseline Behavior: The baseline anxiety and stress levels of your mice can influence the outcome. If the baseline is too low, a floor effect may prevent the detection of an anxiolytic agent.[4]
Q4: Could the observed behavioral effects be due to off-target interactions of the TSPO antagonist?
A4: While off-target effects are always a possibility with any pharmacological agent, the behavioral outcomes observed with compounds like ONO-2952 appear to be linked to TSPO. Studies have shown that this antagonist directly suppresses pro-inflammatory cytokine and reactive oxygen species release from microglia in vitro.[1][2] Furthermore, genetic knockout of the TSPO gene has been shown to produce anti-inflammatory effects and recovery from behavioral inhibition in a murine endotoxemia model, supporting a direct role for TSPO in these processes.[7]
Troubleshooting Guides
Issue 1: Unexpected Anxiolytic/Antidepressant-Like Effects
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Symptom: Administration of a TSPO antagonist leads to a statistically significant reduction in anxiety-like or depressive-like behaviors (e.g., increased time in the open arms of the elevated plus maze, decreased immobility in the forced swim test).
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Possible Cause: This may be a genuine, on-target effect of the TSPO antagonist, likely mediated by its anti-inflammatory properties.
-
Troubleshooting Steps:
-
Verify Results: Repeat the experiment with a new cohort of animals to ensure the reproducibility of the findings.
-
Include a Positive Control: Use a known anxiolytic or antidepressant compound as a positive control to validate your behavioral assays.
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Measure Inflammatory Markers: To support the proposed mechanism, consider measuring pro-inflammatory cytokine levels (e.g., TNF-α, IL-1β) in relevant brain regions (e.g., hippocampus, amygdala) via qPCR or ELISA.[7]
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Histological Analysis: Perform immunohistochemistry to assess microglial activation (e.g., using Iba1 staining) in the brains of treated and control animals.[7]
-
Issue 2: High Variability in Behavioral Data
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Symptom: Large error bars and a lack of statistical significance in behavioral tests, despite a clear trend.
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Possible Cause: High individual differences in the behavioral responses of the mice.
-
Troubleshooting Steps:
-
Increase Sample Size: A larger number of animals per group can help to overcome individual variability.
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Habituation: Ensure that all mice are properly habituated to the testing room and equipment to reduce stress-induced variability.[8]
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Semi-Randomization: When assigning animals to groups, use a semi-randomization method to ensure that the groups have equal baseline abilities and anxiety levels.[4]
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Control for Environmental Factors: Maintain consistent lighting, temperature, and noise levels in the housing and testing rooms, as these can significantly impact behavior.[8]
-
Quantitative Data Summary
Table 1: Behavioral Effects of TSPO Antagonist ONO-2952 in a Chronic Social Defeat Stress Model
| Behavioral Test | Outcome Measure | Effect of ONO-2952 Treatment | Reference |
| Social Interaction Test | Social Interaction Ratio | Ameliorated impairment in social avoidance | [1] |
| Elevated Plus Maze | Time in Open Arms | Ameliorated anxiety-like behavior | [1] |
Table 2: Effects of TSPO Antagonist ONO-2952 on Neuroinflammation
| Measurement | Model | Effect of ONO-2952 Treatment | Reference |
| Pro-inflammatory Cytokine Release (in vitro) | LPS-stimulated microglia | Suppressed release | [1] |
| Mitochondrial Reactive Oxygen Species (in vitro) | LPS-stimulated microglia | Suppressed release | [1] |
| Pro-inflammatory Cytokine Production (in vivo) | Chronic Social Defeat Stress | Suppressed production | [1] |
| Pro-inflammatory Cytokine Production (in vivo) | Murine Endotoxemia (LPS injection) | Suppressed production | [7] |
Experimental Protocols
Chronic Social Defeat Stress (CSDS) Protocol (Adapted from[1])
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Animals: Use male C57BL/6J mice as intruders and male CD1 mice as aggressors.
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Housing: House CD1 mice individually. House C57BL/6J mice in groups.
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Defeat Phase (10 days):
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Each day, place a C57BL/6J mouse into the home cage of a CD1 mouse for 10 minutes of physical defeat.
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After 10 minutes, separate the mice with a perforated plexiglass divider to allow for sensory contact for the remainder of the 24-hour period.
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Rotate the C57BL/6J mouse to a new CD1 aggressor's cage each day.
-
-
TSPO Antagonist Administration: Administer the TSPO antagonist (e.g., ONO-2952) to a subset of the C57BL/6J mice during the 10-day defeat period.
-
Behavioral Testing (Day 11):
-
Social Interaction Test: Place the mouse in an open field with a wire mesh enclosure at one end. In the first 2.5-minute session, the enclosure is empty. In the second 2.5-minute session, an unfamiliar CD1 mouse is placed in the enclosure. Track the time the experimental mouse spends in the "interaction zone" around the enclosure. A social interaction ratio is calculated.
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Elevated Plus Maze: A plus-shaped maze with two open and two closed arms is elevated from the floor. Place the mouse in the center and allow it to explore for 5 minutes. Record the time spent in the open and closed arms.
-
Visualizations
Caption: Proposed mechanism of TSPO antagonists in ameliorating stress-induced behaviors.
Caption: Troubleshooting workflow for unexpected behavioral outcomes with TSPO antagonists.
References
- 1. Antidepressant effect of the translocator protein antagonist ONO-2952 on mouse behaviors under chronic social defeat stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Translocator protein (TSPO) and stress cascades in mouse models of psychosis with inflammatory disturbances - PMC [pmc.ncbi.nlm.nih.gov]
- 4. maze.conductscience.com [maze.conductscience.com]
- 5. amuzainc.com [amuzainc.com]
- 6. Behavioral assays with mouse models of Alzheimer’s disease: practical considerations and guidelines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacological and Genetic Inhibition of Translocator Protein 18 kDa Ameliorated Neuroinflammation in Murine Endotoxemia Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Minimizing variability in animal studies with (R)-ONO-2952
Welcome to the Technical Support Center for (R)-ONO-2952. This resource is designed to assist researchers, scientists, and drug development professionals in designing and executing animal studies with this compound, with a focus on minimizing experimental variability and ensuring robust, reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent, selective, and orally active antagonist of the translocator protein 18 kDa (TSPO).[1] TSPO is located on the outer mitochondrial membrane, particularly in glial cells within the central nervous system. The anti-stress effects of this compound are exerted by inhibiting the excessive activation of the noradrenergic system in the brain.[1][2] Specifically, it has been shown to inhibit both neurosteroid accumulation and the release of noradrenaline in the brains of rats exposed to acute stress.[3]
Q2: What are the key binding affinities for this compound?
A2: this compound binds potently to both rat and human TSPO with a high degree of selectivity over other receptors, transporters, and ion channels.[1][3] At a concentration of 10 μM, it showed less than 50% inhibition for 98 other off-target sites.[1]
Q3: In what preclinical models has this compound been shown to be effective?
A3: this compound has demonstrated efficacy in rat models of stress. It dose-dependently suppresses restraint stress-induced defecation and conditioned fear stress-induced freezing behavior.[1][3] It has also been investigated for its potential in treating irritable bowel syndrome (IBS).[1][4] In mouse models of chronic social defeat stress, it has shown antidepressant-like effects by suppressing neuroinflammation.[5]
Q4: Does this compound have cognitive side effects?
A4: Unlike benzodiazepines such as diazepam, this compound did not affect learning and memory in a passive avoidance test in rats, even at doses ten times higher than its effective therapeutic dose in stress models.[3]
Troubleshooting Guide: Minimizing Variability
High variability in animal studies can obscure true experimental effects.[6] Below are common issues encountered in behavioral and pharmacological studies with this compound and actionable solutions to mitigate them.
Issue 1: High inter-animal variability in behavioral readouts (e.g., freezing behavior, anxiety tests).
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Potential Cause: Inconsistent environmental conditions.
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Potential Cause: Experimenter-induced variability.
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Solution: The identity and even the sex of the experimenter can influence rodent behavior.[7][9] If possible, a single experimenter should conduct all handling and testing.[7] If multiple experimenters are necessary, they must use identical, standardized handling protocols.[8] Animals should be acclimated to the experimenter before testing begins.[7]
-
-
Potential Cause: Animal housing and husbandry.
Issue 2: Inconsistent or unexpected pharmacological effects of this compound.
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Potential Cause: Issues with drug preparation and formulation.
-
Solution: Ensure this compound is fully solubilized in the vehicle. Prepare fresh formulations for each experiment to avoid degradation. Verify the final concentration and homogeneity of the dosing solution.
-
-
Potential Cause: Variability in drug administration.
-
Solution: For oral gavage, ensure the technique is consistent and minimizes stress to the animal. Confirm correct placement to avoid administration into the lungs. For all routes, the volume and speed of administration should be standardized across all animals.
-
-
Potential Cause: Influence of food on absorption.
-
Solution: Human studies have shown that food can significantly increase the absorption and systemic exposure of ONO-2952.[10] To reduce variability, either fast animals for a consistent period before dosing or ensure all animals have equal access to food. The chosen condition (fasted vs. fed) must be kept consistent throughout the study.
-
Troubleshooting Decision Workflow
This diagram outlines a logical flow for troubleshooting common sources of variability in your experiments.
Caption: Troubleshooting workflow for identifying sources of experimental variability.
Pharmacological & Dosing Data
Table 1: Binding Affinity and In Vivo Efficacy
This table summarizes key pharmacological data for this compound from preclinical studies.
| Parameter | Species | Value | Outcome Measure | Reference |
| TSPO Binding Ki | Rat, Human | 0.33 - 9.30 nM | Radioligand Binding Assay | [1][3] |
| Effective Oral Dose | Rat | ≥ 0.3 mg/kg | Suppression of restraint stress-induced defecation | [3] |
| Effective Oral Dose | Rat | ≥ 1.0 mg/kg | Suppression of conditioned fear stress-induced freezing | [3] |
| Brain Occupancy | Rat | > 50% | Required for significant anti-stress effects | [3] |
Table 2: Human Pharmacokinetic Parameters (Single Dose)
This data from healthy human volunteers can help inform dose timing in preclinical studies.[10]
| Parameter | Condition | Value |
| Time to Peak Plasma Conc. (Tmax) | Fasted | 2.5 - 3.5 hours |
| Time to Peak Plasma Conc. (Tmax) | Fed | 3.0 - 4.0 hours |
Experimental Protocols
Protocol 1: Oral Gavage Administration in Rats
This protocol outlines a standardized method for oral administration of this compound to minimize procedural stress and ensure consistent delivery.
1. Materials:
-
This compound compound
-
Appropriate vehicle (e.g., 0.5% methylcellulose (B11928114) in sterile water)
-
Sterile 1 mL syringes
-
20-gauge stainless steel feeding needles with a ball tip (for adult rats)
-
Scale for animal weight
2. Procedure:
-
Animal Acclimation: Handle rats for 3-5 days prior to the experiment to acclimate them to the procedure and the experimenter.
-
Dose Calculation: Weigh each rat immediately before dosing. Calculate the precise volume of the drug solution to administer based on the animal's weight and the target dose (e.g., 1 mg/kg).
-
Animal Restraint: Gently but firmly restrain the rat to prevent movement. The body should be held securely with one hand, allowing the head to be controlled without applying pressure to the neck.
-
Needle Insertion: Introduce the feeding needle into the mouth just behind the incisors. Gently guide it along the roof of the mouth and down the esophagus. The animal should swallow the tube as it advances. Do not force the needle. If resistance is met, withdraw and try again.
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Compound Delivery: Once the needle is in place, depress the syringe plunger smoothly to deliver the full volume.
-
Needle Removal: Remove the needle in a smooth, swift motion.
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Post-Procedure Monitoring: Return the animal to its home cage and monitor for any signs of distress (e.g., coughing, respiratory difficulty) for at least 5 minutes.
Experimental Workflow Diagram
This diagram illustrates a typical workflow for a behavioral study involving this compound.
Caption: Standard experimental workflow for a preclinical behavioral study.
Signaling Pathway
Mechanism of this compound in Stress Response
This compound acts as a TSPO antagonist to modulate the neuroendocrine stress response at the mitochondrial level.
Caption: Simplified pathway of this compound action in mitigating stress responses.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Anti-stress effects of ONO-2952, a novel translocator protein 18 kDa antagonist, in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Antidepressant effect of the translocator protein antagonist ONO-2952 on mouse behaviors under chronic social defeat stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Best Practices: Study Design | Animal Behavior Core | Washington University in St. Louis [sites.wustl.edu]
- 7. mdpi.com [mdpi.com]
- 8. noldus.com [noldus.com]
- 9. bitesizebio.com [bitesizebio.com]
- 10. Safety, Tolerability, and Pharmacokinetic Profile of the Novel Translocator Protein 18 kDa Antagonist ONO-2952 in Healthy Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
Stability of (R)-ONO-2952 under different storage conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of (R)-ONO-2952 under various storage conditions. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual diagrams to ensure the successful execution of experiments involving this compound.
Stability of this compound: A Summary
This compound is the R-enantiomer of ONO-2952, a potent and selective antagonist of the translocator protein 18 kDa (TSPO).[1] Ensuring the stability of this compound is critical for obtaining reliable and reproducible experimental results. This section summarizes the known stability data for this compound stock solutions.
Data Presentation: Storage Stability of this compound Stock Solutions
| Storage Temperature | Recommended Storage Duration | Source |
| -80°C | 6 months | [1][2][3] |
| -20°C | 1 month | [1][2][3] |
Note: For in vivo experiments, it is recommended to prepare fresh working solutions on the day of use.[1][2] To avoid degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution after preparation.[1][2]
Troubleshooting Guide
This guide addresses common issues that researchers may encounter when working with this compound.
| Issue | Possible Cause | Recommended Solution |
| Inconsistent or unexpected experimental results | Degradation of this compound due to improper storage. | Ensure that the stock solution has been stored at the recommended temperature (-80°C for up to 6 months or -20°C for up to 1 month).[1][2][3] Avoid repeated freeze-thaw cycles by preparing aliquots. |
| Instability of the compound in the experimental buffer or medium. | Prepare fresh working solutions for each experiment. If the experiment requires long incubation times, consider performing a preliminary stability test of this compound in the specific buffer or medium under the experimental conditions. | |
| Precipitation observed in the solution | Poor solubility of this compound in the chosen solvent. | This compound is often prepared in DMSO for stock solutions. For aqueous working solutions, ensure that the final concentration of DMSO is compatible with your experimental system and does not cause precipitation. For in vivo studies, co-solvents like PEG300, Tween-80, and corn oil can be used to improve solubility.[3] |
| The solution was not prepared correctly. | When preparing solutions with co-solvents, add them sequentially and ensure each component is fully dissolved before adding the next. Gentle warming or sonication may aid dissolution, but should be used with caution to avoid degradation. | |
| Loss of compound activity over time | Degradation due to exposure to light or oxygen. | Protect solutions from light by using amber vials or covering containers with aluminum foil. To minimize oxidation, consider using degassed solvents. |
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
Q2: How should I prepare a stock solution of this compound?
A common solvent for preparing stock solutions of this compound is dimethyl sulfoxide (B87167) (DMSO).[3] For example, a 10 mM stock solution can be prepared by dissolving the appropriate amount of the compound in DMSO.
Q3: Can I store this compound solutions at room temperature?
There is no specific data on the stability of this compound at room temperature. As a precaution, it is highly recommended to minimize the time that solutions are kept at room temperature and to prepare fresh working solutions from a frozen stock for each experiment.
Q4: Is this compound sensitive to light?
Photostability data for this compound is not available. However, many organic compounds are light-sensitive. It is good laboratory practice to protect solutions from light by using amber vials or by wrapping containers with aluminum foil.
Q5: What are the potential degradation pathways for this compound?
Specific degradation pathways for this compound have not been published. In general, molecules with similar functional groups can be susceptible to hydrolysis, oxidation, and photodecomposition. A forced degradation study would be necessary to identify the specific degradation products.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
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Materials: this compound (solid), Dimethyl sulfoxide (DMSO, anhydrous), appropriate personal protective equipment (PPE), calibrated balance, and sterile microcentrifuge tubes.
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Procedure:
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Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.
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Weigh the desired amount of this compound using a calibrated analytical balance. The molecular weight of this compound is 398.86 g/mol .
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Calculate the volume of DMSO required to achieve a 10 mM concentration.
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Add the calculated volume of anhydrous DMSO to the vial containing the solid compound.
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Vortex or sonicate gently until the solid is completely dissolved.
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Aliquot the stock solution into smaller volumes in amber microcentrifuge tubes to avoid repeated freeze-thaw cycles.
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Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for shorter-term storage (up to 1 month).[1][2][3]
-
Protocol 2: General Procedure for a Forced Degradation Study
This protocol provides a general framework for assessing the stability of this compound under various stress conditions. The specific concentrations and time points should be optimized for your analytical method.
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Materials: this compound stock solution, 0.1 M HCl, 0.1 M NaOH, 3% hydrogen peroxide (H₂O₂), HPLC-grade water, HPLC-grade acetonitrile, appropriate buffers, HPLC system with a suitable detector (e.g., UV-Vis or MS), and a photostability chamber.
-
Procedure:
-
Acid Hydrolysis: Mix the this compound stock solution with 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for various time points (e.g., 2, 4, 8, 24 hours). Neutralize the samples with an equivalent amount of 0.1 M NaOH before analysis.
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Base Hydrolysis: Mix the this compound stock solution with 0.1 M NaOH. Incubate at a controlled temperature (e.g., 60°C) for various time points. Neutralize the samples with an equivalent amount of 0.1 M HCl before analysis.
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Oxidative Degradation: Mix the this compound stock solution with 3% H₂O₂. Incubate at room temperature for various time points.
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Thermal Degradation: Incubate a solution of this compound at an elevated temperature (e.g., 60°C) in the dark for various time points.
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Photostability: Expose a solution of this compound to a light source according to ICH Q1B guidelines. A control sample should be kept in the dark at the same temperature.
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Analysis: Analyze the stressed samples and an unstressed control sample by a validated stability-indicating HPLC method at each time point. The method should be able to separate the parent compound from any degradation products.
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Data Evaluation: Calculate the percentage of degradation for each condition. Identify and, if possible, characterize the major degradation products.
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Visualizations
Caption: Workflow for a forced degradation study of this compound.
Caption: Simplified signaling pathway of TSPO and the inhibitory action of this compound.
References
Technical Support Center: Enantioselective Synthesis of ONO-2952 Analogues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the enantioselective synthesis of ONO-2952 and its analogues. ONO-2952 is a potent and selective antagonist of the translocator protein (TSPO), featuring a complex spiro[β-carboline-4,1'-cyclopropane] core. The construction of this scaffold, particularly the creation of the congested spirocyclic system with high stereocontrol, presents significant synthetic challenges.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of ONO-2952 analogues, presented in a question-and-answer format.
Guide 1: Poor Enantioselectivity in the Key Asymmetric Reaction
Question: My asymmetric Pictet-Spengler reaction (or an alternative key C-C bond-forming reaction) is resulting in low enantiomeric excess (ee). What are the potential causes and how can I improve it?
Answer:
Low enantioselectivity is a common challenge in asymmetric catalysis and can stem from several factors. A systematic approach to troubleshooting is recommended.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Catalyst Purity/Activity | - Verify Catalyst Quality: Ensure the chiral catalyst or ligand is of high purity and has not degraded. If possible, obtain a fresh batch from a reliable supplier or re-purify/re-synthesize it. - Handle Air/Moisture-Sensitive Catalysts Properly: Many organometallic catalysts and some organocatalysts are sensitive to air and moisture. Use rigorous inert atmosphere techniques (glovebox or Schlenk line) and anhydrous solvents. |
| Reagent and Substrate Purity | - Purify Starting Materials: Impurities in the tryptamine (B22526) derivative or the aldehyde/ketone component can act as catalyst poisons or competing substrates. Purify all starting materials by recrystallization, distillation, or chromatography. - Check Solvent Quality: Use high-purity, anhydrous solvents. Trace amounts of water or other impurities can deactivate the catalyst. |
| Reaction Conditions | - Optimize Temperature: Temperature can have a significant impact on enantioselectivity. Generally, lower temperatures favor higher ee. Perform a temperature screen to find the optimal balance between reaction rate and selectivity. - Adjust Catalyst Loading: While a higher catalyst loading might increase the reaction rate, it can sometimes lead to lower ee due to the formation of less selective catalyst aggregates. Screen a range of catalyst loadings. - Vary Concentration: The concentration of the reactants can influence the aggregation state of the catalyst and the reaction kinetics. Experiment with different concentrations. |
| Incorrect Catalyst/Ligand Choice | - Screen Different Ligands/Catalysts: The chosen chiral ligand or catalyst may not be optimal for your specific substrate. Consult the literature for catalysts known to be effective for similar transformations and consider screening a small library of catalysts. |
Guide 2: Low Diastereoselectivity in the Cyclopropanation Step
Question: I am observing a poor diastereomeric ratio (dr) in the formation of the spiro-cyclopropane ring. How can I improve the diastereoselectivity?
Answer:
Achieving high diastereoselectivity in the construction of the spiro-cyclopropane ring is crucial. The facial selectivity of the cyclopropanating agent's approach to the exocyclic double bond of the β-carboline precursor is influenced by steric and electronic factors.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Steric Hindrance | - Modify Protecting Groups: The size of the protecting groups on the β-carboline nitrogen atoms can influence the steric environment around the reaction center. Experiment with bulkier or smaller protecting groups to alter the preferred trajectory of the incoming reagent. - Choice of Cyclopropanating Agent: Different cyclopropanating agents (e.g., those derived from sulfonium (B1226848) ylides, diazo compounds with a chiral catalyst) will have different steric demands. Evaluate a variety of reagents. |
| Reaction Conditions | - Solvent Effects: The polarity and coordinating ability of the solvent can affect the transition state geometry. Screen a range of solvents from non-polar (e.g., toluene, hexanes) to polar aprotic (e.g., THF, CH2Cl2). - Temperature Optimization: Similar to enantioselectivity, diastereoselectivity is often temperature-dependent. Lowering the temperature may enhance selectivity. |
| Substrate Control vs. Reagent Control | - Enhance Substrate-Directing Effects: If relying on substrate control, ensure the existing stereocenters effectively direct the approach of the reagent. This may involve modifying the substrate to lock its conformation. - Utilize a Chiral Reagent/Catalyst: If substrate control is weak, employing a chiral cyclopropanating reagent or a chiral catalyst can override the inherent substrate bias and enforce the desired diastereoselectivity. |
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic strategies for constructing the spiro[β-carboline-4,1'-cyclopropane] core of ONO-2952 analogues?
A1: The most convergent strategies typically involve two key stages:
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Formation of the Tetrahydro-β-carboline Ring: This is often achieved through an asymmetric Pictet-Spengler reaction between a tryptamine derivative and an appropriate aldehyde or ketone.[1] This reaction establishes the stereocenter at the C-1 position of the β-carboline.
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Construction of the Spiro-cyclopropane Ring: This is typically accomplished by the cyclopropanation of an exocyclic double bond at the C-4 position of the pre-formed β-carboline. Common methods include reactions with sulfur or tellurium ylides, or transition-metal-catalyzed reactions with diazo compounds.[2][3]
Q2: How can I confirm the absolute and relative stereochemistry of my synthesized ONO-2952 analogue?
A2: A combination of techniques is generally required:
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NMR Spectroscopy: 1D and 2D NMR techniques, particularly NOESY (Nuclear Overhauser Effect Spectroscopy), can help determine the relative stereochemistry by identifying through-space proximity of different protons.
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X-ray Crystallography: If a crystalline sample can be obtained, single-crystal X-ray diffraction provides unambiguous determination of both the relative and absolute stereochemistry.
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Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC can be used to separate enantiomers and determine the enantiomeric excess (ee). Comparison of the retention times with those of known standards (if available) can help in assigning the absolute configuration.
Q3: What are some common side reactions to be aware of during the synthesis?
A3:
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In the Pictet-Spengler Reaction:
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Racemization: The newly formed stereocenter can sometimes be prone to racemization under the reaction conditions, especially if the reaction is run at high temperatures or for extended periods.
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Over-oxidation: The tetrahydro-β-carboline product can be oxidized to the aromatic β-carboline, particularly if exposed to air for prolonged periods.
-
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In the Cyclopropanation Step:
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Epimerization: The stereocenter at C-1 of the β-carboline could potentially epimerize under basic or acidic conditions used in some cyclopropanation protocols.
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Michael Addition: If using ylide chemistry, the ylide can sometimes act as a Michael donor to other electrophilic sites in the molecule if present.
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Quantitative Data Summary
The following tables summarize representative quantitative data for key transformations in the synthesis of spirocyclic β-carboline and oxindole (B195798) systems, which are structurally related to ONO-2952.
Table 1: Asymmetric Pictet-Spengler Reactions for Tetrahydro-β-carboline Synthesis
| Catalyst | Substrate | Yield (%) | ee (%) | Reference |
| Chiral Phosphoric Acid | Tryptamine & α-keto ester | 85-95 | 90-99 | Fictionalized Data |
| Thiourea Catalyst | Tryptamine & Aldehyde | 70-90 | 85-98 | Fictionalized Data |
| Chiral Boron Lewis Acid | Tryptamine & Ketone | 65-80 | 80-95 | Fictionalized Data |
Table 2: Diastereoselective Cyclopropanation of Exocyclic Alkenes
| Cyclopropanating Agent | Substrate | Yield (%) | dr | Reference |
| Dimethylsulfoxonium methylide | 3-Methyleneoxindole | 80-95 | >20:1 | Fictionalized Data |
| Chiral Telluronium Ylide | Exocyclic β-carboline alkene | 70-85 | 10:1 to >20:1 | Fictionalized Data |
| Rh(II)-catalyst + Diazoacetate | Exocyclic β-carboline alkene | 60-75 | 5:1 to 15:1 | Fictionalized Data |
Experimental Protocols
The following are representative experimental protocols for key steps in the synthesis of ONO-2952 analogues, based on literature procedures for similar compounds.
Protocol 1: Asymmetric Pictet-Spengler Reaction
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To a solution of the chiral phosphoric acid catalyst (5-10 mol%) in a dry, non-polar solvent (e.g., toluene, CH2Cl2) under an inert atmosphere (N2 or Ar) at the desired temperature (e.g., -20 °C to room temperature), add the tryptamine derivative (1.0 equiv).
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Stir the mixture for 15-30 minutes.
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Add the aldehyde or ketone component (1.1-1.5 equiv) dropwise over a period of 10-20 minutes.
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Stir the reaction mixture at the same temperature until the reaction is complete as monitored by TLC or LC-MS.
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Quench the reaction with a saturated aqueous solution of NaHCO3.
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Extract the product with an organic solvent (e.g., ethyl acetate, CH2Cl2).
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Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired tetrahydro-β-carboline.
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Determine the enantiomeric excess by chiral HPLC analysis.
Protocol 2: Diastereoselective Cyclopropanation using a Sulfonium Ylide
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To a suspension of trimethylsulfoxonium (B8643921) iodide (1.5-2.0 equiv) in anhydrous DMSO under an inert atmosphere, add sodium hydride (60% dispersion in mineral oil, 1.5-2.0 equiv) portion-wise at room temperature.
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Stir the resulting mixture at room temperature for 1-2 hours until the evolution of hydrogen gas ceases and a clear solution of the ylide is formed.
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Cool the ylide solution to the desired temperature (e.g., 0 °C to room temperature).
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Add a solution of the exocyclic β-carboline alkene precursor (1.0 equiv) in anhydrous THF or DMSO dropwise to the ylide solution.
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Stir the reaction mixture at the same temperature for the required time (monitor by TLC or LC-MS).
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Pour the reaction mixture into ice-water and extract with an organic solvent (e.g., ethyl acetate).
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Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography on silica gel to afford the spiro-cyclopropane product.
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Determine the diastereomeric ratio by 1H NMR analysis of the crude reaction mixture.
Visualizations
Logical Workflow for Troubleshooting Low Enantioselectivity
Caption: Troubleshooting decision tree for low enantioselectivity.
General Synthetic Workflow for ONO-2952 Analogues
Caption: A generalized synthetic workflow for ONO-2952 analogues.
Signaling Pathway of TSPO Antagonism
Caption: Simplified signaling pathway of TSPO and its antagonism.
References
- 1. Structure-Based Design of Novel Tetrahydro-Beta-Carboline Derivatives with a Hydrophilic Side Chain as Potential Phosphodiesterase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Development of an asymmetric synthesis of a chiral quaternary FLAP inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Overcoming poor oral absorption of (R)-ONO-2952 in preclinical models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with (R)-ONO-2952 in preclinical models, with a focus on addressing challenges related to its oral absorption.
Troubleshooting Guide: Overcoming Poor Oral Absorption of this compound
Researchers may encounter variability in the oral absorption of this compound, particularly under fasted conditions. The following guide provides potential solutions to address these challenges.
| Issue | Potential Cause | Troubleshooting Steps |
| Low or variable plasma concentrations after oral gavage | Poor aqueous solubility of this compound. | 1. Optimize Vehicle Formulation: Utilize co-solvents and surfactants to improve solubility. A recommended starting formulation for animal studies includes a mixture of DMSO, PEG300/PEG400, Tween-80, and saline. It is advised to keep the proportion of DMSO below 2% in the final working solution, especially for sensitive animal models.[1][2] 2. Consider Nanosuspension: Developing a nanocrystalline formulation through wet media milling can enhance the dissolution rate and improve bioavailability, particularly for compounds with pH-dependent solubility.[3] 3. Use of Cyclodextrins: Incorporating cyclodextrins, such as SBE-β-CD, can form inclusion complexes with poorly soluble drugs, thereby increasing their solubility and oral absorption.[1][2][4] |
| Significant "food effect" observed (higher exposure with food) | The presence of food, particularly fatty foods, can increase the solubilization and absorption of lipophilic compounds. Clinical studies with ONO-2952 in healthy volunteers showed that fed conditions significantly increased systemic exposure compared to fasted conditions.[5] | 1. Standardize Feeding Conditions: For consistency across experiments, either administer the compound in a fed state or maintain a strict fasting protocol. 2. Self-Emulsifying Drug Delivery Systems (SEDDS): Formulating this compound in a SEDDS can mimic the effect of a high-fat meal by creating a fine emulsion in the gastrointestinal tract, which can enhance absorption.[4] |
| Inconsistent results between animals | Differences in gastrointestinal physiology, including gastric emptying time and pH, can affect drug absorption. | 1. Control for Stress: As this compound is investigated for stress-related disorders, it is important to note that stress itself can alter gastrointestinal function.[6] Acclimatize animals properly and handle them consistently to minimize stress-induced variability. 2. Dose Volume and Administration Technique: Ensure consistent oral gavage technique and appropriate dose volumes for the animal model to minimize variability in administration. |
| Evidence of first-pass metabolism | While not explicitly stated for this compound, first-pass metabolism is a common reason for reduced oral bioavailability in preclinical species like rats and dogs.[7] | 1. Conduct a Pilot IV vs. PO Study: To determine the absolute bioavailability, administer this compound both intravenously and orally and compare the plasma AUC values. This will help quantify the extent of first-pass metabolism. 2. Consider Prodrug Strategies: If first-pass metabolism is significant, a prodrug approach could be explored to mask the metabolic site and improve bioavailability, although this is a more advanced drug development strategy.[8] |
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is the R-enantiomer of ONO-2952, a potent and selective antagonist of the translocator protein 18 kDa (TSPO).[1][9] TSPO is located on the outer mitochondrial membrane and is involved in neurosteroid synthesis and neuroinflammation.[10] By antagonizing TSPO, this compound inhibits stress-induced increases in neurosteroid production and noradrenaline release in the brain, which is the basis for its potential therapeutic effects in stress-related disorders.[6]
Q2: Is this compound orally active?
A2: Yes, this compound is described as an orally active TSPO antagonist in preclinical and clinical studies.[5][9] It has shown dose-dependent effects in rats following oral administration.[6] However, its absorption can be influenced by factors such as food, which suggests that its bioavailability may be variable under certain conditions.[5]
Q3: What are the reported pharmacokinetic parameters of ONO-2952 in humans?
A3: In a study with healthy volunteers, plasma concentrations of ONO-2952 peaked between 2.5 to 3.5 hours after a single dose under fasted conditions.[5] Systemic exposure (Cmax and AUC) increased significantly when administered with food. For example, at a 200 mg dose, the geometric mean ratios for Cmax and AUClast were 778% and 382% higher, respectively, under fed conditions compared to fasted conditions.[5]
Q4: What preclinical models have been used to study the effects of this compound?
A4: this compound has been evaluated in various rat models of stress, including restraint stress-induced defecation and conditioned fear stress-induced freezing behavior.[6][9] It has also been studied in mouse models of chronic social defeat stress to investigate its effects on depressive-like behaviors and neuroinflammation.[10]
Data Presentation
Table 1: Effect of Food on ONO-2952 Pharmacokinetics in Healthy Volunteers (Single Dose) [5]
| Dose | Condition | Geometric Mean Ratio of Cmax (90% CI) | Geometric Mean Ratio of AUClast (90% CI) |
| 10 mg | Fed vs. Fasted | 229% (176-299) | 159% (131-192) |
| 200 mg | Fed vs. Fasted | 778% (623-971) | 382% (288-506) |
Table 2: Preclinical Efficacy of Orally Administered ONO-2952 in Rats [6]
| Model | Dose (mg/kg, oral) | Effect |
| Restraint Stress-Induced Defecation | ≥ 0.3 | Dose-dependent suppression |
| Conditioned Fear Stress-Induced Freezing | ≥ 1 | Suppression equivalent to diazepam (3 mg/kg) |
Experimental Protocols
Protocol 1: Oral Administration of this compound in Rats for Behavioral Studies
This protocol is based on methodologies described for evaluating the anti-stress effects of ONO-2952.[6][9]
-
Animal Model: Male Sprague Dawley rats (8 weeks old) are commonly used.[9]
-
Acclimatization: Animals should be housed under standard laboratory conditions (22 ± 2 °C, 12h light/dark cycle) with ad libitum access to food and water for at least one week prior to the experiment.
-
Formulation Preparation:
-
Prepare a vehicle solution. A common vehicle for poorly soluble compounds consists of a mixture of solvents. For example, a vehicle containing DMSO, PEG400, and Tween-80 in saline can be used.[1][2]
-
Dissolve this compound in the chosen vehicle to achieve the desired final concentrations (e.g., 0.03, 0.1, 0.3, 1, 3 mg/kg).[9] The volume of administration should be consistent (e.g., 5 mL/kg).
-
-
Administration:
-
Administer the prepared this compound formulation or vehicle to the rats via oral gavage.
-
The timing of administration relative to the behavioral test is critical. Typically, the compound is administered 60 minutes before the stress exposure or behavioral assessment.
-
-
Behavioral Assessment:
-
Restraint Stress: Place the rat in a restrainer for a defined period (e.g., 60 minutes) and count the number of fecal boli.
-
Conditioned Fear Stress: On day 1, condition the rats by pairing a neutral stimulus (e.g., a tone) with a mild footshock. On day 2, expose the rats to the conditioned stimulus in a different context and measure the duration of freezing behavior.
-
-
Data Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test) to compare the effects of different doses of this compound with the vehicle control group.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Troubleshooting workflow for oral absorption.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. "FORMULATION STRATEGIES TO IMPROVE BIOAVAILABILITY AND ORAL ABSORPTION " by Henis J. Patel [scholar.stjohns.edu]
- 4. pharmtech.com [pharmtech.com]
- 5. Safety, Tolerability, and Pharmacokinetic Profile of the Novel Translocator Protein 18 kDa Antagonist ONO-2952 in Healthy Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anti-stress effects of ONO-2952, a novel translocator protein 18 kDa antagonist, in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Disposition of radiolabeled BMS-204352 in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Strategies to improve oral drug bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Antidepressant effect of the translocator protein antagonist ONO-2952 on mouse behaviors under chronic social defeat stress - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Validating TSPO Target Engagement of (R)-ONO-2952 In Vivo
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on validating the in vivo target engagement of (R)-ONO-2952, a novel antagonist of the 18 kDa translocator protein (TSPO).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a novel, selective antagonist for the Translocator Protein (TSPO), an 18 kDa protein primarily located on the outer mitochondrial membrane.[1] It binds with high affinity to both rat and human TSPO.[2] The mechanism of action of this compound involves the inhibition of TSPO function, which leads to the suppression of neurosteroid production and noradrenaline release in the brain, particularly under conditions of stress.[2] Furthermore, in vitro studies have demonstrated that this compound can suppress the release of pro-inflammatory cytokines and mitochondrial reactive oxygen species in microglia stimulated by lipopolysaccharide (LPS).[3]
Q2: How can I validate the target engagement of this compound in vivo?
The primary method for in vivo validation of this compound target engagement is through Positron Emission Tomography (PET) imaging using a TSPO-specific radioligand, such as [11C]PBR28.[4] A baseline PET scan is performed to measure the baseline TSPO availability in the brain. Following administration of this compound, a second PET scan is conducted to measure the occupancy of TSPO by the drug. The percentage of TSPO occupancy can then be calculated by comparing the binding potential of the radioligand before and after this compound administration.[4]
Q3: What are the key considerations before starting a TSPO PET imaging study?
Before initiating a TSPO PET study, it is crucial to consider the following:
-
Choice of Radioligand: Second-generation TSPO radioligands like [11C]PBR28 offer a better signal-to-noise ratio compared to the first-generation tracer, (R)-[11C]PK11195.[1][5] However, the binding of many second-generation tracers is affected by a genetic polymorphism.[1]
-
TSPO Genetic Polymorphism (rs6971): A single nucleotide polymorphism (SNP) in the TSPO gene (rs6971) results in different binding affinities for many second-generation radioligands.[6][7] Individuals can be classified as high-affinity binders (HABs), mixed-affinity binders (MABs), or low-affinity binders (LABs).[8][9] It is essential to genotype subjects and account for this in the study design and data analysis.[6][8]
-
Kinetic Modeling: Accurate quantification of TSPO binding requires appropriate kinetic modeling of the PET data, often involving arterial blood sampling to obtain an input function.[10][11]
Troubleshooting Guides
Issue 1: High inter-subject variability in TSPO PET signal
Possible Cause: The single nucleotide polymorphism rs6971 in the TSPO gene significantly impacts the binding affinity of second-generation radioligands like [11C]PBR28.[7][9] This leads to trimodal distribution of binding affinity in the population (HAB, MAB, LAB).[5]
Solution:
-
Genotyping: All subjects should be genotyped for the rs6971 polymorphism prior to the PET study.[8] This can be done using a TaqMan SNP Genotyping Assay from a blood or saliva sample.[8]
-
Subject Stratification: Based on the genotype, subjects can be stratified into HAB, MAB, and LAB groups. Low-affinity binders (LABs) often have a signal too low to be reliably quantified and are frequently excluded from analysis.[5][8]
-
Data Correction: For MABs, a correction factor can be applied to their binding values to normalize them to the HAB group. However, this approach should be validated within the specific study.[8]
-
Inclusion as a Covariate: The genotype can be included as a covariate in the statistical analysis to account for its effect on the PET signal.[8]
Issue 2: High non-specific binding of the TSPO radioligand
Possible Cause: Some first-generation TSPO radioligands, like (R)-[11C]PK11195, are known for their high non-specific binding, which can result in a low signal-to-noise ratio.[1][5][12]
Solution:
-
Use of Second-Generation Radioligands: Employ second-generation radioligands such as [11C]PBR28, [18F]FEPPA, or [18F]DPA-714, which generally exhibit a better signal-to-noise ratio.[1][13]
-
Blocking Studies: To determine the non-displaceable binding (VND), a blocking study can be performed. This involves a baseline PET scan followed by a second scan after administration of a high dose of a non-radiolabeled TSPO ligand (like XBD173) to saturate the specific binding sites. The remaining signal represents the non-specific binding.[14]
-
Appropriate Kinetic Modeling: Use kinetic models that can effectively separate specific from non-specific binding. A two-tissue compartment model (2TCM) is often employed for TSPO PET data.[10]
Issue 3: Difficulty in detecting TSPO signal in animal models of mild neuroinflammation
Possible Cause: In models with subtle neuroinflammation, the increase in TSPO expression may be modest, making it challenging to detect with PET.
Solution:
-
Choice of Animal Model: The lipopolysaccharide (LPS)-induced neuroinflammation model is a robust method to validate the sensitivity of TSPO radioligands. The dose and route of LPS administration can be adjusted to induce varying levels of neuroinflammation.[15][16][17]
-
Ex Vivo Autoradiography: To confirm the in vivo PET findings, ex vivo autoradiography on brain sections can be performed. This technique offers higher resolution and can validate the presence of specific TSPO binding in the regions of interest.[17]
-
Immunohistochemistry: Complementary immunohistochemical staining for microglial and astrocytic markers (e.g., Iba1 and GFAP) alongside TSPO can confirm the cellular source of the TSPO signal.
Quantitative Data
This compound Binding Affinity and In Vivo Occupancy
| Parameter | Species/System | Value | Reference |
| Ki | Rat TSPO | 0.330 - 9.30 nmol/L | [2] |
| Ki | Human TSPO | 0.330 - 9.30 nmol/L | [2] |
| Brain TSPO Occupancy | Rats (at 0.3 mg/kg) | > 50% | [2] |
Human Brain TSPO Occupancy by this compound (24h post-dose)
| Oral Dose of this compound | Mean Whole Brain Occupancy (%) |
| 6 mg | Not specified |
| 20 mg | Dose-dependent increase |
| 60 mg | Dose-dependent increase |
| 200 mg | Approaching saturation |
Data from a Phase 1 PET study in healthy adults using [11C]PBR28.[4]
Experimental Protocols
Protocol 1: In Vivo TSPO Occupancy Assessment in Humans using [11C]PBR28 PET
This protocol is based on the methodology described in the Phase 1 study of this compound.[4]
-
Subject Screening:
-
Obtain informed consent.
-
Perform a medical history review and physical examination.
-
Genotype all subjects for the TSPO rs6971 polymorphism.[8]
-
-
PET Scan Procedure (Baseline):
-
Subjects should fast for at least 4-6 hours prior to the scan.[18]
-
Acquire a baseline PET scan with an intravenous bolus injection of [11C]PBR28 (typically 370-555 MBq).[18]
-
Perform dynamic scanning for 90-120 minutes.
-
Collect arterial blood samples throughout the scan to generate a metabolite-corrected arterial input function.[18]
-
-
Drug Administration:
-
Administer a single oral dose of this compound.
-
-
PET Scan Procedure (Post-dose):
-
At 24 hours post-dose, perform a second [11C]PBR28 PET scan following the same procedure as the baseline scan.
-
-
Data Analysis:
-
Reconstruct PET images and co-register with anatomical MRI scans.
-
Define regions of interest (ROIs) on the MRI.
-
Use a two-tissue compartment model (2TCM) with the arterial input function to estimate the total distribution volume (VT) in each ROI.[4]
-
Calculate the binding potential relative to the non-displaceable binding (BPND).
-
Calculate TSPO occupancy as the percentage change in BPND from baseline to the post-dose scan.[4]
-
Protocol 2: LPS-Induced Neuroinflammation Model in Rodents for TSPO PET Imaging
This protocol is a general guideline based on established methods.[15][17]
-
Animal Preparation:
-
Use adult male Wistar rats or C57BL/6 mice.
-
Anesthetize the animals (e.g., with isoflurane).
-
-
Stereotactic Injection of LPS:
-
Secure the animal in a stereotaxic frame.
-
Inject a low dose of lipopolysaccharide (LPS) (e.g., 1 µg in rats) into the desired brain region (e.g., striatum).[17]
-
-
PET Imaging:
-
At a specified time point post-injection (e.g., 3 days), perform a PET scan with a TSPO radioligand (e.g., [18F]DPA-714 or [11C]PBR28).[17]
-
Administer the radiotracer via tail vein injection.
-
Acquire dynamic or static PET images.
-
-
Data Analysis:
-
Co-register PET images with a CT or MRI for anatomical reference.
-
Draw regions of interest (ROIs) over the injection site and a contralateral control region.
-
Calculate the uptake ratio of the ipsilateral (LPS-injected) to the contralateral side.
-
-
Ex Vivo Validation:
-
Following the final PET scan, perfuse the animals and collect the brains.
-
Perform ex vivo autoradiography on brain sections using a TSPO radioligand to confirm specific binding.[17]
-
Conduct immunohistochemistry for TSPO, Iba1 (microglia), and GFAP (astrocytes) to identify the cellular source of the TSPO signal.
-
Visualizations
Caption: Signaling pathway of TSPO in neuroinflammation and the antagonistic action of this compound.
References
- 1. TSPO Radioligands for Neuroinflammation: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-stress effects of ONO-2952, a novel translocator protein 18 kDa antagonist, in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Identifying improved TSPO PET imaging probes through biomathematics: The impact of multiple TSPO binding sites in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Translocator protein (18 kDa) polymorphism (rs6971) explains in-vivo brain binding affinity of the PET radioligand [18F]-FEPPA - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An 18-kDa Translocator Protein (TSPO) polymorphism explains differences in binding affinity of the PET radioligand PBR28 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Kinetic modelling of [11C]PBR28 for 18 kDa translocator protein PET data: A validation study of vascular modelling in the brain using XBD173 and tissue analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The methodology of TSPO imaging with positron emission tomography - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Essential Principles and Recent Progress in the Development of TSPO PET Ligands for Neuroinflammation Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Recent developments on PET radiotracers for TSPO and their applications in neuroimaging - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Specific and non-specific binding of a tracer for the translocator-specific protein in schizophrenia: an [11C]-PBR28 blocking study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Lipopolysaccharide-Induced Model of Neuroinflammation: Mechanisms of Action, Research Application and Future Directions for Its Use - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Comparative Evaluation of Three TSPO PET Radiotracers in a LPS-Induced Model of Mild Neuroinflammation in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
Technical Support Center: (R)-ONO-2952 PET Imaging
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing positron emission tomography (PET) imaging with a radiolabeled version of (R)-ONO-2952.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective antagonist for the translocator protein 18 kDa (TSPO).[1][2] TSPO is located on the outer mitochondrial membrane and is involved in neurosteroid synthesis and inflammatory processes.[3] this compound exerts its effects by inhibiting the excessive activation of the noradrenergic system in the brain.[1] It has been shown to inhibit stress-induced increases in both neurosteroid production and noradrenaline release.[2] This mechanism underlies its potential for treating stress-related disorders.[2]
Q2: What is the primary application of this compound in PET imaging?
While clinical trials have focused on the therapeutic effects of oral this compound for conditions like irritable bowel syndrome (IBS), a radiolabeled version of this compound for PET imaging would be utilized to visualize and quantify the density and distribution of TSPO in the brain and other organs.[4][5][6] TSPO expression is upregulated in activated microglia and astrocytes, making it a valuable biomarker for neuroinflammation and brain injury.[3]
Q3: What are the key binding characteristics of this compound?
This compound exhibits high binding affinity for both rat and human TSPO, with a Ki value in the range of 0.33-9.30 nM.[1][2] It is highly selective for TSPO over other receptors, transporters, and ion channels.[1][2]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Signal-to-Noise Ratio in PET Image | 1. Insufficient radiotracer dose.2. Suboptimal uptake period.3. Patient/subject movement during scan.4. Incorrect image reconstruction parameters. | 1. Ensure the injected dose is in the recommended range for the specific radiolabeled this compound tracer.2. Optimize the uptake time based on pharmacokinetic data to ensure peak brain uptake.3. Use head restraints and monitor for movement. Consider motion correction algorithms if available.4. Review and optimize image reconstruction parameters, including attenuation and scatter correction.[7][8][9] |
| High Non-Specific Binding | 1. Suboptimal radiotracer with poor specificity.2. Presence of competing endogenous or exogenous ligands.3. Pathological conditions affecting tracer distribution. | 1. If developing a novel this compound tracer, perform in vitro autoradiography to confirm specific binding.2. Screen subjects for medications or conditions that might interfere with TSPO binding.3. A blocking study with an excess of cold (non-radiolabeled) this compound can help quantify the specific binding component. |
| Variability in Test-Retest Scans | 1. Physiological changes in the subject between scans.2. Inconsistent patient preparation (e.g., fasting state).3. Differences in scanner calibration or performance. | 1. Control for factors that can influence TSPO expression, such as stress or inflammation.2. Standardize patient preparation protocols, including diet and time of day for scanning.3. Perform regular quality control and calibration of the PET scanner.[7] |
| Image Artifacts | 1. Patient movement.2. Metal implants.3. Errors in attenuation correction, often due to discrepancies between CT and PET data.[7][9] | 1. Use motion correction techniques.2. If possible, exclude patients with significant metal implants in the field of view.3. Ensure proper co-registration of CT and PET images. Review the CT-based attenuation map for any artifacts.[7] |
Quantitative Data Summary
Table 1: Binding Affinity of this compound
| Target | Species | Ki (nM) |
| TSPO | Rat | 0.33 - 9.30[1][2] |
| TSPO | Human | 0.33 - 9.30[1][2] |
Table 2: Preclinical Oral Dosing and Effects of this compound in Rats
| Dose (mg/kg) | Effect | Brain TSPO Occupancy |
| 0.03 - 3 | Dose-dependent suppression of restraint stress-induced defecation.[1] | > 50% at effective doses.[2] |
| ≥ 1 | Suppression of conditioned fear stress-induced freezing behavior.[2] | Not specified. |
Table 3: Human Pharmacokinetics of Oral ONO-2952 (Single Ascending Dose - SAD Study)
| Dose (mg) | Time to Peak Plasma Concentration (Tmax) |
| 3 - 400 | 2.5 - 3.5 hours[10] |
Table 4: Human Pharmacokinetics of Oral ONO-2952 (Multiple Ascending Dose - MAD Study)
| Dose (mg/day for 21 days) | Time to Peak Plasma Concentration (Tmax) |
| 30, 60, 100 | 3.0 - 4.0 hours[10] |
Experimental Protocols
Protocol 1: General PET Imaging Protocol with Radiolabeled this compound
This is a generalized protocol and should be adapted based on the specific radiotracer and scanner used.
-
Subject Preparation:
-
Subjects should fast for at least 4-6 hours prior to the scan to minimize metabolic variability.
-
Obtain informed consent and screen for any exclusionary criteria (e.g., medications that may interfere with TSPO binding).
-
Insert two intravenous catheters, one for radiotracer injection and one for blood sampling.
-
-
Radiotracer Administration:
-
Administer a bolus injection of the radiolabeled this compound. The exact dose will depend on the radioisotope and local regulations.
-
Record the time and amount of injected radioactivity.
-
-
PET Scan Acquisition:
-
Position the subject in the PET scanner with a head holder to minimize movement.
-
Perform a transmission scan (using a CT or radioactive source) for attenuation correction.
-
Begin dynamic PET scanning immediately after radiotracer injection for a total of 90-120 minutes.
-
Acquire arterial blood samples throughout the scan to measure the arterial input function.
-
-
Image Reconstruction:
-
Data Analysis:
-
Co-register the PET images with an anatomical MRI scan for anatomical delineation of regions of interest (ROIs).
-
Generate time-activity curves (TACs) for each ROI.
-
Perform kinetic modeling (e.g., two-tissue compartment model) using the TACs and the arterial input function to estimate binding parameters such as the total distribution volume (VT).
-
Protocol 2: In Vitro Autoradiography with Radiolabeled this compound
-
Tissue Preparation:
-
Use frozen brain tissue sections (e.g., 20 µm thick) from relevant species (human or animal models).
-
Thaw-mount the sections onto microscope slides.
-
-
Incubation:
-
Incubate the slides with a solution containing the radiolabeled this compound at a concentration appropriate to saturate TSPO sites.
-
For non-specific binding, incubate a parallel set of slides with the radiotracer plus a high concentration of a competing TSPO ligand (e.g., unlabeled this compound or PK11195).
-
-
Washing:
-
Wash the slides in a buffer solution to remove unbound radiotracer.
-
-
Imaging:
-
Expose the slides to a phosphor imaging plate or autoradiographic film.
-
Scan the imaging plate or develop the film to visualize the distribution of the radiotracer.
-
-
Analysis:
-
Quantify the signal intensity in different brain regions using densitometry software.
-
Subtract the non-specific binding signal from the total binding to determine the specific binding.
-
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Anti-stress effects of ONO-2952, a novel translocator protein 18 kDa antagonist, in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antidepressant effect of the translocator protein antagonist ONO-2952 on mouse behaviors under chronic social defeat stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Randomised clinical trial: exploratory phase 2 study of ONO-2952 in diarrhoea-predominant irritable bowel syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. egr.msu.edu [egr.msu.edu]
- 8. m.youtube.com [m.youtube.com]
- 9. Improving PET Imaging Acquisition and Analysis With Machine Learning: A Narrative Review With Focus on Alzheimer's Disease and Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Safety, Tolerability, and Pharmacokinetic Profile of the Novel Translocator Protein 18 kDa Antagonist ONO-2952 in Healthy Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
How to account for TSPO polymorphism in (R)-ONO-2952 research
This technical support guide provides researchers, scientists, and drug development professionals with essential information and protocols to account for the translocator protein (TSPO) polymorphism in research involving the TSPO antagonist, (R)-ONO-2952.
Frequently Asked Questions (FAQs)
Q1: What is the TSPO polymorphism and why is it important in my research?
A1: The 18kDa translocator protein (TSPO) is a mitochondrial protein that is a target for various drugs and imaging agents.[1] A common single nucleotide polymorphism (SNP) in the TSPO gene, known as rs6971, results in an alanine (B10760859) to threonine amino acid substitution at position 147 (Ala147Thr).[2] This polymorphism significantly impacts the binding affinity of many TSPO ligands.[2][3] Individuals can be classified into three groups based on their genotype:
-
High-Affinity Binders (HABs): Homozygous for the alanine allele (Ala/Ala).
-
Mixed-Affinity Binders (MABs): Heterozygous (Ala/Thr).
-
Low-Affinity Binders (LABs): Homozygous for the threonine allele (Thr/Thr).[4]
Failing to account for these binding affinity differences can lead to significant variability and misinterpretation of experimental data, particularly in quantitative studies like PET imaging or in vitro binding assays.[4]
Q2: Does the rs6971 polymorphism affect the binding of this compound to TSPO?
A2: Currently, there is a lack of publicly available data that directly examines the binding affinity of this compound to the different TSPO polymorphic variants (HAB, MAB, and LAB). While this compound is known to be a potent antagonist of human TSPO, it is crucial for researchers to empirically determine its binding affinity for each genotype to ensure data accuracy and proper interpretation.[5]
Q3: How can I determine the TSPO genotype of my subjects or cell lines?
A3: TSPO genotyping for the rs6971 polymorphism can be performed using standard molecular biology techniques. A common and reliable method is a TaqMan SNP Genotyping Assay, which is a form of real-time PCR.[6] DNA is extracted from blood samples or cell pellets, and the assay uses specific primers and fluorescently labeled probes to differentiate between the alleles.
Q4: What should I do if I find that this compound has different binding affinities for the TSPO genotypes?
A4: If you determine that the binding affinity of this compound is affected by the rs6971 polymorphism, you should account for this in your experimental design and data analysis. Strategies include:
-
Stratifying your data: Analyze the data for HAB, MAB, and LAB groups separately.
-
Statistical correction: Use statistical models that include genotype as a covariate to account for the variance introduced by the polymorphism.[4]
-
Subject selection: For some studies, it may be appropriate to enroll subjects from only one binding group to reduce variability.[7]
Q5: What are the frequencies of the different TSPO genotypes in the population?
A5: The allele frequencies of the rs6971 polymorphism vary significantly across different ethnic populations. It is important to be aware of the expected frequencies in your study population.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High variability in binding assay results with this compound. | The use of tissue or cells with mixed or unknown TSPO genotypes. | Genotype all tissue/cell sources for the rs6971 polymorphism. Determine the binding affinity of this compound for each genotype (HAB, MAB, LAB) separately. |
| Inconsistent in vivo effects of this compound at a given dose. | The study population may include a mix of HAB, MAB, and LAB individuals, leading to different levels of TSPO occupancy and response. | Genotype all study subjects. Stratify the results by genotype or use genotype as a covariate in the statistical analysis. Consider enriching the study population for a specific genotype if appropriate. |
| This compound appears less potent than expected in a human cell line. | The cell line may be of the LAB or MAB genotype, resulting in lower binding affinity. | Determine the TSPO genotype of the cell line. If possible, use a cell line with a known genotype that is appropriate for the experimental question. |
Quantitative Data Summary
Table 1: Allele Frequencies of TSPO rs6971 Polymorphism in Different Populations
| Population | High-Affinity Binder (HAB) % (Ala/Ala) | Mixed-Affinity Binder (MAB) % (Ala/Thr) | Low-Affinity Binder (LAB) % (Thr/Thr) |
| Korean | ~96% | ~4% | 0% |
| East Asian | ~97% | ~6% | ~0.1% |
| American | ~69% | ~28% | ~3% |
| African | ~67% | ~29% | ~3% |
| European | ~46% | ~44% | ~11% |
Data compiled from multiple sources.[8]
Experimental Protocols
Protocol 1: TSPO Genotyping for rs6971 using Real-Time PCR
This protocol provides a general workflow for determining the TSPO rs6971 genotype.
-
DNA Extraction:
-
Extract genomic DNA from whole blood, saliva, or cell pellets using a commercially available kit according to the manufacturer's instructions.
-
Quantify the DNA concentration and assess its purity using a spectrophotometer.
-
-
Real-Time PCR with TaqMan Assay:
-
Prepare a PCR master mix containing a TaqMan Genotyping Master Mix and a pre-designed TaqMan SNP Genotyping Assay for rs6971.
-
Add the genomic DNA to the master mix in a 96-well PCR plate. Include positive controls for each genotype (Ala/Ala, Ala/Thr, Thr/Thr) and no-template controls.
-
Run the PCR plate on a real-time PCR instrument using the recommended cycling conditions.
-
-
Data Analysis:
-
Analyze the amplification plots to determine the genotype for each sample based on the differential fluorescence of the allele-specific probes.
-
Protocol 2: In Vitro Competitive Radioligand Binding Assay to Determine this compound Affinity
This protocol can be used to determine the inhibition constant (Ki) of this compound for each TSPO genotype.
-
Membrane Preparation:
-
Prepare membranes from cells or tissues expressing a known TSPO genotype (HAB, MAB, or LAB). This can be achieved by homogenizing the cells/tissue in a suitable buffer and isolating the membrane fraction by centrifugation.
-
Determine the protein concentration of the membrane preparation.
-
-
Binding Assay:
-
In a 96-well plate, incubate the membranes with a fixed concentration of a suitable radioligand that binds to TSPO irrespective of the polymorphism (e.g., [³H]PK11195).[2]
-
Add increasing concentrations of unlabeled this compound to compete with the radioligand for binding.
-
Incubate the plate to allow the binding to reach equilibrium.
-
-
Separation and Counting:
-
Rapidly filter the contents of each well through a glass fiber filter to separate the bound from the free radioligand.
-
Wash the filters to remove non-specific binding.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding of the radioligand as a function of the log concentration of this compound.
-
Fit the data to a one-site competition model to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Visualizations
Caption: TSPO's role in neurosteroid synthesis and the antagonistic action of this compound.
Caption: Workflow for accounting for TSPO polymorphism in this compound research.
Caption: Relationship between TSPO rs6971 genotype and binding affinity phenotype.
References
- 1. Interaction between mitochondrial TSPO and inflammatory responses in aging mouse hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. The Translocator Protein (TSPO) Genetic Polymorphism A147T Is Associated with Worse Survival in Male Glioblastoma Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 5. Anti-stress effects of ONO-2952, a novel translocator protein 18 kDa antagonist, in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Binding Affinity of Some Endogenous and Synthetic TSPO Ligands Regarding the rs6971 Polymorphism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. An 18-kDa Translocator Protein (TSPO) polymorphism explains differences in binding affinity of the PET radioligand PBR28 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Translocator Protein (18 kDa) Polymorphism (rs6971) in the Korean Population - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of (R)-ONO-2952 and Racemic ONO-2952 in Functional Assays
For Researchers, Scientists, and Drug Development Professionals
Overview of ONO-2952
ONO-2952 is an orally active TSPO antagonist that has demonstrated anti-stress effects in preclinical models by inhibiting the excessive activation of the noradrenergic system in the brain.[2] (R)-ONO-2952 is the R-enantiomer of the racemic ONO-2952.[3][4]
Quantitative Data Summary for Racemic ONO-2952
The following table summarizes the key in vitro binding affinity data for racemic ONO-2952.
| Target | Species | Ki (nM) |
| TSPO | Rat & Human | 0.33 - 9.30 |
Data sourced from multiple reports on racemic ONO-2952.[1][2]
Signaling Pathway of Racemic ONO-2952
Racemic ONO-2952 exerts its effects by antagonizing the translocator protein (TSPO), which is located on the outer mitochondrial membrane. TSPO is involved in the transport of cholesterol into the mitochondria, a rate-limiting step in the synthesis of neurosteroids. By inhibiting TSPO, ONO-2952 is thought to modulate neurosteroid levels and downstream signaling pathways, leading to its observed anti-stress effects.
Caption: Signaling pathway of racemic ONO-2952.
Experimental Methodologies for Racemic ONO-2952
Detailed experimental protocols for the functional characterization of racemic ONO-2952 are described in the key publication by Mitsui et al. (2015) in Neuropharmacology. While the full text of this article is not publicly available, the following summarizes the likely experimental approaches based on standard pharmacological assays.
TSPO Binding Assay
A radioligand binding assay is a standard method to determine the binding affinity (Ki) of a compound to its target.
References
A Preclinical Showdown: (R)-ONO-2952 versus Diazepam in the Arena of Anxiety
For Immediate Release
In the landscape of anxiolytic drug development, the search for novel compounds with improved efficacy and safety profiles is a perpetual endeavor. This guide offers a comparative analysis of (R)-ONO-2952, a novel translocator protein 18 kDa (TSPO) antagonist, and diazepam, a classical benzodiazepine, based on available preclinical data from rodent anxiety models. This document is intended for researchers, scientists, and drug development professionals to provide an objective comparison of their performance, supported by experimental data and detailed methodologies.
At a Glance: Mechanisms of Action
This compound and diazepam achieve their anxiolytic effects through distinct molecular pathways. Diazepam, a well-established therapeutic, acts as a positive allosteric modulator of the GABA-A receptor, enhancing the inhibitory effects of the neurotransmitter GABA.[1][2][3][4] In contrast, this compound represents a newer class of compounds, exerting its anti-stress effects by antagonizing the translocator protein 18 kDa (TSPO). This action is believed to inhibit the production of neurosteroids and reduce noradrenaline release in the brain, thereby mitigating anxiety-like behaviors.
Head-to-Head: Efficacy in Anxiety Models
Direct comparative studies and data from individual preclinical trials in various anxiety models provide insights into the relative efficacy of this compound and diazepam.
Conditioned Fear Stress Test
In a conditioned fear stress model in rats, this compound demonstrated comparable efficacy to diazepam. Notably, this compound did not exhibit the cognitive-impairing side effects associated with diazepam.
| Compound | Dose | Animal Model | Key Finding | Citation |
| This compound | ≥ 1 mg/kg | Rat | Efficacy equivalent to diazepam at 3 mg/kg in suppressing conditioned fear stress-induced freezing. | [1] |
| Diazepam | 3 mg/kg | Rat | Effective in suppressing conditioned fear stress-induced freezing, but associated with learning and memory impairment. | [1] |
Elevated Plus-Maze (EPM) Test
Efficacy of this compound in the Elevated Plus-Maze (Chronic Social Defeat Stress Model)
Data for the anxiolytic effects of this compound in the EPM comes from studies on mice subjected to chronic social defeat stress, a model that induces anxiety-like behaviors.
| Treatment | Dose | Time in Open Arms (% of total) | Open Arm Entries (% of total) | Citation |
| Vehicle | - | ~25% | ~30% | [2] |
| This compound | 3 mg/kg/day | ~40% | ~45% | [2] |
Efficacy of Diazepam in the Elevated Plus-Maze
Numerous studies have characterized the effects of diazepam in the EPM. The following table summarizes representative data.
| Treatment | Dose | Time in Open Arms (% of total) | Open Arm Entries (% of total) | Citation |
| Vehicle | - | ~15-20% | ~25-30% | [5][6] |
| Diazepam | 1-2 mg/kg | ~30-40% | ~40-50% | [5][6] |
Open Field Test (OFT)
The open field test assesses anxiety and locomotor activity. Anxiolytics are expected to increase the time spent in the center of the open field, an area rodents typically avoid.
Efficacy of this compound in the Open Field Test (Chronic Social Defeat Stress Model)
| Treatment | Dose | Time in Center Zone (s) | Total Distance Traveled (cm) | Citation |
| Vehicle | - | ~30 | ~3500 | [2] |
| This compound | 3 mg/kg/day | ~50 | ~3500 | [2] |
Efficacy of Diazepam in the Open Field Test
| Treatment | Dose | Time in Center Zone (s) | Total Distance Traveled (cm) | Citation |
| Vehicle | - | ~20-30 | ~4000-5000 | [3][7][8] |
| Diazepam | 1.5-2 mg/kg | ~40-50 | ~3500-4500 | [3][7][8] |
Experimental Protocols
Elevated Plus-Maze (EPM) Test
Objective: To assess anxiety-like behavior in rodents.
Apparatus: A plus-shaped maze with two open and two enclosed arms, elevated from the floor.
Procedure:
-
Animals are individually placed in the center of the maze, facing an open arm.
-
Behavior is recorded for a 5-minute session.
-
The maze is cleaned thoroughly between each trial to eliminate olfactory cues.
-
Key parameters measured include:
-
Time spent in the open arms.
-
Time spent in the closed arms.
-
Number of entries into the open arms.
-
Number of entries into the closed arms.
-
Total distance traveled.
-
An increase in the time spent and entries into the open arms is indicative of an anxiolytic effect.
Open Field Test (OFT)
Objective: To evaluate locomotor activity and anxiety-like behavior.
Apparatus: A square or circular arena with walls to prevent escape.
Procedure:
-
Each animal is placed in the center of the open field.
-
Activity is recorded for a defined period, typically 5-10 minutes.
-
The arena is cleaned between each animal.
-
The apparatus is often divided into a central and a peripheral zone for analysis.
-
Key parameters measured include:
-
Time spent in the center zone.
-
Latency to enter the center zone.
-
Number of entries into the center zone.
-
Total distance traveled.
-
Rearing frequency.
-
An increase in the time spent in the center zone is interpreted as a reduction in anxiety.
Conditioned Fear Stress Test
Objective: To assess fear memory and the effects of anxiolytics on fear responses.
Procedure:
-
Conditioning Phase: Animals are placed in a chamber and exposed to a neutral stimulus (e.g., a tone) paired with an aversive stimulus (e.g., a mild foot shock).
-
Testing Phase: After a set period (e.g., 24 hours), the animals are re-exposed to the neutral stimulus (the tone) in the absence of the aversive stimulus.
-
Measurement: The primary measure is the duration of "freezing" behavior (a state of immobility) in response to the conditioned stimulus. A longer freezing time indicates a stronger fear memory. Anxiolytic drugs are expected to reduce the duration of freezing.
Signaling Pathways and Experimental Workflow
To visualize the mechanisms and processes described, the following diagrams have been generated using Graphviz.
Caption: Signaling pathway of Diazepam's anxiolytic action.
Caption: Signaling pathway of this compound's anxiolytic action.
Caption: General experimental workflow for preclinical anxiety models.
Conclusion
This compound emerges as a promising anxiolytic candidate with a distinct mechanism of action compared to the classical benzodiazepine, diazepam. Preclinical evidence suggests that this compound exhibits anxiolytic efficacy comparable to diazepam in certain models, with the significant advantage of not impairing cognitive function. While direct head-to-head comparative data across a broader range of anxiety models is still needed for a complete picture, the available information indicates that TSPO antagonism represents a valuable avenue for the development of novel anxiolytic therapies with an improved side-effect profile. Further research is warranted to fully elucidate the therapeutic potential of this compound and other TSPO ligands in the treatment of anxiety disorders.
References
- 1. Anti-stress effects of ONO-2952, a novel translocator protein 18 kDa antagonist, in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antidepressant effect of the translocator protein antagonist ONO-2952 on mouse behaviors under chronic social defeat stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Diazepam Effects on Anxiety-related Defensive Behavior of Male and Female High and Low Open-Field Activity Inbred Mouse Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scielo.br [scielo.br]
- 6. Behavioral profiles displayed by rats in an elevated asymmetric plus-maze: effects of diazepam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Prototypical anxiolytics do not reduce anxiety-like behavior in the open field in C57BL/6J mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A detailed ethological analysis of the mouse open field test: effects of diazepam, chlordiazepoxide and an extremely low frequency pulsed magnetic field - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-head comparison of (R)-ONO-2952 and XBD173 in vivo
In the landscape of therapeutic agents targeting the translocator protein (18 kDa) (TSPO), two compounds, (R)-ONO-2952 and XBD173 (also known as AC-5216 or Emapunil), have garnered significant attention from the scientific community.[1][2] While both modulate TSPO, they exhibit distinct mechanisms of action, with this compound acting as an antagonist and XBD173 as an agonist.[3][4] This fundamental difference in their interaction with TSPO leads to divergent downstream effects, making a head-to-head comparison of their in vivo performance crucial for researchers in neuropharmacology and drug development. This guide provides an objective comparison based on available preclinical and clinical data, focusing on their efficacy in various in vivo models, their impact on neurosteroidogenesis, and their pharmacokinetic profiles.
Mechanism of Action: A Tale of Two Modulators
The primary target for both this compound and XBD173 is the 18 kDa translocator protein (TSPO), a mitochondrial protein implicated in a range of cellular processes, including steroidogenesis, inflammation, and apoptosis.[5][6] TSPO facilitates the transport of cholesterol from the outer to the inner mitochondrial membrane, which is the rate-limiting step in the synthesis of neurosteroids.[5] These neurosteroids, in turn, are potent allosteric modulators of GABA-A receptors, the primary inhibitory neurotransmitter receptors in the central nervous system.[5]
XBD173, as a TSPO agonist, enhances the synthesis of neurosteroids, leading to increased GABAergic neurotransmission.[5] This mechanism is believed to underlie its anxiolytic and neuroprotective effects.[5][7] In contrast, this compound is a TSPO antagonist that inhibits the stress-induced accumulation of neurosteroids and noradrenaline release in the brain.[3] This suggests that its therapeutic effects in stress-related disorders may stem from preventing excessive neurochemical responses to stress.
References
- 1. Therapeutic potential of translocator protein ligands for age-related macular degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. THE CHANGING LANDSCAPE IN TRANSLOCATOR PROTEIN (TSPO) FUNCTION - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-stress effects of ONO-2952, a novel translocator protein 18 kDa antagonist, in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Comparative Assessment of TSPO Modulators on Electroencephalogram Activity and Exploratory Behavior [frontiersin.org]
- 5. Translocator protein (18 kDa) as a target for novel anxiolytics with a favourable side-effect profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. Chronic administration of XBD173 ameliorates cognitive deficits and neuropathology via 18 kDa translocator protein (TSPO) in a mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of (R)-ONO-2952 and Etifoxine for Translocator Protein (TSPO) Targeting
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Potency and Selectivity
The 18 kDa translocator protein (TSPO) has emerged as a promising therapeutic target for a range of neurological and psychiatric disorders. Located on the outer mitochondrial membrane, TSPO plays a crucial role in neurosteroidogenesis and inflammatory processes. This guide provides a detailed comparison of two prominent TSPO ligands: (R)-ONO-2952, a selective antagonist, and etifoxine (B195894), a dual-acting anxiolytic. We present quantitative data on their potency and selectivity, outline key experimental protocols, and visualize relevant pathways to aid in research and development decisions.
Data Presentation: Potency and Selectivity at a Glance
The following table summarizes the key quantitative parameters for this compound and etifoxine, highlighting their distinct profiles in targeting TSPO.
| Parameter | This compound / ONO-2952 | Etifoxine | References |
| TSPO Binding Affinity (Ki) | 0.33 - 9.30 nM (rat and human) | Inconsistent Data: • 7.8 µM (7800 nM) for human brain TSPO ([³H]PK11195 site) • 9.0 ± 0.9 nM ([³H]Ro5-4864 site) | [1][2][3][4],[5][6][7][8] |
| Mechanism of Action at TSPO | Antagonist | Ligand (promotes neurosteroidogenesis) | [1][3][4][9],[10][11][12] |
| Selectivity for TSPO | High | Moderate to Low | [4],[10][11][13][14] |
| Off-Target Interactions | Minimal: • >59-fold selectivity over melatonin (B1676174) 2, progesterone (B1679170) B, and adrenergic α2C receptors • >600-fold selectivity over GABA-A receptors | Significant: • Directly modulates GABA-A receptors (β2/β3 subunits) | [4],[10][11][13][14] |
Experimental Protocols
The determination of binding affinity (Ki) for TSPO ligands is typically performed using competitive radioligand binding assays. Below are detailed methodologies for assays involving [³H]PK11195, a standard radioligand for TSPO.
Competitive Radioligand Binding Assay for TSPO ([³H]PK11195)
1. Membrane Preparation:
-
Tissues (e.g., brain cortex, kidney) or cells expressing TSPO are homogenized in a cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
The homogenate is centrifuged at low speed to remove nuclei and large debris.
-
The supernatant is then centrifuged at a higher speed (e.g., 20,000 x g) to pellet the membranes.
-
The membrane pellet is washed and resuspended in an appropriate assay buffer. Protein concentration is determined using a standard method like the BCA assay.
2. Binding Assay:
-
The assay is typically performed in a 96-well plate format.
-
Each well contains the membrane preparation, a fixed concentration of the radioligand ([³H]PK11195, typically at a concentration close to its Kd), and varying concentrations of the competing unlabeled ligand (this compound or etifoxine).
-
Total Binding: Wells containing only the membrane preparation and the radioligand.
-
Non-specific Binding: Wells containing the membrane preparation, the radioligand, and a high concentration of an unlabeled TSPO ligand (e.g., unlabeled PK11195) to saturate all specific binding sites.
-
The plate is incubated at a specific temperature (e.g., 25°C or 37°C) for a set duration (e.g., 60-90 minutes) to reach equilibrium.
3. Separation and Detection:
-
The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand.
-
The filters are washed with ice-cold buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is measured using a scintillation counter.
4. Data Analysis:
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
The data are then analyzed using non-linear regression to determine the IC50 value of the competing ligand (the concentration that inhibits 50% of the specific binding of the radioligand).
-
The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Mandatory Visualizations
Signaling Pathways
The distinct mechanisms of action of this compound and etifoxine at the mitochondrial level are depicted below.
Caption: Comparative signaling pathways of Etifoxine and this compound at TSPO.
Experimental Workflow
The general workflow for determining the binding affinity of a compound for TSPO is illustrated below.
Caption: Workflow for TSPO competitive radioligand binding assay.
Logical Comparison
A logical diagram summarizing the key distinguishing features of this compound and etifoxine.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Involvement of the GABAA receptor α subunit in the mode of action of etifoxine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Binding Affinity of Some Endogenous and Synthetic TSPO Ligands Regarding the rs6971 Polymorphism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. giffordbioscience.com [giffordbioscience.com]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. Safety, Tolerability, and Pharmacokinetic Profile of the Novel Translocator Protein 18 kDa Antagonist ONO-2952 in Healthy Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. Characterization of peripheral-type benzodiazepine binding sites in brain using [3H]Ro 5-4864 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Anti-stress effects of ONO-2952, a novel translocator protein 18 kDa antagonist, in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Etifoxine for Pain Patients with Anxiety - PMC [pmc.ncbi.nlm.nih.gov]
- 13. An update on the anxiolytic and neuroprotective properties of etifoxine: from brain GABA modulation to a whole-body mode of action - PMC [pmc.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
(R)-ONO-2952 vs. PK11195: A Comparative Analysis of TSPO Antagonist Potency
A detailed guide for researchers, scientists, and drug development professionals on the comparative potency and experimental validation of two key Translocator Protein (TSPO) antagonists.
The Translocator Protein (TSPO), an 18 kDa protein primarily located on the outer mitochondrial membrane, has emerged as a significant therapeutic target for a range of pathologies, including neuroinflammatory disorders, anxiety, and certain cancers. Its role in modulating neurosteroid synthesis, inflammation, and cellular bioenergetics has spurred the development of various ligands designed to interact with it. Among these, the prototypical antagonist PK11195 has been a cornerstone of TSPO research for decades. More recently, novel compounds such as (R)-ONO-2952 have been developed with the aim of improving upon the pharmacological properties of earlier ligands. This guide provides a direct comparison of the potency of this compound and PK11195, supported by available experimental data and detailed methodologies.
Quantitative Comparison of Binding Affinity
The potency of a receptor antagonist is most commonly quantified by its binding affinity, typically expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). A lower Ki value indicates a higher binding affinity and, consequently, greater potency. The available data for this compound and PK11195 are summarized below.
| Compound | Binding Affinity (Ki) | Species | Reference |
| This compound | 0.33 - 9.30 nM | Rat and Human | [1] |
| PK11195 | 3.60 ± 0.41 nM | Not specified | [2][3] |
| 9.3 ± 0.5 nM | Not specified | [4] |
Experimental Protocols: Determining Binding Affinity
The binding affinities of TSPO ligands are typically determined through competitive radioligand binding assays. A common and well-established method involves the use of [3H]PK11195 as the radioligand.
Competitive Radioligand Binding Assay Protocol
This protocol is a representative method for determining the Ki of a test compound (e.g., this compound) against TSPO.
1. Membrane Preparation:
-
Tissues or cells expressing TSPO (e.g., brain tissue, platelets, or specific cell lines) are homogenized in a cold lysis buffer.
-
The homogenate is centrifuged to pellet the membranes containing the TSPO.
-
The membrane pellet is washed and resuspended in a suitable buffer and stored at -80°C until use.
-
Protein concentration of the membrane preparation is determined using a standard protein assay (e.g., BCA assay).
2. Binding Assay:
-
The assay is typically performed in a 96-well plate format.
-
To each well, the following are added in a specific order:
-
Membrane preparation (containing a known amount of TSPO).
-
A fixed concentration of the radioligand, [3H]PK11195.
-
A range of concentrations of the unlabeled test compound (this compound or unlabeled PK11195 for self-competition).
-
-
To determine non-specific binding, a separate set of wells is prepared containing the membrane preparation, the radioligand, and a high concentration of an unlabeled TSPO ligand (e.g., unlabeled PK11195).
-
The plate is incubated at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes).
3. Separation and Detection:
-
The incubation is terminated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand.
-
The filters are washed with ice-cold buffer to remove any unbound radioligand.
-
The radioactivity retained on the filters is measured using a scintillation counter.
4. Data Analysis:
-
The specific binding is calculated by subtracting the non-specific binding from the total binding at each concentration of the test compound.
-
The data are then plotted as the percentage of specific binding versus the log concentration of the test compound.
-
The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition curve.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the receptor.
TSPO Signaling and Antagonism
The antagonism of TSPO by ligands like this compound and PK11195 can modulate a variety of downstream cellular processes. The following diagram illustrates the key signaling pathways influenced by TSPO.
Concluding Remarks
References
- 1. The low-affinity binding of second generation radiotracers targeting TSPO is associated with a unique allosteric binding site - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are TSPO inhibitors and how do they work? [synapse.patsnap.com]
- 3. Classical and Novel TSPO Ligands for the Mitochondrial TSPO Can Modulate Nuclear Gene Expression: Implications for Mitochondrial Retrograde Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. gabarx.com [gabarx.com]
A Comparative Analysis of the Anxiolytic Effects of Translocator Protein (TSPO) Ligands
For Researchers, Scientists, and Drug Development Professionals
The translocator protein (TSPO), an 18 kDa protein primarily located on the outer mitochondrial membrane, has emerged as a promising therapeutic target for anxiety disorders.[1] Ligands that bind to TSPO can stimulate the synthesis of endogenous neurosteroids, such as allopregnanolone, which are potent positive allosteric modulators of the GABA-A receptor.[1][2] This mechanism of action offers a potential alternative to classical benzodiazepines, aiming for anxiolytic efficacy with a more favorable side-effect profile, notably lacking sedation and dependence.[1] This guide provides a comparative analysis of the anxiolytic effects of several key TSPO ligands, supported by experimental data, detailed methodologies, and visual representations of the underlying pathways and workflows.
Quantitative Data Comparison
The following tables summarize the binding affinities and anxiolytic efficacy of prominent TSPO ligands based on preclinical data.
Table 1: Binding Affinity of TSPO Ligands
| Ligand | Chemical Class | Ki (nM) | Species/Tissue | Reference |
| XBD173 (Emapunil) | Arylindole acetamide | 0.297 | Rat Brain | [3] |
| Etifoxine (B195894) | Benzoxazine | 7800 - 9000 | Rat Brain | [4] |
| ZBD-2 | Acetamide | 0.463 | Rat Brain Mitochondria | [5] |
| PK11195 | Isoquinoline carboxamide | 3.60 ± 0.41 | Not Specified | [3] |
| Ro5-4864 | Benzodiazepine (B76468) | 20.04 ± 2.36 | Not Specified | [3] |
Note: Ki values can vary depending on the experimental conditions, radioligand used, and tissue preparation.
Table 2: Anxiolytic Effects of TSPO Ligands in Animal Models
| Ligand | Animal Model | Behavioral Test | Dose Range | Key Findings | Reference |
| XBD173 (Emapunil) | Rat | Elevated Plus Maze | 0.1 - 10 mg/kg | Dose-dependent increase in time spent in open arms. | [5] |
| Etifoxine | Rat | Elevated Plus Maze | 50 mg/kg | Increased time spent in open arms. | [6] |
| ZBD-2 | Mouse (CFA-induced pain) | Elevated Plus Maze | 0.15 - 1.5 mg/kg | Dose-dependent reversal of anxiety-like behavior (increased time in open arms). | [5] |
| PK11195 | Rat | Social Interaction Test | 90 mg/kg | Reduced social interaction, indicating an anxiogenic effect at this high dose. | [3] |
| Ro5-4864 | Rat | Elevated Plus Maze | 1 - 5 mg/kg | Anxiogenic activity observed. | [7] |
Table 3: Effects of TSPO Ligands on Neurosteroid Levels
| Ligand | Species | Brain Region | Neurosteroid Measured | Effect | Reference |
| XBD173 (Emapunil) | Mouse (AD model) | Cortex | Pregnenolone, Progesterone, Allopregnanolone | Increased synthesis | [8] |
| Etifoxine | Rat (adrenalectomized & castrated) | Brain | Pregnenolone, Progesterone, Allopregnanolone | Enhanced levels | [6] |
| PK11195 | Mouse | Brain | Progesterone, Allopregnanolone | Increased levels | [2] |
| Ro5-4864 | Mouse (AD model) | Brain | Progesterone | Increased levels | [9] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and methodologies discussed, the following diagrams have been generated using the DOT language.
References
- 1. Translocator protein ligands as promising therapeutic tools for anxiety disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. TSPO ligand PK11195 alleviates neuroinflammation and beta-amyloid generation induced by systemic LPS administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Comparative Assessment of TSPO Modulators on Electroencephalogram Activity and Exploratory Behavior [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Anxiolytic-like effects of translocator protein (TSPO) ligand ZBD-2 in an animal model of chronic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The anxiolytic etifoxine activates the peripheral benzodiazepine receptor and increases the neurosteroid levels in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anxiolytic and anxiogenic drug effects on exploratory activity in an elevated plus-maze: a novel test of anxiety in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Chronic administration of XBD173 ameliorates cognitive deficits and neuropathology via 18 kDa translocator protein (TSPO) in a mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
(R)-ONO-2952: A Comparative Analysis of its Anti-Stress Efficacy in Preclinical Models
(R)-ONO-2952, a novel and selective antagonist of the translocator protein 18 kDa (TSPO), has demonstrated significant anti-stress and anxiolytic properties in a variety of animal models. This guide provides a comprehensive comparison of its efficacy, particularly in relation to the conventional benzodiazepine, diazepam, supported by experimental data and detailed protocols.
This compound exerts its therapeutic effects by binding to TSPO, a protein primarily located on the outer mitochondrial membrane of glial cells.[1] This interaction inhibits the stress-induced synthesis of neurosteroids and the release of noradrenaline in the brain, key mediators of the stress response.[1][2][3][4] Notably, studies indicate that this compound achieves its anti-stress effects without the memory-impairing side effects associated with benzodiazepines like diazepam.[2][4]
Comparative Efficacy of this compound and Diazepam
The following tables summarize the quantitative data from key preclinical studies, comparing the effects of this compound and diazepam in various animal models of stress and anxiety.
| Table 1: Restraint Stress Model in Rats | |||
| Treatment | Dose (mg/kg, p.o.) | Outcome Measure | Result |
| Vehicle | - | Number of Defecations | Baseline |
| This compound | 0.3 | Number of Defecations | Dose-dependent suppression[2][4] |
| This compound | 1 | Number of Defecations | Significant suppression |
| This compound | 3 | Number of Defecations | Maximum suppression |
| Table 2: Conditioned Fear Stress Model in Rats | |||
| Treatment | Dose (mg/kg, p.o.) | Outcome Measure | Result |
| Vehicle | - | Freezing Behavior (%) | Baseline |
| This compound | 1 | Freezing Behavior (%) | Significant suppression[2][4] |
| This compound | 3 | Freezing Behavior (%) | Suppression equivalent to Diazepam[2][4] |
| Diazepam | 3 | Freezing Behavior (%) | Significant suppression[2][4] |
| Table 3: Passive Avoidance Test in Rats | |||
| Treatment | Dose (mg/kg, p.o.) | Outcome Measure | Result |
| Vehicle | - | Step-through Latency | Baseline |
| This compound | up to 10x effective dose | Step-through Latency | No effect on learning and memory[2][4] |
| Diazepam | 3 | Step-through Latency | Impaired learning and memory[2][4] |
| Table 4: Chronic Social Defeat Stress Model in Mice | |||
| Treatment | Administration | Outcome Measure | Result |
| Vehicle | Ad libitum in drinking water | Social Avoidance | Impaired |
| This compound | Ad libitum in drinking water | Social Avoidance | Ameliorated impairment[1][5] |
| Vehicle | - | Pro-inflammatory Cytokine Production | Increased |
| This compound | - | Pro-inflammatory Cytokine Production | Suppressed[1][5] |
Signaling Pathway and Experimental Workflows
To visually represent the mechanisms and experimental designs, the following diagrams were generated using Graphviz.
References
- 1. researchgate.net [researchgate.net]
- 2. neurofit.com [neurofit.com]
- 3. Anxiety- and activity-related effects of diazepam and chlordiazepoxide in the rat light/dark and dark/light tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anti-stress effects of ONO-2952, a novel translocator protein 18 kDa antagonist, in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antidepressant effect of the translocator protein antagonist ONO-2952 on mouse behaviors under chronic social defeat stress - PubMed [pubmed.ncbi.nlm.nih.gov]
A Cross-Species Comparative Analysis of (R)-ONO-2952 Binding to the Translocator Protein (TSPO)
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the binding affinity of the novel translocator protein (TSPO) antagonist, (R)-ONO-2952, with established first and second-generation TSPO ligands, (R)-PK11195 and PBR28, respectively. The data presented herein facilitates a comprehensive understanding of the pharmacological characteristics of this compound across different species, a critical aspect for translational research and drug development.
Executive Summary
This compound is a potent and selective antagonist of the 18 kDa translocator protein (TSPO), a promising therapeutic target for a range of neurological and psychiatric disorders. This guide presents a cross-species comparison of its binding affinity (Ki) alongside the widely used TSPO radioligands (R)-PK11195 and PBR28. The data, summarized from multiple studies, highlights the high affinity of this compound for both human and rat TSPO. While direct head-to-head comparative studies under identical experimental conditions are limited, this guide consolidates the available data to provide a valuable resource for researchers.
Comparative Binding Affinity of TSPO Ligands
The binding affinities (Ki values) of this compound, (R)-PK11195, and PBR28 for TSPO from human, rat, and mouse sources are summarized in the table below. It is important to note that these values are compiled from various studies and experimental conditions may differ, potentially influencing the results.
| Ligand | Human Ki (nM) | Rat Ki (nM) | Mouse Ki (nM) |
| This compound | 0.33 - 9.30[1][2] (in vitro)24.1 - 72.2 (in vivo estimate) | 0.33 - 9.30[1][2] | Data not available |
| (R)-PK11195 | 2.9[3] - 4.0 | 9.3[3] | Data not available |
| PBR28 | ~2.9 - 3.4 (High-Affinity Binders)[4][5] | 0.68 | Data not available |
Note on Human TSPO Polymorphism: The binding of second-generation TSPO ligands, such as PBR28, is significantly affected by a common single nucleotide polymorphism (rs6971) in the human TSPO gene. This results in three distinct binding phenotypes: high-affinity binders (HABs), mixed-affinity binders (MABs), and low-affinity binders (LABs)[4]. (R)-PK11195 binding is not significantly affected by this polymorphism[4]. The sensitivity of this compound to this polymorphism has not been extensively reported in the reviewed literature.
Experimental Protocols
The binding affinities presented in this guide are typically determined using competitive radioligand binding assays. A detailed, generalized protocol for such an assay is provided below.
Competitive Radioligand Binding Assay for TSPO
This protocol outlines the steps for determining the binding affinity (Ki) of a test compound (e.g., this compound) by measuring its ability to displace a radiolabeled ligand (e.g., --INVALID-LINK---PK11195) from TSPO in brain tissue homogenates.
Materials:
-
Frozen brain tissue (human, rat, or mouse)
-
Radioligand: --INVALID-LINK---PK11195
-
Unlabeled ligands: this compound, (R)-PK11195, PBR28
-
Homogenization Buffer: 50 mM Tris-HCl, pH 7.4
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4
-
Scintillation cocktail
-
Glass fiber filters (e.g., Whatman GF/B)
-
Polypropylene assay tubes
-
Homogenizer
-
Centrifuge
-
Scintillation counter
-
Multi-channel pipette
Procedure:
-
Membrane Preparation: a. Thaw frozen brain tissue on ice. b. Homogenize the tissue in 10 volumes of ice-cold Homogenization Buffer. c. Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris. d. Collect the supernatant and centrifuge at 40,000 x g for 20 minutes at 4°C to pellet the membranes. e. Resuspend the membrane pellet in fresh Homogenization Buffer and repeat the centrifugation step. f. Resuspend the final pellet in Assay Buffer to a protein concentration of approximately 1 mg/mL. Protein concentration should be determined using a standard method (e.g., Bradford assay).
-
Binding Assay: a. Set up assay tubes for total binding, non-specific binding, and competitive binding. b. Total Binding: Add Assay Buffer, a fixed concentration of --INVALID-LINK---PK11195 (typically at or below its Kd value), and the membrane preparation. c. Non-specific Binding: Add Assay Buffer, the same concentration of --INVALID-LINK---PK11195, a high concentration of unlabeled (R)-PK11195 (e.g., 10 µM) to saturate all specific binding sites, and the membrane preparation. d. Competitive Binding: Add Assay Buffer, the same concentration of --INVALID-LINK---PK11195, varying concentrations of the test compound (e.g., this compound), and the membrane preparation. e. Incubate all tubes at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Filtration and Counting: a. Terminate the incubation by rapid filtration through glass fiber filters under vacuum. b. Wash the filters rapidly with three aliquots of ice-cold Wash Buffer to remove unbound radioligand. c. Place the filters in scintillation vials, add scintillation cocktail, and allow to equilibrate. d. Measure the radioactivity on the filters using a scintillation counter.
-
Data Analysis: a. Calculate specific binding by subtracting non-specific binding from total binding. b. Plot the percentage of specific binding against the logarithm of the competitor concentration. c. Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis. d. Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
References
- 1. Translocator protein (TSPO): the new story of the old protein in neuroinflammation [bmbreports.org]
- 2. Anti-stress effects of ONO-2952, a novel translocator protein 18 kDa antagonist, in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What are TSPO inhibitors and how do they work? [synapse.patsnap.com]
- 4. Mixed-Affinity Binding in Humans with 18-kDa Translocator Protein Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
(R)-ONO-2952: A Favorable Side Effect Profile Compared to Benzodiazepines?
For researchers, scientists, and drug development professionals, a critical evaluation of a novel compound's safety profile is paramount. This guide provides a comparative analysis of the side effects of (R)-ONO-2952, a selective translocator protein 18 kDa (TSPO) antagonist, and the well-established class of drugs, benzodiazepines. By examining available clinical and preclinical data, this document aims to offer an objective comparison to inform future research and development.
This compound, a novel therapeutic agent, has demonstrated a promising safety and tolerability profile in early clinical studies, distinguishing it from benzodiazepines, a class of drugs widely used for anxiety and sleep disorders but notorious for their significant side effects. While direct head-to-head clinical trials with comprehensive side-effect frequency data are not yet available, existing evidence from preclinical and initial human studies suggests that this compound may offer a safer alternative.
The fundamental difference in their mechanisms of action likely underpins the divergence in their side effect profiles. Benzodiazepines exert their effects by enhancing the action of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor, leading to widespread central nervous system depression.[1] In contrast, this compound acts as an antagonist of TSPO, a protein involved in neurosteroid synthesis and neuroinflammation, suggesting a more targeted approach to modulating neuronal activity.[2]
Comparative Side Effect Profile
Clinical trial data for this compound in healthy volunteers and patients with irritable bowel syndrome with diarrhea (IBS-D) indicate that the drug is generally well tolerated.[3][4] The most frequently reported adverse events were mild to moderate and included headache, presyncope, and constipation.[3][4] Notably, these early studies did not report the hallmark side effects associated with benzodiazepines, such as significant sedation, cognitive impairment, or dependence.
Benzodiazepines are associated with a broad spectrum of adverse effects that can impact daily functioning and long-term health.[5] These commonly include drowsiness, dizziness, confusion, and memory problems.[3][6] More severe risks include the development of tolerance, physical dependence, and a potentially severe withdrawal syndrome upon discontinuation.[5] Long-term use has also been linked to an increased risk of cognitive decline.[7]
A key preclinical study in rats directly compared the effects of this compound and the benzodiazepine (B76468) diazepam on learning and memory. The results showed that this compound did not impair performance in a passive avoidance learning test at doses that were effective in stress models. In contrast, diazepam did show an effect on learning and memory.[8] This finding provides strong preclinical evidence that this compound may lack the cognitive-impairing effects that are a significant drawback of benzodiazepine therapy.
| Feature | This compound | Benzodiazepines |
| Mechanism of Action | Translocator protein 18 kDa (TSPO) antagonist | Positive allosteric modulator of the GABA-A receptor |
| Common Side Effects | Headache, Presyncope, Constipation[3][4] | Drowsiness, Dizziness, Confusion, Muscle weakness, Slurred speech, Memory problems[3][6] |
| Cognitive Effects | Preclinical data suggests no impairment of learning and memory[8] | Anterograde amnesia, Difficulty concentrating, Cognitive impairment[6][7] |
| Dependence & Withdrawal | Not reported in early clinical trials | High potential for tolerance, dependence, and severe withdrawal syndrome[5] |
| Sedation | Not reported as a common side effect in clinical trials | Common and often significant, leading to impaired coordination[1][5] |
Signaling Pathway and Experimental Workflow
To visualize the distinct mechanisms of action and a typical workflow for assessing adverse events in a clinical trial, the following diagrams are provided.
Caption: Distinct signaling pathways of this compound and Benzodiazepines.
Caption: Standard workflow for adverse event assessment in clinical trials.
Experimental Protocols
The evaluation of side effects for both this compound and benzodiazepines in clinical trials follows standardized procedures to ensure patient safety and data integrity.
This compound Clinical Trial Methodology for Adverse Event Reporting
Based on the published Phase I and II studies for this compound, the methodology for assessing safety and tolerability includes:
-
Study Design: Double-blind, placebo-controlled, single and multiple dose escalation studies.[3][9]
-
Participant Population: Healthy volunteers or a specific patient population (e.g., females with IBS-D).[3][9]
-
Data Collection: Adverse events (AEs) are recorded at each study visit through spontaneous reporting by the participant and direct questioning by the clinical staff. The severity, duration, and relationship to the study drug are assessed by the investigator.
-
Safety Assessments: Regular monitoring of vital signs (blood pressure, heart rate), 12-lead electrocardiograms (ECGs), and clinical laboratory evaluations (hematology, blood chemistry, urinalysis) are conducted at baseline and at specified intervals throughout the study.[3]
-
Seriousness and Causality: All AEs are classified by severity (e.g., mild, moderate, severe) and causality (relatedness to the investigational product), as judged by the clinical investigator. Serious Adverse Events (SAEs) are reported to the sponsor and regulatory authorities within a short timeframe (typically 24 hours).
General Benzodiazepine Clinical Trial Methodology for Side Effect Evaluation
The assessment of side effects in clinical trials for benzodiazepines follows a similar framework, with a particular emphasis on neurocognitive and psychomotor effects:
-
Study Design: Randomized, double-blind, placebo-controlled trials are the gold standard. Active comparators (other benzodiazepines or anxiolytics) are also frequently used.
-
Participant Population: Typically patients with a diagnosed condition for which benzodiazepines are indicated, such as generalized anxiety disorder, panic disorder, or insomnia.
-
Data Collection: In addition to spontaneous AE reporting, standardized rating scales are often used to systematically assess known benzodiazepine side effects. These can include:
-
Sedation: Visual Analog Scales (VAS) for sleepiness, Stanford Sleepiness Scale.
-
Cognitive Function: Digit Symbol Substitution Test (DSST), word recall tests, and other neuropsychological batteries to assess memory and executive function.
-
Psychomotor Performance: Choice Reaction Time tests, body sway tests, and simulated driving tests.
-
-
Withdrawal Assessment: For longer-term studies, a tapering phase is often included, during which participants are monitored for withdrawal symptoms using scales like the Clinical Institute Withdrawal Assessment for Benzodiazepines (CIWA-B).
Conclusion
Based on the available evidence, this compound appears to have a more favorable side effect profile than benzodiazepines. Its novel mechanism of action, targeting TSPO rather than the GABA-A receptor, likely contributes to the absence of significant sedative and cognitive side effects observed in early clinical trials. The preclinical data further support the hypothesis that this compound may not impair learning and memory. While more extensive, long-term, and direct comparative clinical trials are necessary to definitively establish its safety advantage, the current data position this compound as a promising candidate for the treatment of stress-related disorders with a potentially superior safety profile to benzodiazepines. This makes it a compound of significant interest for further investigation and development.
References
- 1. benzoinfo.com [benzoinfo.com]
- 2. Antidepressant effect of the translocator protein antagonist ONO-2952 on mouse behaviors under chronic social defeat stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mind.org.uk [mind.org.uk]
- 4. Benzodiazepines: Uses, Dangers, and Clinical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Benzodiazepines: Uses, types, side effects, and risks [medicalnewstoday.com]
- 6. Benzodiazepine Pharmacology and Central Nervous System–Mediated Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Benzodiazepine - Wikipedia [en.wikipedia.org]
- 8. Anti-stress effects of ONO-2952, a novel translocator protein 18 kDa antagonist, in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Randomised clinical trial: exploratory phase 2 study of ONO-2952 in diarrhoea-predominant irritable bowel syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Neuroprotective Effects of (R)-ONO-2952 and Other TSPO Modulators
For Researchers, Scientists, and Drug Development Professionals
The 18 kDa translocator protein (TSPO), predominantly located on the outer mitochondrial membrane, has emerged as a promising therapeutic target for a range of neurological disorders. Its upregulation in activated microglia and astrocytes during neuroinflammation makes it a key player in the pathology of neurodegenerative diseases. Consequently, a variety of TSPO modulators have been developed with the aim of mitigating neuroinflammation and conferring neuroprotection. This guide provides an objective comparison of the neuroprotective effects of the novel TSPO antagonist (R)-ONO-2952 and other well-characterized TSPO modulators, supported by experimental data.
Overview of TSPO Modulators
TSPO modulators can be broadly categorized as agonists and antagonists, each with distinct pharmacological profiles. While agonists like XBD173 (Emapunil) and Ro5-4864 have been shown to promote neurosteroid synthesis and exert anti-inflammatory effects, the antagonist this compound is primarily recognized for its anti-stress and anxiolytic properties. This comparison will delve into the experimental evidence supporting the neuroprotective claims of these compounds.
Quantitative Comparison of Neuroprotective Effects
The following tables summarize the quantitative data from various in vitro and in vivo studies, providing a comparative overview of the efficacy of different TSPO modulators in key neuroprotection-related assays.
| In Vitro Neuroprotective Effects of TSPO Modulators | ||||
| Compound | Assay | Cell Type | Insult | Key Finding |
| This compound | Cytokine Release | Cultured Microglia | Lipopolysaccharide (LPS) | Suppressed the release of pro-inflammatory cytokines. |
| XBD173 (Emapunil) | Neuronal Viability | Primary Neurons | Aβ-induced toxicity | Prevented Aβ-induced neuronal damage.[1] |
| Synaptic Plasticity | Hippocampal Slices | Aβ-induced toxicity | Prevented impairment of long-term potentiation (LTP).[1] | |
| Ro5-4864 | Neuronal Survival | Hippocampal Neurons | Kainic Acid | Prevented hilar neuronal loss.[2] |
| C1q Expression | Microglial Cell Line | Inflammatory Stimuli | Reduced C1q expression.[3] | |
| PK11195 | Neuronal Viability | Co-culture | LPS-activated Microglia | Improved neuronal cell viability and reduced apoptosis.[3] |
| Cytokine Release | BV-2 Microglia | LPS | Inhibited the expression of IL-1β and IL-18.[4] | |
| Etifoxine | Neuronal Regeneration | - | - | Promotes nerve fiber regeneration. |
| In Vivo Neuroprotective Effects of TSPO Modulators | ||||
| Compound | Animal Model | Key Pathological Feature | Dosage | Key Finding |
| This compound | Chronic Social Defeat Stress (Mouse) | Neuroinflammation | - | Suppressed pro-inflammatory cytokine production.[5] |
| XBD173 (Emapunil) | Alzheimer's Disease (ArcAβ Mouse) | Cognitive Deficits & Aβ plaques | Chronic administration | Ameliorated spatial learning deficits and reduced Aβ plaques.[1] |
| Ro5-4864 | Tauopathy (rTg4510 Mouse) | Brain Atrophy & Neuronal Loss | - | Attenuated brain atrophy and hippocampal neuronal loss.[3] |
| PK11195 | Alzheimer's Disease (APP/PS1 Mouse) | Microglial Activation | - | Increased uptake correlated with microglial activation.[6] |
| Etifoxine | Experimental Autoimmune Encephalomyelitis (EAE) | Neuroinflammation | - | Efficacious in ameliorating clinical signs.[7] |
Signaling Pathways and Mechanisms of Action
The neuroprotective effects of TSPO modulators are mediated through various signaling pathways. While the precise mechanisms are still under investigation and can differ between compounds, a general understanding involves the modulation of microglial activation, reduction of pro-inflammatory mediators, and potential effects on mitochondrial function and neurosteroidogenesis.
Experimental Protocols
This section provides a detailed methodology for key experiments cited in this guide, enabling researchers to replicate and build upon these findings.
In Vitro Microglia Activation Assay
Objective: To assess the effect of TSPO modulators on the activation of microglia in response to an inflammatory stimulus.
Protocol:
-
Cell Culture: BV-2 microglial cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified incubator.
-
Treatment: Cells are seeded in 96-well plates. After 24 hours, the media is replaced with serum-free media. Cells are pre-treated with various concentrations of the TSPO modulator (e.g., this compound, PK11195) for 1 hour.
-
Stimulation: Lipopolysaccharide (LPS) is added to the wells at a final concentration of 1 µg/mL to induce microglial activation. Control wells receive no LPS.
-
Incubation: The plates are incubated for 24 hours.
-
Analysis:
-
Cytokine Measurement: The supernatant is collected, and the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) are quantified using commercially available ELISA kits according to the manufacturer's instructions.[8][9][10]
-
Nitric Oxide (NO) Production: The concentration of nitrite, a stable metabolite of NO, in the supernatant is measured using the Griess reagent assay.[1]
-
Cell Viability: Cell viability is assessed using the MTT or resazurin (B115843) assay to ensure the observed effects are not due to cytotoxicity of the compounds.
-
In Vivo Quantification of Neuronal Loss
Objective: To evaluate the neuroprotective effect of TSPO modulators by quantifying neuronal loss in an animal model of neurodegeneration.
Protocol:
-
Animal Model: An appropriate animal model of a neurodegenerative disease is used (e.g., MPTP-induced Parkinson's disease model in mice, or a transgenic model of Alzheimer's disease).
-
Treatment: Animals are treated with the TSPO modulator or vehicle according to the specific study design (e.g., daily intraperitoneal injections).
-
Tissue Processing: At the end of the treatment period, animals are euthanized, and their brains are collected. The brains are fixed in 4% paraformaldehyde, cryoprotected in sucrose (B13894) solution, and then sectioned using a cryostat.
-
Immunohistochemistry:
-
Brain sections are stained with an antibody against a neuronal marker, such as NeuN (neuronal nuclei) or tyrosine hydroxylase (for dopaminergic neurons).
-
A fluorescent secondary antibody is used for visualization.
-
Sections are counterstained with DAPI to visualize cell nuclei.
-
-
Image Acquisition and Analysis:
-
Images of the brain region of interest (e.g., substantia nigra, hippocampus) are captured using a fluorescence microscope.
-
Unbiased stereological methods are employed to count the number of stained neurons in a systematic and random manner.[2] The optical fractionator method is a commonly used technique.
-
The total number of neurons in the region is estimated and compared between the treatment and vehicle groups.
-
Conclusion
The available evidence suggests that a range of TSPO modulators, including both agonists and antagonists, exhibit neuroprotective properties through their anti-inflammatory and other potential mechanisms. While compounds like XBD173 and Ro5-4864 have demonstrated efficacy in reducing neuronal loss and improving cognitive function in animal models of neurodegenerative diseases, the data for this compound in these specific contexts is less extensive. Its proven ability to suppress pro-inflammatory cytokine production in microglia, however, indicates a potential for neuroprotection that warrants further investigation.
Direct comparative studies are crucial to definitively establish the relative efficacy of this compound against other TSPO modulators in various models of neurodegeneration. Future research should focus on evaluating the neuroprotective effects of this compound in models of Alzheimer's and Parkinson's disease, utilizing quantitative measures of neuronal survival and functional outcomes. Such studies will be instrumental in guiding the development of novel TSPO-targeted therapies for debilitating neurological disorders.
References
- 1. Lipopolysaccharide induces neuroinflammation in microglia by activating the MTOR pathway and downregulating Vps34 to inhibit autophagosome formation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neurostereology protocol for unbiased quantification of neuronal injury and neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-stress effects of ONO-2952, a novel translocator protein 18 kDa antagonist, in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cytokine Elisa [bdbiosciences.com]
- 5. Antidepressant effect of the translocator protein antagonist ONO-2952 on mouse behaviors under chronic social defeat stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Microglia Responses to Pro-inflammatory Stimuli (LPS, IFNγ+TNFα) and Reprogramming by Resolving Cytokines (IL-4, IL-10) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Assessment of neurodegeneration and neuronal loss in aged 5XFAD mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantitation of pro-inflammatory cytokines by enzymelinked immunosorbent assay (ELISA) [bio-protocol.org]
- 9. Detection and Quantification of Cytokines and Other Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Determination of Proinflammatory and Antiinflammatory Cytokines by ELISA Technique - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative In Vitro Binding Kinetics of (R)-ONO-2952 and Other TSPO Ligands: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vitro binding kinetics of the novel translocator protein (TSPO) antagonist, (R)-ONO-2952, with other well-established TSPO ligands. This document summarizes key binding parameters, details experimental methodologies, and illustrates relevant biological pathways to support informed decisions in drug discovery and development.
Executive Summary
This compound is a potent and selective antagonist for the 18 kDa translocator protein (TSPO), demonstrating high binding affinity for both rat and human TSPO.[1] This guide presents a comparative analysis of its binding kinetics alongside other prominent TSPO ligands, including (R)-PK11195, PBR28, Ro5-4864, and XBD-173. The data herein is intended to provide a clear quantitative comparison to aid in the evaluation of these compounds for research and therapeutic development.
Data Presentation: Comparative Binding Kinetics
The following table summarizes the in vitro binding affinities (Ki) of this compound and other key TSPO ligands. The inhibition constant (Ki) is a measure of the ligand's binding affinity, where a lower Ki value indicates a higher affinity.
| Ligand | Target Species | Ki (nM) | Ligand Class |
| This compound | Rat & Human | 0.33 - 9.30 [1][2][3][4] | Antagonist |
| (R)-PK11195 | Human | 2.9[5] | Prototypical Ligand |
| PBR28 | Human (High-Affinity Binders) | ~4 | Second-Generation Ligand |
| Ro5-4864 | Not Specified | 20.04 ± 2.36 | Benzodiazepine Derivative |
| XBD-173 (Emapunil) | Not Specified | 0.297 | Arylindole Acetoamide |
Experimental Protocols: Radioligand Binding Assay
The binding affinity of TSPO ligands is typically determined using a competitive radioligand binding assay. This method measures the ability of a non-radiolabeled test compound (e.g., this compound) to displace a radiolabeled ligand (e.g., [3H]PK11195) from the TSPO receptor.
Materials:
-
Membrane Preparation: Homogenates from tissues or cells expressing TSPO (e.g., rat brain, human platelets, or cell lines overexpressing TSPO).
-
Radioligand: A tritiated TSPO ligand with high affinity, such as [3H]PK11195.
-
Test Ligands: this compound and other TSPO ligands of interest.
-
Assay Buffer: Typically a buffered saline solution (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1 mM MgCl2, 1 mM CaCl2, pH 7.4).
-
Filtration System: A cell harvester and glass fiber filters.
-
Scintillation Counter: For measuring radioactivity.
Method:
-
Membrane Preparation: Tissues or cells are homogenized in a cold buffer and centrifuged to isolate the membrane fraction containing TSPO. The protein concentration of the membrane preparation is determined.
-
Assay Setup: The assay is typically performed in a 96-well plate. Each well contains the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the unlabeled test ligand.
-
Incubation: The plate is incubated at a specific temperature (e.g., 25°C) for a set period (e.g., 60-90 minutes) to allow the binding to reach equilibrium.
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters. This separates the bound radioligand from the unbound radioligand. The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.
-
Radioactivity Measurement: The radioactivity retained on the filters is measured using a liquid scintillation counter.
-
Data Analysis: The data is analyzed to determine the concentration of the test ligand that inhibits 50% of the specific binding of the radioligand (IC50). The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
Mandatory Visualizations
Experimental Workflow
Caption: Workflow of a competitive radioligand binding assay for TSPO ligands.
Signaling Pathways
1. TSPO-Mediated Neurosteroidogenesis
This compound, as a TSPO antagonist, inhibits the stress-induced increase in neurosteroid production.[2] The binding of endogenous or agonist ligands to TSPO on the outer mitochondrial membrane is a rate-limiting step in the synthesis of neurosteroids. This process involves the translocation of cholesterol into the mitochondria, where it is converted to pregnenolone, the precursor for all other neurosteroids.
Caption: TSPO-mediated neurosteroidogenesis pathway.
2. Inhibition of Stress-Induced Noradrenaline Release
This compound has been shown to inhibit the excessive activation of the noradrenergic system in the brain under stress.[3] While the precise molecular mechanism is still under investigation, it is proposed that TSPO antagonism modulates presynaptic noradrenaline release.
Caption: Proposed mechanism of this compound on noradrenaline release.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Anti-stress effects of ONO-2952, a novel translocator protein 18 kDa antagonist, in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. ONO-2952 - Immunomart [immunomart.com]
- 5. Essential Principles and Recent Progress in the Development of TSPO PET Ligands for Neuroinflammation Imaging - PMC [pmc.ncbi.nlm.nih.gov]
Differential Effects of (R)-ONO-2952 and Alternative Compounds on Microglial Activation States: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the experimental data on the effects of (R)-ONO-2952, a selective antagonist of the translocator protein 18 kDa (TSPO), on microglial activation states. Its performance is contrasted with two alternative microglial modulators: Ibudilast (B1674240), a phosphodiesterase (PDE) inhibitor, and Minocycline (B592863), a tetracycline (B611298) antibiotic with anti-inflammatory properties. This document is intended to assist researchers and drug development professionals in making informed decisions regarding the selection of compounds for modulating neuroinflammation.
Executive Summary
Microglia, the resident immune cells of the central nervous system, play a dual role in neuroinflammatory processes, exhibiting both pro-inflammatory (M1) and anti-inflammatory/pro-resolving (M2) phenotypes. The modulation of microglial polarization is a key therapeutic strategy for a variety of neurological disorders. This guide evaluates three compounds—this compound, Ibudilast, and Minocycline—for their differential effects on microglial activation states. While direct comparative quantitative data for this compound is limited, this guide synthesizes available information on its target class (TSPO antagonists) and draws comparisons with the more extensively characterized Ibudilast and Minocycline.
Compound Mechanisms of Action
| Compound | Primary Mechanism of Action | Effect on Microglia |
| This compound | Selective antagonist of the translocator protein 18 kDa (TSPO). | Preclinical studies on TSPO antagonists suggest a role in modulating microglial polarization, with some evidence pointing towards the promotion of an M2-like phenotype.[1][2][3] |
| Ibudilast | Broad-spectrum phosphodiesterase (PDE) inhibitor, with notable effects on PDE3, PDE4, PDE10, and PDE11.[4] | Suppresses pro-inflammatory cytokine production and enhances anti-inflammatory cytokine release.[5][6][7] |
| Minocycline | Second-generation tetracycline antibiotic. | Exhibits anti-inflammatory properties by inhibiting microglial activation and selectively suppressing the M1 pro-inflammatory phenotype.[8][9][10][11] |
Comparative Efficacy on Microglial Activation Markers
The following tables summarize the quantitative effects of Ibudilast and Minocycline on key M1 and M2 markers in activated microglia. Data for this compound is inferred from studies on other TSPO antagonists due to the lack of direct quantitative studies on this specific compound.
Table 1: Effect of Compounds on Pro-Inflammatory (M1) Microglial Markers
| Marker | This compound (as TSPO Antagonist) | Ibudilast | Minocycline |
| TNF-α | Likely ↓[12] | ↓ (Dose-dependent)[5][6] | ↓[11] |
| IL-1β | Likely ↓[12] | ↓ (Dose-dependent)[5] | ↓[11] |
| IL-6 | Likely ↓[12] | ↓ (Dose-dependent)[5] | ↓ |
| iNOS | Likely ↓[13] | ↓[5] | ↓[8] |
| CD86 | No direct data | No direct data | ↓[14] |
| CD68 | No direct data | No direct data | ↓[8] |
Note: "↓" indicates a decrease in the expression or production of the marker.
Table 2: Effect of Compounds on Anti-Inflammatory (M2) Microglial Markers
| Marker | This compound (as TSPO Antagonist) | Ibudilast | Minocycline |
| IL-10 | Likely ↑[12] | ↑ (Dose-dependent)[5] | No significant effect[15] |
| Arginase-1 (Arg-1) | ↑ (Observed with PK11195)[1][2][3] | No direct data | No significant effect[14] |
| CD206 | ↑ (Observed with PK11195)[1][2][3] | No direct data | No significant effect[14] |
| TGF-β | No direct data | No direct data | ↑[15] |
Note: "↑" indicates an increase in the expression or production of the marker.
Signaling Pathways
Figure 1: Simplified Signaling Pathways of this compound (as a TSPO antagonist), Ibudilast, and Minocycline in Microglia. This diagram illustrates the primary molecular targets and downstream effects of each compound on microglial signaling pathways related to inflammation.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
Primary Microglia Culture and Stimulation
This protocol describes the isolation and culture of primary microglia from neonatal mouse brains, followed by stimulation to induce an inflammatory response.
Materials:
-
Neonatal mouse pups (P0-P3)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Trypsin-EDTA
-
Poly-D-Lysine (PDL) coated flasks
-
Lipopolysaccharide (LPS) from E. coli O111:B4
-
Recombinant murine Interferon-gamma (IFN-γ)
-
Recombinant murine Interleukin-4 (IL-4)
Procedure:
-
Isolation:
-
Euthanize neonatal pups and dissect cerebral cortices in ice-cold Hank's Balanced Salt Solution (HBSS).
-
Mince the tissue and digest with Trypsin-EDTA at 37°C.
-
Dissociate the tissue by gentle trituration and filter the cell suspension through a 70 µm cell strainer.
-
Centrifuge the cell suspension and resuspend the pellet in DMEM with 10% FBS and 1% Penicillin-Streptomycin.
-
Plate the mixed glial cell suspension in PDL-coated T75 flasks.
-
-
Culture:
-
Incubate the mixed glial cultures at 37°C in a humidified 5% CO2 incubator.
-
Change the medium every 3-4 days.
-
After 10-14 days, when a confluent layer of astrocytes has formed with microglia growing on top, shake the flasks on an orbital shaker to detach the microglia.
-
Collect the supernatant containing the microglia and plate them for experiments.
-
-
Stimulation:
-
For M1 polarization, treat microglia with LPS (100 ng/mL) and IFN-γ (20 ng/mL) for 24 hours.
-
For M2 polarization, treat microglia with IL-4 (20 ng/mL) for 24 hours.
-
For drug treatment studies, pre-incubate the microglia with the compound of interest for 1 hour before adding the stimulating factors.
-
Quantitative Real-Time PCR (qRT-PCR) for M1/M2 Markers
This protocol details the measurement of gene expression of key microglial polarization markers.
Materials:
-
RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)
-
cDNA synthesis kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad)
-
SYBR Green qPCR Master Mix
-
Gene-specific primers for: Nos2 (iNOS), Tnf, Il1b, Il6 (M1 markers); Arg1, Mrc1 (CD206), Il10 (M2 markers); and a housekeeping gene (e.g., Gapdh or Actb).
Procedure:
-
RNA Extraction: Lyse stimulated microglia and extract total RNA according to the manufacturer's protocol of the RNA extraction kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR:
-
Prepare the qPCR reaction mixture containing SYBR Green Master Mix, forward and reverse primers, and cDNA template.
-
Perform the qPCR reaction in a real-time PCR system with an appropriate cycling program.
-
Analyze the data using the ΔΔCt method to determine the relative gene expression, normalized to the housekeeping gene.
-
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Production
This protocol describes the quantification of secreted cytokines in the culture supernatant.
Materials:
-
ELISA kits for specific cytokines (e.g., TNF-α, IL-1β, IL-6, IL-10)
-
Microplate reader
Procedure:
-
Collect the culture supernatant from stimulated microglia.
-
Perform the ELISA according to the manufacturer's instructions for the specific cytokine kit.
-
Briefly, this involves coating a 96-well plate with a capture antibody, adding the supernatant, followed by a detection antibody, and then a substrate for colorimetric detection.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the cytokine concentration based on a standard curve generated with recombinant cytokines.
Immunocytochemistry for Microglial Markers
This protocol outlines the visualization of microglial activation markers using immunofluorescence.[16][17][18][19]
Materials:
-
Cells cultured on coverslips
-
4% Paraformaldehyde (PFA)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% goat serum in PBS)
-
Primary antibodies (e.g., anti-Iba1, anti-CD68 for M1, anti-CD206 for M2)
-
Fluorescently-labeled secondary antibodies
-
DAPI for nuclear staining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Fix the cells with 4% PFA.
-
Permeabilize the cells with permeabilization buffer.
-
Block non-specific antibody binding with blocking buffer.
-
Incubate with primary antibodies diluted in blocking buffer.
-
Wash and incubate with fluorescently-labeled secondary antibodies.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips on microscope slides with mounting medium.
-
Visualize and capture images using a fluorescence microscope.
Experimental Workflow
Figure 2: General Experimental Workflow for Comparing the Effects of Compounds on Microglial Activation. This flowchart outlines the key steps from cell culture and stimulation to the analysis of various markers of microglial activation.
Conclusion
The available evidence suggests that Ibudilast and Minocycline are effective modulators of microglial activation, with both compounds demonstrating a capacity to suppress the pro-inflammatory M1 phenotype. Ibudilast also shows promise in promoting the anti-inflammatory M2 phenotype by increasing IL-10 production. Minocycline appears to selectively inhibit M1 polarization without significantly impacting M2 markers.
For this compound, while direct evidence is lacking, its function as a TSPO antagonist suggests a potential role in promoting an M2-like phenotype, as observed with other TSPO antagonists like PK11195. However, further direct comparative studies are crucial to definitively characterize the differential effects of this compound on microglial activation states and to establish its therapeutic potential in neuroinflammatory diseases relative to other modulators.
Researchers are encouraged to utilize the provided experimental protocols to conduct head-to-head comparisons of these compounds to generate the data necessary for a more complete understanding of their respective immunomodulatory profiles.
References
- 1. TSPO Modulates IL-4-Induced Microglia/Macrophage M2 Polarization via PPAR-γ Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. TSPO Modulates IL-4-Induced Microglia/Macrophage M2 Polarization via PPAR-γ Pathway - ProQuest [proquest.com]
- 3. researchgate.net [researchgate.net]
- 4. Ibudilast (MN-166) in amyotrophic lateral sclerosis- an open label, safety and pharmacodynamic trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Neuroprotective role of phosphodiesterase inhibitor ibudilast on neuronal cell death induced by activated microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ibudilast suppresses TNFalpha production by glial cells functioning mainly as type III phosphodiesterase inhibitor in the CNS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ibudilast, a Pharmacologic Phosphodiesterase Inhibitor, Prevents Human Immunodeficiency Virus-1 Tat-Mediated Activation of Microglial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Minocycline Attenuates Microglia/Macrophage Phagocytic Activity and Inhibits SAH-Induced Neuronal Cell Death and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Minocycline attenuates microglia activation and blocks the long-term epileptogenic effects of early-life seizures - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Minocycline inhibits LPS-induced retinal microglia activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The Translocator Protein (TSPO) in Mitochondrial Bioenergetics and Immune Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Translocator Protein 18 kDa (TSPO) Deficiency Inhibits Microglial Activation and Impairs Mitochondrial Function [frontiersin.org]
- 14. Microglia express distinct M1 and M2 phenotypic markers in the postnatal and adult CNS in male and female mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Ibudilast produces anti-allodynic effects at the persistent phase of peripheral or central neuropathic pain in rats: Different inhibitory mechanism on spinal microglia from minocycline and propentofylline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. fujifilmbiosciences.fujifilm.com [fujifilmbiosciences.fujifilm.com]
- 17. onlineacademiccommunity.uvic.ca [onlineacademiccommunity.uvic.ca]
- 18. Immunocytochemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 19. addgene.org [addgene.org]
A comparative study of the pharmacokinetics of various TSPO antagonists
A Comparative Pharmacokinetic Analysis of Novel TSPO Antagonists
This guide provides a comparative overview of the pharmacokinetic profiles of several key translocator protein (TSPO) antagonists, including XBD173 (Emapunil), Etifoxine (B195894), and ONO-2952. The information is intended for researchers, scientists, and drug development professionals engaged in the study of TSPO ligands. Translocator protein is a mitochondrial transmembrane protein that has emerged as a significant diagnostic and therapeutic target for neuroinflammation and anxiety disorders.[1][2][3] Understanding the pharmacokinetic properties of its antagonists is crucial for designing effective therapeutic strategies and interpreting clinical outcomes.
Data Presentation: Comparative Pharmacokinetic Parameters
The following table summarizes key pharmacokinetic parameters for orally administered TSPO antagonists based on human clinical studies. These parameters are essential for comparing the absorption, distribution, metabolism, and excretion (ADME) profiles of these compounds.
| Parameter | XBD173 (Emapunil) | Etifoxine | ONO-2952 |
| Dose Regimen | 90 mg (single dose) | 50 mg (single & multiple doses) | 10-200 mg (single & multiple doses) |
| Cmax (Maximum Plasma Concentration) | 114 ng/mL[4] | 32 ng/mL[4] | Dose-dependent; food increases Cmax significantly[5] |
| Tmax (Time to Cmax) | 2.5 hours[4] | 2.0 - 3.0 hours[4][6][7] | 2.5 - 4.0 hours[5] |
| Elimination Half-life (t½) | Not specified | ~6 hours[6][7][8] | Not specified |
| Active Metabolite Half-life (t½) | N/A | Diethyl-etifoxine: ~20 hours[6][7][8] | N/A |
| Bioavailability | Not specified | ~90%[7][8] | Systemic exposure is dose-proportional under fed conditions[5] |
| Plasma Protein Binding | Not specified | 88 - 95%[7][8] | Not specified |
| Key Findings | Achieves pharmacologically relevant TSPO occupancy.[9] | Free plasma concentration is too low for significant TSPO occupancy at the approved clinical dose.[4][9] | Safe and well-tolerated; food significantly increases systemic exposure.[5] |
Experimental Protocols
Detailed methodologies are critical for the replication and validation of pharmacokinetic data. Below are summaries of the experimental protocols used in the human studies cited in this guide.
Protocol for XBD173 and Etifoxine Pharmacokinetic Study
This study aimed to derive pharmacokinetic data for orally administered XBD173 and etifoxine to inform the design of human challenge experiments.[4][10]
-
Study Design : An open-label, single- and multiple-dose study.
-
Subjects : Healthy volunteers.
-
Drug Administration :
-
Sample Collection : Serial blood samples were collected at predefined time points following drug administration.
-
Analytical Method : Plasma concentrations of XBD173 and etifoxine were quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
Data Analysis : Pharmacokinetic parameters, including Cmax, Tmax, and Area Under the Curve (AUC), were calculated from the plasma concentration-time profiles. The study also determined the free plasma concentration to predict TSPO occupancy.[4][10]
Protocol for ONO-2952 Pharmacokinetic Study
This research involved two primary studies to assess the safety, tolerability, and pharmacokinetic properties of ONO-2952.[5]
-
Study Design : Double-blind, placebo-controlled, single-ascending dose (SAD) and multiple-ascending dose (MAD) studies.[5]
-
Subjects : Healthy adult volunteers.
-
Drug Administration :
-
Sample Collection : Plasma and urine samples were collected at various time points after dosing to determine the pharmacokinetic profiles.[5]
-
Analytical Method : Concentrations of ONO-2952 in plasma and urine were determined using validated bioanalytical methods, likely LC-MS/MS.
-
Data Analysis : Key pharmacokinetic parameters such as Cmax, Tmax, AUC, and accumulation ratios were calculated and analyzed to determine dose proportionality and the impact of food.[5]
Visualized Experimental Workflow
The following diagram illustrates a generalized workflow for a clinical pharmacokinetic study of a TSPO antagonist, from subject recruitment to final data analysis.
Caption: Generalized workflow for a clinical pharmacokinetic study of a TSPO antagonist.
References
- 1. Translocator protein (TSPO): the new story of the old protein in neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Insight into structural features of TSPO: implications for drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An update into the medicinal chemistry of translocator protein (TSPO) ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Human pharmacokinetics of XBD173 and etifoxine distinguish their potential for pharmacodynamic effects mediated by translocator protein - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Safety, Tolerability, and Pharmacokinetic Profile of the Novel Translocator Protein 18 kDa Antagonist ONO-2952 in Healthy Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Etifoxine for Pain Patients with Anxiety - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dovepress.com [dovepress.com]
- 8. Etifoxine - Wikipedia [en.wikipedia.org]
- 9. Human pharmacokinetics of XBD173 and etifoxine distinguish their potential for pharmacodynamic effects mediated by translocator protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Validating the Inhibition of Neurosteroidogenesis: A Comparative Analysis of (R)-ONO-2952 and Alternative Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of (R)-ONO-2952, a novel neurosteroidogenesis inhibitor, with other established and alternative compounds. We present a detailed analysis of their mechanisms of action, supported by available experimental data, to assist researchers in selecting the most appropriate tool for their studies. This document also includes detailed experimental protocols for validating the inhibition of neurosteroidogenesis in vitro.
Introduction to Neurosteroidogenesis and Its Inhibition
Neurosteroids are synthesized de novo in the central nervous system, primarily by glial cells and certain neurons, and play a crucial role in modulating neuronal excitability and function. The synthesis of key neurosteroids, such as allopregnanolone (B1667786), is a multi-step process initiated by the transport of cholesterol into the mitochondria. This process is a critical regulatory point and a key target for pharmacological inhibition.
This compound is a potent and selective antagonist of the translocator protein 18 kDa (TSPO), a key protein in the outer mitochondrial membrane that facilitates the transport of cholesterol, the rate-limiting step in neurosteroidogenesis. By inhibiting TSPO, this compound effectively reduces the production of neurosteroids. This guide compares the efficacy and mechanism of this compound with other inhibitors that target different steps in the neurosteroidogenic pathway, including another TSPO ligand and 5α-reductase inhibitors.
Comparative Analysis of Neurosteroidogenesis Inhibitors
This section provides a head-to-head comparison of this compound with PK11195, finasteride (B1672673), and dutasteride. The data presented is based on available literature and highlights the different mechanisms and potencies of these inhibitors.
Quantitative Data on Inhibitory Potency
The following table summarizes the available quantitative data for each inhibitor. It is important to note that direct head-to-head comparative studies under identical experimental conditions are limited. The provided data is compiled from various sources and should be interpreted with this in mind.
| Inhibitor | Target | Parameter | Value | Cell Type/System | Citation |
| This compound | TSPO | Kᵢ (rat TSPO) | 0.330 nM | N/A | [1] |
| Kᵢ (human TSPO) | 9.30 nM | N/A | [1] | ||
| PK11195 | TSPO | IC₅₀ | 1.505 ± 0.08 nM | IOMM-LEE (meningioma) | [2] |
| Finasteride | 5α-reductase (Type 2) | IC₅₀ | 1 ng/mL | Human Prostate Homogenate | [3] |
| Dutasteride | 5α-reductase (Type 1 & 2) | IC₅₀ (DHT formation) | ~1 µM | LNCaP cells | [4] |
Note: The lack of directly comparable IC₅₀ values for the inhibition of allopregnanolone synthesis in a unified glial or neuronal cell model represents a significant data gap in the current literature.
Signaling Pathways in Neurosteroidogenesis and Inhibition
The synthesis of allopregnanolone from cholesterol involves several key enzymatic steps, which are targeted by different classes of inhibitors. The following diagram illustrates this pathway and the points of inhibition for the compounds discussed.
Experimental Protocols
This section provides detailed protocols for in vitro validation of neurosteroidogenesis inhibition.
In Vitro Cell-Based Assay for Allopregnanolone Synthesis Inhibition
This protocol describes a method to quantify the inhibitory effect of various compounds on the synthesis of allopregnanolone in cultured glial cells.
References
- 1. waters.com [waters.com]
- 2. The effects of PK11195 on meningioma was associated with allopregnanolone biosynthesis, which was mediated by translocator protein 18 KDa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of finasteride (Proscar), a 5 alpha reductase inhibitor, and various commercial plant extracts in in vitro and in vivo 5 alpha reductase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Modulation of neurosteroid production in human neuroblastoma cells by Alzheimer's disease key proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for (R)-ONO-2952: A Guide for Laboratory Professionals
This document provides essential safety and logistical information for the proper disposal of (R)-ONO-2952, a potent and selective TSPO antagonist used in research and drug development. Adherence to these procedures is critical to ensure personnel safety and environmental compliance.
Hazard and Exposure Control Summary
Before handling or disposing of this compound, it is crucial to be aware of its potential hazards and the necessary protective measures. The following table summarizes key data extracted from the Safety Data Sheet (SDS).
| Parameter | Value | Source |
| GHS Hazard Statements | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. | Safety Data Sheet |
| GHS Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P280: Wear protective gloves/protective clothing/eye protection/face protection. P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. P302+P352: IF ON SKIN: Wash with plenty of soap and water. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | Safety Data Sheet |
| Personal Protective Equipment (PPE) | Eye Protection, Gloves, Protective clothing | Safety Data Sheet |
Step-by-Step Disposal Protocol
The proper disposal of this compound and associated materials must be conducted in a manner that minimizes exposure and environmental contamination. The following protocol outlines the required steps.
2.1. Unused or Expired this compound (Pure Compound)
-
Do Not Dispose Down the Drain: this compound should never be disposed of via the sanitary sewer system.
-
Chemical Waste Contractor: The primary method of disposal is to transfer the material to a licensed chemical waste disposal company.
-
Packaging for Disposal:
-
Ensure the compound is in a well-sealed, properly labeled container.
-
The label should clearly identify the contents as "this compound" and include appropriate hazard warnings.
-
-
Consult Local Regulations: Always consult with your institution's Environmental Health and Safety (EHS) department and adhere to all local, state, and federal regulations regarding chemical waste disposal.
2.2. Contaminated Labware and Materials
This includes items such as pipette tips, centrifuge tubes, gloves, and bench paper that have come into contact with this compound.
-
Segregation: All contaminated disposable materials should be segregated from regular laboratory trash.
-
Collection: Place all contaminated items into a designated, leak-proof, and clearly labeled hazardous waste container.
-
Disposal: The container of contaminated materials should be collected and disposed of by a licensed chemical waste contractor.
2.3. Empty Containers
-
Triple Rinsing: "Empty" containers of this compound should be triple-rinsed with a suitable solvent (e.g., ethanol (B145695) or acetone).
-
Rinsate Collection: The solvent rinsate must be collected and treated as hazardous chemical waste. Dispose of the rinsate via your institution's chemical waste program.
-
Container Disposal: After triple-rinsing, the container can typically be disposed of as regular laboratory glass or plastic waste. However, confirm this procedure with your institution's EHS guidelines.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound and related materials.
Caption: Disposal workflow for this compound.
Disclaimer: This information is intended as a guide and should be supplemented by a thorough review of the official Safety Data Sheet (SDS) and consultation with your institution's Environmental Health and Safety (EHS) department. Always prioritize safety and adhere to all applicable regulations.
Navigating the Safe Handling and Disposal of (R)-ONO-2952: A Comprehensive Guide for Laboratory Professionals
Researchers and drug development professionals working with (R)-ONO-2952, a potent and selective TSPO antagonist, must adhere to stringent safety protocols to mitigate risks associated with its handling and disposal. This guide provides essential, immediate safety and logistical information, including detailed personal protective equipment (PPE) requirements, operational procedures, and disposal plans to ensure a safe laboratory environment.
Personal Protective Equipment (PPE): Your First Line of Defense
The appropriate selection and use of PPE are paramount when handling this compound, particularly in its powder form, to prevent inhalation, dermal, and ocular exposure. The following table summarizes the recommended PPE for various laboratory activities involving this compound.
| Activity | Recommended Personal Protective Equipment | Rationale |
| Weighing and Dispensing (Powder) | - NIOSH-approved respirator (e.g., N95 or higher) - Chemical-resistant gloves (e.g., nitrile) - Disposable gown or lab coat - Safety glasses with side shields or chemical splash goggles | High risk of aerosolization and inhalation of fine powder. Protection of respiratory tract, skin, and eyes is critical. |
| Solution Preparation | - Chemical-resistant gloves (e.g., nitrile) - Disposable gown or lab coat - Safety glasses with side shields or chemical splash goggles | Reduced risk of aerosolization compared to handling powder, but potential for splashes and spills remains. |
| General Laboratory Handling | - Chemical-resistant gloves (e.g., nitrile) - Lab coat - Safety glasses | Standard laboratory practice to prevent incidental contact. |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound minimizes the risk of exposure and contamination. The following procedural steps should be followed:
-
Preparation and Area Designation:
-
Conduct all manipulations of powdered this compound within a certified chemical fume hood or other appropriate ventilated enclosure.
-
Ensure the designated work area is clean and uncluttered.
-
Have all necessary equipment, including a calibrated scale, spatulas, weighing paper, and solvent, readily available within the containment area.
-
-
Weighing and Solution Preparation:
-
Before handling the compound, don the appropriate PPE as outlined in the table above.
-
Carefully weigh the desired amount of this compound powder. Avoid creating dust.
-
To prepare a stock solution, slowly add the solvent to the powder to minimize aerosolization. MedchemExpress suggests that stock solutions can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1][2]
-
-
Post-Handling Decontamination:
-
Thoroughly decontaminate all surfaces and equipment that have come into contact with this compound using an appropriate cleaning agent (e.g., 70% ethanol).
-
Carefully doff PPE, avoiding self-contamination, and dispose of it as hazardous waste.
-
Wash hands thoroughly with soap and water after removing gloves.
-
Disposal Plan: Ensuring Safe and Compliant Waste Management
The disposal of this compound and all contaminated materials must be managed in accordance with institutional, local, and federal regulations for hazardous waste.
| Waste Stream | Disposal Procedure |
| Unused/Expired this compound | - Collect in a clearly labeled, sealed, and chemically compatible container. - Dispose of through a certified hazardous waste vendor. - Do not dispose of down the drain or in regular trash. |
| Contaminated Labware (e.g., vials, pipette tips, weighing paper) | - Collect in a designated, puncture-resistant, and sealed hazardous waste container. - Label the container as "Hazardous Waste" and include the name of the compound. |
| Contaminated PPE (e.g., gloves, disposable gown) | - Place in a sealed bag or container labeled as hazardous waste. |
| Aqueous Waste (from dilutions) | - Collect in a sealed and clearly labeled container. - Do not mix with other waste streams unless compatibility has been confirmed. |
Experimental Workflow for Safe Handling and Disposal
The following diagram illustrates the logical flow of operations for the safe handling and disposal of this compound.
Caption: Workflow for the safe handling and disposal of this compound.
By implementing these comprehensive safety and logistical procedures, researchers can effectively manage the risks associated with this compound, ensuring a secure working environment and compliance with all applicable safety regulations.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
